GSK-J4 hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWLTBYINKVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-J4 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the core mechanism of action of GSK-J4 hydrochloride, a pivotal small molecule inhibitor used in epigenetic research. We will explore its molecular targets, downstream cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism: Inhibition of H3K27 Demethylation
This compound is a cell-permeable ethyl ester prodrug.[1] Once inside the cell, it is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[2][3] GSK-J1 is a potent and selective dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][4][5]
These enzymes, JMJD3 and UTX, are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27), particularly the di- and tri-methylated states (H3K27me2/me3).[6] The H3K27me3 mark is a critical epigenetic modification associated with transcriptional repression, effectively silencing gene expression.[7]
By inhibiting JMJD3 and UTX, GSK-J4 treatment leads to a global increase in the levels of H3K27me3.[8][9] This accumulation of a repressive histone mark alters the chromatin landscape, leading to the silencing of target genes. This primary mechanism is the foundation for the diverse biological effects observed with GSK-J4 treatment.
Quantitative Data: Inhibitory Potency
The inhibitory activity of GSK-J4 and its active metabolite GSK-J1 has been quantified against their primary enzymatic targets and in cell-based assays.
| Compound | Target/Assay | IC50 Value | Notes |
| GSK-J1 | JMJD3/KDM6B (cell-free) | 60 nM | Active metabolite.[1][2][3] |
| GSK-J1 | UTX/KDM6A (cell-free) | 60 nM | [2] |
| GSK-J4 | JMJD3/KDM6B | 8.6 µM | Prodrug form.[4][10][11] |
| GSK-J4 | UTX/KDM6A | 6.6 µM | Prodrug form.[4][10][11] |
| GSK-J4 | LPS-induced TNF-α production (human macrophages) | 9 µM | A key cellular anti-inflammatory effect.[3][4][5][10] |
| GSK-J1 | Other JMJ family demethylases | > 50 µM | Demonstrates high selectivity for JMJD3/UTX.[1][2] |
Downstream Cellular Effects and Signaling Pathways
The GSK-J4-mediated increase in H3K27me3 levels triggers a cascade of cellular events, impacting numerous signaling pathways. These effects are particularly relevant in the contexts of inflammation and oncology.
A. Anti-Inflammatory Pathway: In human primary macrophages, lipopolysaccharide (LPS) stimulation normally induces the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This process involves the demethylation of H3K27me3 at the TNF-α gene promoter, allowing for the recruitment of RNA polymerase II and subsequent transcription. GSK-J4 blocks this by preventing the loss of the H3K27me3 mark, thereby inhibiting TNF-α production.[1]
B. Anti-Cancer Pathways: GSK-J4 has demonstrated significant anti-tumor effects across various cancer models, including acute myeloid leukemia (AML), glioma, and prostate cancer.[8][12][13] The underlying mechanisms are multi-faceted:
-
Cell Cycle Arrest: GSK-J4 can arrest the cell cycle, often at the S phase, by modulating the expression of key regulators like Cyclin D1, Cyclin A2, and p21.[14][15]
-
Apoptosis Induction: The compound promotes programmed cell death by upregulating pro-apoptotic proteins (e.g., Bax, cleaved caspase-9) and inducing endoplasmic reticulum (ER) stress, evidenced by increased levels of GRP78, ATF4, and caspase-12.[14][15]
-
Suppression of Oncogenes: By increasing H3K27me3 levels, GSK-J4 can suppress the expression of critical cancer-promoting genes, such as the HOX gene family in AML.[8][9]
Experimental Protocols
Characterizing the activity of histone demethylase inhibitors like GSK-J4 often involves biochemical assays to measure enzymatic inhibition directly. The Histone Demethylase AlphaScreen® Assay is a common method.
Protocol: Histone Demethylase AlphaScreen® Assay
This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against a specific histone demethylase.
-
Reagent Preparation:
-
Prepare Assay Buffer containing components like Tris-HCl, BSA, and Tween-20.
-
Dissolve enzyme (e.g., recombinant JMJD3) in assay buffer to the desired concentration.
-
Prepare a substrate mix containing a biotinylated histone H3 peptide (e.g., H3K27me3), cofactors (α-ketoglutarate, ascorbic acid), and iron (Fe(II)).
-
Serially dilute the test compound (GSK-J4/J1) in DMSO to create a concentration gradient.
-
Prepare detection reagents: Streptavidin-coated Donor beads and Anti-Histone-Modification-Antibody-conjugated Acceptor beads.
-
-
Enzyme Reaction:
-
Dispense a small volume (e.g., 5 µL) of the enzyme solution into wells of a 384-well microplate.
-
Add a very small volume (e.g., 0.1 µL) of the diluted compound to the wells.
-
Pre-incubate the enzyme and compound for a set time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the demethylation reaction by adding the substrate mix (e.g., 5 µL).
-
Incubate the reaction for a specific duration (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and add the AlphaScreen® Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K27me2).
-
Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide substrate.
-
Incubate in the dark for a period (e.g., 60 minutes) to allow bead-antibody-peptide complexes to form.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. Laser excitation at 680 nm excites the Donor bead, which releases singlet oxygen. If the Donor and Acceptor beads are in close proximity (i.e., the substrate is intact), the singlet oxygen excites the Acceptor bead, which emits light at 520-620 nm.
-
High signal indicates low enzyme activity (inhibition), while low signal indicates high enzyme activity.
-
Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a critical tool for epigenetic investigation, functioning as a cell-permeable prodrug that, in its active form GSK-J1, potently and selectively inhibits the H3K27 demethylases JMJD3 and UTX.[1][4] Its core mechanism—the elevation of the repressive H3K27me3 histone mark—translates into profound and diverse cellular effects, including the suppression of inflammatory responses and the inhibition of cancer cell proliferation through apoptosis and cell cycle arrest.[1][7][8] The detailed understanding of its mechanism of action continues to fuel research into its therapeutic potential for a range of diseases rooted in epigenetic dysregulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 12. oncotarget.com [oncotarget.com]
- 13. oncotarget.com [oncotarget.com]
- 14. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GSK-J4 Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone demethylase inhibitor, GSK-J4 hydrochloride, with a focus on its primary molecular targets, mechanism of action, and associated experimental protocols.
Executive Summary
This compound is a potent and cell-permeable small molecule inhibitor primarily targeting the Jumonji C (JmjC) domain-containing histone demethylases. Specifically, it functions as a dual inhibitor of two key enzymes responsible for the demethylation of histone H3 at lysine 27 (H3K27):
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Jumonji Domain-Containing Protein 3 (JMJD3), also known as Lysine-Specific Demethylase 6B (KDM6B)
-
Ubiquitously Transcribed Tetratricopeptide Repeat Protein, X-Linked (UTX), also known as Lysine-Specific Demethylase 6A (KDM6A)
By inhibiting these enzymes, GSK-J4 effectively increases the levels of the repressive histone mark, trimethylated H3K27 (H3K27me3), leading to downstream effects on gene expression and cellular processes. This inhibitory activity has positioned GSK-J4 as a valuable tool for studying the role of H3K27 methylation in various biological and pathological contexts, including cancer and inflammation.
Core Target and Mechanism of Action
GSK-J4 is a pro-drug that is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1.[1] The primary targets of GSK-J4 are the H3K27 demethylases, JMJD3 and UTX.[2][3] These enzymes play a crucial role in epigenetic regulation by removing the methyl groups from H3K27me3 and H3K27me2, which are generally associated with transcriptional repression.[3]
The mechanism of action of GSK-J4 involves the inhibition of JMJD3 and UTX, leading to an accumulation of H3K27me3 at the promoter regions of target genes.[4] This increase in the repressive H3K27me3 mark results in a more condensed chromatin structure, thereby suppressing gene expression.[4] This targeted epigenetic modulation has been shown to impact various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.[3][5]
Signaling Pathway of GSK-J4 Action
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of GSK-J4 and its active metabolite, GSK-J1, has been quantified against its primary targets and a selection of other histone demethylases.
| Compound | Target | IC50 | Assay Type | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free | [1] |
| UTX (KDM6A) | 60 nM | Cell-free | [1] | |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cell-based | [6] |
| UTX (KDM6A) | 6.6 µM | Cell-based | [6] | |
| TNF-α production | 9 µM | Primary human macrophages | [2] | |
| Other JMJ family demethylases | > 50 µM | Cell-free | [1] |
Experimental Protocols
The following are summaries of common experimental protocols used to characterize the activity of this compound.
Western Blot Analysis of H3K27me3 Levels
This protocol is used to assess the effect of GSK-J4 on the global levels of H3K27me3 in cells.
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and isolate histones using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and extract the histones using sulfuric acid. Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase. A primary antibody against total Histone H3 should be used as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3 Enrichment
This protocol is used to determine if GSK-J4 treatment leads to an increased enrichment of the H3K27me3 mark at specific gene promoters.
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Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them, and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin overnight with an antibody specific for H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific promoter regions of interest. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Experimental Workflow for Cellular Assays
Caption: A generalized workflow for investigating the cellular effects of GSK-J4.
Conclusion
This compound is a well-characterized and selective dual inhibitor of the H3K27 demethylases JMJD3 and UTX. Its ability to increase H3K27me3 levels makes it an indispensable chemical probe for elucidating the functional roles of this key epigenetic modification in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular and molecular consequences of GSK-J4-mediated inhibition of H3K27 demethylation.
References
GSK-J4 Hydrochloride: An In-Depth Technical Guide to a JMJD3/KDM6B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK-J4 hydrochloride, a potent and cell-permeable small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a pro-drug of the active inhibitor GSK-J1, GSK-J4 has emerged as a critical tool for investigating the biological roles of JMJD3/KDM6B and as a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.
Introduction to JMJD3/KDM6B and the Role of GSK-J4
JMJD3/KDM6B is a histone demethylase that specifically removes di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3).[1][2] This epigenetic modification is a key repressive mark, and its removal by JMJD3 leads to the activation of target gene expression.[3] JMJD3 is involved in a multitude of cellular processes, including differentiation, inflammation, senescence, and apoptosis.[2][3] Dysregulation of JMJD3 activity has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.[4]
This compound is the ethyl ester pro-drug of GSK-J1.[5] This modification enhances its cell permeability, allowing it to be effectively used in cell-based assays and in vivo studies.[5][6] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1, which competitively inhibits the catalytic activity of JMJD3/KDM6B and the closely related UTX/KDM6A by binding to the 2-oxoglutarate binding site.[7][8]
Mechanism of Action
GSK-J4's mechanism of action is centered on its ability to increase global levels of the repressive H3K27me3 mark by inhibiting the demethylase activity of JMJD3/KDM6B. This leads to the silencing of JMJD3 target genes. The process begins with the passive diffusion of the cell-permeable GSK-J4 across the cell membrane. Intracellular esterases then convert GSK-J4 into its active, carboxylate form, GSK-J1. GSK-J1, in turn, competitively inhibits JMJD3/KDM6B and UTX/KDM6A, leading to an accumulation of H3K27me3 at the promoter regions of target genes and subsequent transcriptional repression.
References
- 1. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epigentek.com [epigentek.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4 Hydrochloride: A Technical Guide to a Potent UTX/KDM6A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases, ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), also known as lysine-specific demethylase 6A (KDM6A), and Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a prodrug of the active inhibitor GSK-J1, GSK-J4 has emerged as a critical tool for investigating the biological roles of UTX and JMJD3 in various physiological and pathological processes, including cancer, inflammation, and development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and its application in experimental settings. Detailed protocols for key assays and a summary of its effects on various signaling pathways are presented to facilitate its use in research and drug development.
Introduction
Histone methylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The methylation status of histone H3 at lysine 27 (H3K27) is a critical determinant of transcriptional activity. While trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin, the removal of this mark by specific demethylases is essential for gene activation.[1] UTX (KDM6A) and JMJD3 (KDM6B) are two closely related histone demethylases that specifically catalyze the removal of di- and trimethyl groups from H3K27.[2] Dysregulation of UTX and JMJD3 activity has been implicated in a variety of human diseases, most notably cancer and inflammatory disorders.
This compound has been instrumental in elucidating the therapeutic potential of targeting H3K27 demethylation. It is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by intracellular esterases to its active, carboxylate form.[3] This conversion is necessary as GSK-J1 itself has poor cell permeability. This guide will delve into the technical aspects of using GSK-J4 as a research tool.
Physicochemical Properties and In Vitro Activity
This compound is a white to off-white solid. Its chemical and physical properties, along with its in vitro inhibitory activity, are summarized in the tables below.
| Property | Value | Reference |
| Chemical Name | ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate hydrochloride | [4] |
| Molecular Formula | C₂₄H₂₈ClN₅O₂ | [4] |
| Molecular Weight | 453.97 g/mol | [4] |
| CAS Number | 1797983-09-5 | [4] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | [3] |
| Target | IC₅₀ | Assay Type | Reference |
| JMJD3/KDM6B | 8.6 µM | Cell-based | [5][6] |
| UTX/KDM6A | 6.6 µM | Cell-based | [5][6] |
| TNF-α production (LPS-induced) | 9 µM | Human primary macrophages | [7][8] |
| JMJD3 (GSK-J1) | 60 nM | Cell-free | [9] |
Mechanism of Action
GSK-J4 acts as a competitive inhibitor by binding to the active site of JMJD3 and UTX, competing with the co-factor α-ketoglutarate.[10] This inhibition prevents the demethylation of H3K27me3 and H3K27me2, leading to an accumulation of these repressive marks at target gene promoters and subsequent transcriptional repression. The overall mechanism from administration to cellular effect is depicted below.
Signaling Pathways Modulated by UTX/KDM6A Inhibition
UTX/KDM6A is a crucial regulator of several key signaling pathways implicated in cell fate decisions, proliferation, and differentiation. By inhibiting UTX/KDM6A, GSK-J4 can modulate these pathways, leading to its observed anti-cancer and anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed using GSK-J4.
Preparation of GSK-J4 Stock Solutions
-
For in vitro studies: Prepare a stock solution of 10-100 mM in DMSO or ethanol.[3][7] Aliquot and store at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
For in vivo studies: The formulation for intraperitoneal (i.p.) injection in mice can be prepared by diluting a DMSO stock solution. For example, a 10 mg/kg dose can be prepared by diluting the stock in a vehicle such as a mixture of PEG300, Tween80, and saline.[9] It is recommended to prepare fresh working solutions for each day of administration.
Western Blot for H3K27me3
This protocol is designed to assess the effect of GSK-J4 on global H3K27me3 levels.
Protocol Details:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with the desired concentrations of GSK-J4 and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).[11]
-
Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 15% SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K27me3 (e.g., at a 1:1000 dilution). Also, probe a separate blot or strip and re-probe the same blot with an antibody against total histone H3 as a loading control.[11]
-
Detection and Analysis: After incubation with a suitable HRP-conjugated secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.
Cell Viability Assay (AlamarBlue)
This assay measures cell proliferation and cytotoxicity following GSK-J4 treatment.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/ml in 100 µL of culture medium per well.[1]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of GSK-J4. Include a vehicle control (DMSO) and a positive control for cell death.
-
AlamarBlue Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add AlamarBlue reagent to each well at 10% of the culture volume (10 µL for a 100 µL culture).[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[12]
-
Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term effect of GSK-J4 on the ability of single cells to form colonies.
Protocol Details:
-
Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with GSK-J4 for a specified period (e.g., 72 hours).
-
Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells) into new plates with fresh medium without the inhibitor.
-
Colony Growth: Culture the cells for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain them with a solution like 0.5% crystal violet. Count the number of colonies (typically defined as having >50 cells).
-
Data Analysis: Express the results as a percentage of the number of colonies formed by the vehicle-treated control cells.
In Vivo Applications
GSK-J4 has been utilized in various mouse models to investigate its therapeutic potential.
| Disease Model | Animal | Dosage and Administration | Key Findings | Reference |
| Prostate Cancer Xenograft | Balb/c nude mice | 50 mg/kg, i.p., daily for 10 days | Decreased tumor growth in androgen-dependent xenografts. | [13] |
| Diabetic Kidney Disease | STZ-induced diabetic mice | Not specified | Ameliorated diabetes-induced renal abnormalities. | [14] |
| Inflammatory Colitis | DSS-induced colitis in C57BL/6 mice | 1 mg/kg, i.p., daily for 5 days | Reduced loss of body weight and morbidity. | [15] |
| Sepsis | ICR mice with E. coli-induced sepsis | 1-3 mg/kg, i.p. | Increased survival rate. | [16] |
Conclusion
This compound is a valuable pharmacological tool for studying the roles of UTX/KDM6A and JMJD3/KDM6B in health and disease. Its cell permeability and potent inhibitory activity make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive overview of its properties and use in experimental settings, aiming to facilitate further research into the therapeutic potential of targeting H3K27 demethylation. As with any inhibitor, it is crucial to consider potential off-target effects and to include appropriate controls in all experiments.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Frontiers | Epigenetic modifier Kdm6a/Utx controls the specification of hypothalamic neuronal subtypes in a sex-dependent manner [frontiersin.org]
- 3. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. genecards.org [genecards.org]
- 5. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. allevi3d.com [allevi3d.com]
- 11. researchgate.net [researchgate.net]
- 12. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 13. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Gambit: A Technical Guide to the Biological Effects of GSK-J4 Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J4 hydrochloride, a potent and cell-permeable small molecule, has emerged as a significant tool in the epigenetic toolbox for cancer research. As a selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), GSK-J4 effectively modulates the epigenetic landscape of cancer cells, leading to a cascade of anti-tumorigenic effects. This technical guide provides an in-depth analysis of the biological consequences of GSK-J4 treatment in various cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Through a comprehensive synthesis of current research, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to leverage GSK-J4 in the ongoing quest for novel cancer therapeutics.
Core Mechanism of Action: Reinstating Repressive Marks
GSK-J4's primary mechanism of action is the inhibition of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX.[1][2] These enzymes are responsible for removing the trimethylation mark from lysine 27 on histone H3 (H3K27me3), a post-translational modification strongly associated with gene silencing.[1][2] By inhibiting these demethylases, GSK-J4 effectively increases the global levels of H3K27me3, leading to the transcriptional repression of target genes.[1][2][3] This restoration of a repressive chromatin state is a key driver of its anti-cancer properties.
Quantitative Effects of GSK-J4 on Cancer Cell Viability
GSK-J4 exhibits a dose-dependent cytotoxic effect on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line, reflecting differing dependencies on H3K27 demethylase activity.
| Cancer Type | Cell Line | IC50 (µM) | Time (hours) | Reference |
| Prostate Cancer | PC3 | ~20 | 48 | [4] |
| C4-2B | 0.7166 | Not Specified | [5] | |
| LNCaP | ~20 | 48 | [4] | |
| Retinoblastoma | Y79 | 0.68 | 48 | [6] |
| WERI-Rb1 | 2.15 | 48 | [6] | |
| Acute Myeloid Leukemia (AML) | Kasumi-1 | 5.5 | Not Specified | [7] |
| Inflammatory Breast Cancer | SUM149 | Not specified | Not specified | |
| Glioblastoma | U87 | Concentration-dependent inhibition | 24, 48, 72 | [8] |
| U251 | Concentration-dependent inhibition | 24, 48, 72 | [8] |
Impact on Cellular Processes and Signaling Pathways
The biological consequences of GSK-J4 treatment are multifaceted, extending beyond simple cytotoxicity. The compound has been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer progression.
Cell Cycle Arrest and Apoptosis
GSK-J4 treatment consistently leads to cell cycle arrest and the induction of apoptosis in various cancer models. In acute myeloid leukemia (AML) cells, GSK-J4 arrests the cell cycle at the S phase by downregulating CyclinD1 and CyclinA2 while upregulating p21.[9][10] In retinoblastoma cells, it induces a G2/M phase arrest.[6][11] This cell cycle blockade is often accompanied by an increase in apoptosis, evidenced by the cleavage of PARP and caspase-9.[9][11]
Modulation of the PI3K/AKT/NF-κB Signaling Pathway
In retinoblastoma, the anti-tumor effects of GSK-J4 have been linked to the suppression of the PI3K/AKT/NF-κB signaling pathway.[6][11] This pathway is a critical regulator of cell survival, proliferation, and inflammation. By inhibiting this cascade, GSK-J4 can effectively curtail cancer cell growth and survival.
Induction of Endoplasmic Reticulum (ER) Stress
GSK-J4 has been shown to induce apoptosis in AML cells through the activation of the endoplasmic reticulum (ER) stress pathway.[9][12] Treatment with GSK-J4 leads to an increase in ER stress markers such as GRP78, ATF4, and caspase-12.[9] The induction of ER stress can trigger apoptosis when the unfolded protein response (UPR) is overwhelmed, providing another avenue for GSK-J4's anti-cancer activity.
Effects on Cancer Stem Cells and EMT
GSK-J4 has demonstrated efficacy in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. In breast cancer, GSK-J4 effectively suppresses the expansion and self-renewal capacity of breast CSCs.[3] Furthermore, in prostate cancer, GSK-J4 can inhibit the transforming growth factor-beta (TGF-β)-induced epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[4]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Lyse GSK-J4-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H3K27me3, cleaved PARP, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Preparation: Harvest GSK-J4-treated and control cells and wash with PBS.
-
For Cell Cycle Analysis: Fix the cells in cold 70% ethanol overnight. Wash and resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
For Apoptosis Analysis: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells using appropriate software.
Conclusion and Future Directions
This compound is a powerful research tool for investigating the role of H3K27me3 in cancer biology. Its ability to induce cell cycle arrest, apoptosis, and modulate key oncogenic signaling pathways underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the anti-cancer mechanisms of GSK-J4. Future research should focus on its efficacy in in vivo models, potential combination therapies with existing chemotherapeutics, and the identification of predictive biomarkers to identify patient populations most likely to respond to this epigenetic-targeted therapy.[1][13]
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
The Role of GSK-J4 Hydrochloride in Preclinical Models of Autoimmune Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride, a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a significant investigational compound in the field of autoimmune disease.[1] By modulating the epigenetic landscape, GSK-J4 influences the differentiation and function of key immune cells, leading to a reduction in inflammatory responses and amelioration of disease in various preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of GSK-J4, its effects in models of multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and lupus, and detailed experimental protocols for its use.
Introduction: Epigenetic Modulation in Autoimmunity
Autoimmune diseases are characterized by a dysregulated immune response against self-antigens. The epigenetic regulation of gene expression plays a crucial role in the development and function of immune cells. Histone methylation is a key epigenetic mark, and its balance is maintained by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing histone demethylases, including JMJD3 and UTX, specifically remove the repressive H3K27me3 mark, leading to gene activation.[2] In the context of autoimmunity, the overexpression or hyperactivity of these demethylases can promote the expression of pro-inflammatory genes. This compound acts by inhibiting JMJD3 and UTX, thereby increasing H3K27me3 levels at target gene promoters and repressing the expression of inflammatory mediators.[3]
Mechanism of Action of GSK-J4
GSK-J4's primary mechanism of action is the inhibition of the H3K27-specific demethylases JMJD3 and UTX.[4] This inhibition leads to an increase in the repressive H3K27me3 mark on the promoters of target genes, resulting in the downregulation of their expression. This epigenetic modulation has profound effects on various immune cells, steering them towards a more tolerogenic or anti-inflammatory phenotype.
Signaling Pathway of GSK-J4 in Immune Regulation
Caption: Mechanism of GSK-J4 action in suppressing inflammation.
Role of GSK-J4 in Autoimmune Disease Models
Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model
In the EAE mouse model of multiple sclerosis, GSK-J4 administration has been shown to ameliorate disease severity.[5][6][7][8][9] The therapeutic effect is largely attributed to its impact on dendritic cells (DCs).
-
Effect on Dendritic Cells: GSK-J4 promotes a tolerogenic phenotype in DCs, characterized by reduced expression of co-stimulatory molecules (CD80/CD86) and pro-inflammatory cytokines (IL-6, IFN-γ, TNF), and increased expression of tolerogenic molecules like CD103 and TGF-β1.[5][6][7]
-
T-cell Modulation: GSK-J4-treated DCs enhance the generation, stability, and suppressive activity of regulatory T cells (Tregs) without directly affecting Th1 and Th17 cell production.[5][6] Adoptive transfer of these GSK-J4-treated DCs into EAE mice reduces the clinical signs of the disease and decreases the infiltration of inflammatory CD4+ T cells into the central nervous system.[5][6]
Collagen-Induced Arthritis (CIA) - Rheumatoid Arthritis Model
In the CIA mouse model of rheumatoid arthritis, GSK-J4 has demonstrated the ability to relieve symptoms.[3][10][11]
-
Macrophage Polarization: The underlying mechanism involves the epigenetic regulation of macrophage polarization. GSK-J4 enhances the levels of the repressive H3K27me3 mark, leading to a decrease in the production of pro-inflammatory cytokines, such as IL-6, by macrophages.[3][11][12] This results in reduced local and systemic inflammation.[3]
-
Inhibition of Inflammatory Responses: By suppressing the expression of key inflammatory mediators, GSK-J4 helps in mitigating the joint damage and inflammation characteristic of rheumatoid arthritis.[13]
Inflammatory Colitis - Inflammatory Bowel Disease Model
GSK-J4 has shown therapeutic potential in mouse models of inflammatory colitis.[14]
-
Induction of Tolerogenic DCs: GSK-J4 treatment attenuates colitis by promoting the tolerogenic features of DCs.[14] It achieves this by increasing the synthesis of retinoic acid in DCs through epigenetic modifications on the promoters of retinaldehyde dehydrogenase (raldh) isoforms.[14]
-
Enhancement of Treg Function: The increased retinoic acid production, in turn, enhances the stability, gut-homing properties, and suppressive activity of Tregs.[14][15]
Lupus Models
In a resiquimod-induced model of lupus, GSK-J4 has been shown to reduce disease pathology.[16]
-
Reversal of Interferon-Stimulated Gene (ISG) Expression: GSK-J4 can reverse the expression of interferon-stimulated genes (ISGs), which are aberrantly activated in lupus.[16]
-
Reduction of Autoimmunity Markers: The inhibition of KDM6A/B by GSK-J4 leads to a reduction in autoantibody production and kidney pathology in this lupus model.[16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on GSK-J4 in autoimmune disease models.
Table 1: Effect of GSK-J4 on Disease Severity in Animal Models
| Disease Model | Animal | GSK-J4 Dose | Outcome | Reference |
| EAE | C57BL/6 mice | 0.5 mg/kg daily, i.p. | Ameliorated disease severity | [5] |
| CIA | Mice | Not specified | Relieved arthritis symptoms | [3][11] |
| Inflammatory Colitis | Mice | Not specified | Reduced body weight loss and morbidity | [14] |
| Lupus (R848-induced) | Balb/c mice | Not specified | Reduced kidney pathology | [16] |
Table 2: In Vitro Effects of GSK-J4 on Immune Cells
| Cell Type | Treatment | Effect | Reference |
| Dendritic Cells (DCs) | 10-25 nM GSK-J4 | Reduced CD80/CD86, IL-6, IFN-γ, TNF; Increased CD103, TGF-β1 | [5] |
| Macrophages | GSK-J4 (concentration not specified) | Decreased IL-6 expression | [3] |
| Naive CD4+ T cells | 10 nM GSK-J4 | Promoted Treg generation | [5] |
Detailed Experimental Protocols
EAE Induction and GSK-J4 Treatment
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). This is followed by an injection of pertussis toxin.
-
GSK-J4 Administration: GSK-J4 is administered daily at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection from day 1 to day 5 post-induction.[5]
-
Assessment: Clinical scores are monitored daily to assess disease severity. Incidence, onset, and maximum severity are recorded.[5]
Experimental Workflow for EAE Studies
Caption: Workflow for EAE induction and GSK-J4 treatment.
In Vitro Generation of Tolerogenic Dendritic Cells
-
Cell Isolation: Splenic DCs are isolated from mice.
-
GSK-J4 Treatment: DCs are pre-incubated with GSK-J4 (e.g., 10 or 25 nM) for 16 hours in the presence or absence of lipopolysaccharide (LPS).[5]
-
Co-culture: The treated DCs are then co-cultured with naive CD4+ T cells under Treg polarizing conditions for 4 days.[5]
-
Analysis: The generation of Tregs is assessed by flow cytometry for Foxp3 expression.[5]
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential in a range of preclinical autoimmune disease models. Its ability to epigenetically reprogram immune cells, particularly by promoting tolerogenic dendritic cells and enhancing regulatory T cell function, underscores the importance of targeting histone demethylases in the treatment of autoimmune disorders. Further research is warranted to explore the long-term efficacy and safety of GSK-J4 and to translate these promising preclinical findings into clinical applications for patients with autoimmune diseases. The development of more specific inhibitors for JMJD3 or UTX may also provide more targeted therapeutic approaches with potentially fewer off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 4. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.uss.cl [researchers.uss.cl]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Jumonji domain-containing protein D3 and its inhibitor GSK-J4 in Hashimoto’s thyroiditis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-ketoglutarate-dependent KDM6 histone demethylases regulate Interferon Stimulated Gene expression in Lupus - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4 Hydrochloride: A Cell-Permeable Prodrug Approach to Inhibit Histone Demethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone methylation is a critical epigenetic modification that regulates gene expression and cellular function. The Jumonji C (JmjC) domain-containing histone demethylases, specifically the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), are responsible for removing methyl groups from histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of these enzymes has been implicated in various diseases, including cancer and inflammatory disorders. GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily. However, its therapeutic potential is limited by poor cell permeability due to a highly polar carboxylate group.[1][2] To overcome this limitation, GSK-J4 hydrochloride was developed as a cell-permeable ethyl ester prodrug of GSK-J1.[1][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, its conversion to the active inhibitor GSK-J1, its biological effects, and the experimental protocols used for its characterization.
Introduction: The Challenge of Targeting Intracellular Histone Demethylases
The reversible nature of histone methylation makes the enzymes that catalyze this process attractive therapeutic targets. The KDM6 subfamily of histone demethylases, which includes JMJD3 (KDM6B) and UTX (KDM6A), specifically removes the repressive H3K27me3 mark, leading to gene activation.[8][9][10] These enzymes play crucial roles in cellular differentiation, development, and the immune response.[8][10][11] Their aberrant activity is linked to the pathogenesis of various cancers and inflammatory conditions.[11][12][13][14]
GSK-J1 emerged as a potent and selective small molecule inhibitor of JMJD3 and UTX.[15][16][17] However, its utility in cellular and in vivo studies is hampered by its limited cell permeability.[1][2] The development of this compound, a cell-permeable prodrug, has provided a valuable tool to probe the biological functions of KDM6 demethylases in a cellular context.[1][3][4][5][6][7]
This compound: From Prodrug to Active Inhibitor
GSK-J4 is an ethyl ester derivative of GSK-J1.[1][4][5] This esterification masks the polar carboxylate group of GSK-J1, significantly enhancing its ability to cross the cell membrane. Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases, releasing the active inhibitor GSK-J1.[1][4][7][18] This conversion allows for the accumulation of pharmacologically relevant concentrations of GSK-J1 at its intracellular site of action.[1][18]
Figure 1: Conversion of this compound to GSK-J1.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-J1 and this compound, providing a basis for experimental design and data interpretation.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (Da) | CAS Number |
| GSK-J1 | C22H23N5O2 | 389.45 | 1373422-53-7 |
| This compound | C24H27N5O2 • HCl | 454 | 1373423-53-0 |
Table 2: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Assay Type | IC50 |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 28 nM, 60 nM[15][16][17] |
| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM |
| GSK-J1 | KDM5A | Cell-free | 6,800 nM |
| GSK-J1 | KDM5B | Cell-free | 170 nM |
| GSK-J1 | KDM5C | Cell-free | 550 nM, 11 µM[16] |
| GSK-J1 | JARID1B | Cell-free | 0.95 µM[17] |
| GSK-J1 | JARID1C | Cell-free | 1.76 µM[17] |
| GSK-J4 | JMJD3 (KDM6B) | Cell-based | 8.6 µM[19][20] |
| GSK-J4 | UTX (KDM6A) | Cell-based | 6.6 µM[19][20] |
| GSK-J4 | TNF-α production | Macrophages | 9 µM[1][7][15][19][21] |
Signaling Pathways and Biological Effects
GSK-J1, delivered via GSK-J4, inhibits the demethylation of H3K27me3, leading to the maintenance of this repressive mark at target gene promoters. This has significant consequences for various signaling pathways and cellular processes.
A key area of investigation has been the role of KDM6 demethylases in inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), JMJD3 is induced and recruited to the promoters of pro-inflammatory genes, such as TNF-α.[18] By inhibiting JMJD3 and UTX, GSK-J4/GSK-J1 prevents the removal of H3K27me3 at these promoters, thereby repressing their transcription and reducing the production of inflammatory cytokines.[3][11][18][22] This mechanism has been shown to modulate the pro-inflammatory macrophage response.[15]
Figure 2: Inhibition of the Pro-inflammatory Response by GSK-J4/GSK-J1.
Beyond inflammation, GSK-J4 has been utilized to study the role of KDM6 demethylases in cancer biology. It has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[12][13] Furthermore, in vivo studies using xenograft models have demonstrated the potential of GSK-J4 to reduce tumor growth.[13][14][23]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of GSK-J4 and GSK-J1's activity.
Histone Demethylase AlphaScreen Assay
This in vitro assay is used to determine the IC50 of inhibitors against purified histone demethylase enzymes.
Materials:
-
384-well white proxiplates
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20[3][15]
-
Ferrous Ammonium Sulfate (FAS): Freshly prepared 400 mM stock in 20 mM HCl, diluted to 1.0 mM in deionized water[3][15]
-
L-Ascorbic Acid
-
α-ketoglutarate (α-KG)
-
Biotinylated peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)[16][17]
-
Purified demethylase enzyme (e.g., JMJD3, UTX)
-
Test compounds (GSK-J1, GSK-J4) dissolved in DMSO
-
EDTA
-
AlphaScreen detection beads
Procedure:
-
Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well proxiplate.[3]
-
Transfer 0.1 µL of titrated test compound to each well (final DMSO concentration of 1%).[3]
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.[3]
-
Initiate the reaction by adding 5 µL of a substrate mix containing α-KG, FAS, L-Ascorbic Acid, and the biotinylated peptide substrate.[3]
-
Incubate the reaction for the desired time at room temperature.
-
Stop the reaction by adding 5 µL of EDTA (final concentration 7.5 mM).[3]
-
Add AlphaScreen acceptor and donor beads according to the manufacturer's instructions.
-
Incubate in the dark and read the plate on an appropriate plate reader.
Figure 3: AlphaScreen Assay Workflow.
Cellular Assays for TNF-α Production in Macrophages
This protocol outlines the assessment of GSK-J4's effect on LPS-induced TNF-α production in human primary macrophages.
Materials:
-
Human primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium
-
ELISA kit for human TNF-α
Procedure:
-
Plate human primary macrophages at the desired density and allow them to adhere.
-
Pre-treat the cells with varying concentrations of GSK-J4 for a specified period.
-
Stimulate the cells with LPS to induce TNF-α production.
-
After an appropriate incubation time, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of GSK-J4 for the inhibition of TNF-α production.
Conclusion
This compound serves as an indispensable tool for studying the biological roles of the KDM6 histone demethylases JMJD3 and UTX. Its cell-permeable nature allows for the effective delivery of the active inhibitor, GSK-J1, to its intracellular targets. The ability of GSK-J4 to modulate inflammatory responses and exhibit anti-cancer activity in preclinical models highlights the therapeutic potential of targeting this epigenetic pathway. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the functions of KDM6 demethylases and exploring their therapeutic tractability.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 5. GSK J4 HCl | CAS:1373423-53-0 | Inhibitor of H3K27 demethylase JMJD3,potent and cell-permeable | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]
- 7. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 8. Lysine Demethylase KDM6A in Differentiation, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of KDM6A and KDM6B, as a novel therapeutic strategy for treating craniosynostosis in Saethre-Chotzen syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 21. selleckchem.com [selleckchem.com]
- 22. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Impact of GSK-J4 Hydrochloride on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J4 hydrochloride is a potent and cell-permeable small molecule that has garnered significant attention in the scientific community for its role as a dual inhibitor of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are critical regulators of gene expression, primarily through the removal of the repressive trimethylation mark on histone H3 lysine 27 (H3K27me3). By inhibiting KDM6A and KDM6B, GSK-J4 effectively increases global H3K27me3 levels, leading to the silencing of target genes. This targeted epigenetic modulation has profound effects on various cellular processes, including inflammation, cell cycle progression, and oncogenic signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on gene transcription supported by quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
This compound is a pro-drug that is rapidly hydrolyzed inside cells to its active form, GSK-J1. GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for the catalytic activity of KDM6A and KDM6B. By blocking the demethylase activity of these enzymes, GSK-J4 leads to an accumulation of the H3K27me3 mark at the promoter regions of target genes, resulting in transcriptional repression.[1][2] This mechanism is central to its observed biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of GSK-J4 and its downstream effects on cellular processes.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| KDM6B/JMJD3 | 8.6 µM | Cell-free assay | [3][4][5] |
| KDM6A/UTX | 6.6 µM | Cell-free assay | [3][4][5] |
| TNF-α production | 9 µM | LPS-stimulated human primary macrophages | [3][5][6] |
Table 2: Cellular Effects of GSK-J4 Treatment
| Cell Line/System | GSK-J4 Concentration | Observed Effect | Reference |
| Human Acute Myeloid Leukemia (AML) KG-1a cells | 2-10 µM | Induction of apoptosis after 48h | [4] |
| Mouse Cerebellar Granule Neuron Precursors (CGNPs) | 6 µM | Significant inhibition of tumor cell growth | [7] |
| RAW 264.7 macrophages | 4 µmol/L | Significant decrease in LPS-induced IL-1β transcription | [8] |
| Mantle Cell Lymphoma (MCL) cells (JeKo-1, REC-1) | Dose-dependent | Reduction in adhesion to stromal cells | [9][10] |
| Retinoblastoma cells (Y79) | 0.68 µM (IC50 at 48h) | Inhibition of cell viability | [11] |
| Retinoblastoma cells (WERI-Rb1) | 2.15 µM (IC50 at 48h) | Inhibition of cell viability | [11] |
| Castration-Resistant Prostate Cancer (CRPC) cells | 3-4 µM (ED50) | Reduction of cell proliferation | [12] |
Signaling Pathways Modulated by GSK-J4
GSK-J4's influence on gene transcription extends to the modulation of critical signaling pathways implicated in both normal physiology and disease.
NF-κB Signaling Pathway
GSK-J4 has been shown to suppress the NF-κB pathway. In mantle cell lymphoma, GSK-J4 treatment leads to reduced expression of NF-κB encoding genes by preventing the removal of the repressive H3K27me3 mark at their promoters. This results in decreased levels of the RELA (p65) subunit of NF-κB and impairs its nuclear localization, thereby inhibiting the transcription of NF-κB target genes involved in cell adhesion and survival.[9][10][13]
Caption: GSK-J4 inhibits KDM6B, leading to increased H3K27me3 at NF-κB gene promoters and subsequent pathway inhibition.
Sonic Hedgehog (Shh) Signaling Pathway
In medulloblastoma, GSK-J4 has been demonstrated to inhibit the Shh signaling pathway. By inhibiting the demethylase activity of JMJD3, GSK-J4 increases H3K27me3 levels at the regulatory region of the Gli1 gene, a key transcriptional activator of the Shh pathway. This epigenetic silencing of Gli1 blocks the positive feedback loop of the pathway, thereby inhibiting medulloblastoma cell growth.[7]
Caption: GSK-J4 inhibits JMJD3, leading to H3K27me3-mediated repression of Gli1 and subsequent Shh pathway inhibition.
Experimental Protocols
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Objective: To assess the effect of GSK-J4 on cell proliferation and viability.
-
Procedure:
-
Seed prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates.[14]
-
Treat cells with a range of GSK-J4 concentrations (e.g., 1 µM to 100 µM) for 24 to 72 hours.[11][14] Use DMSO as a solvent control.
-
Add MTT reagent to each well and incubate.
-
Add solubilization solution (e.g., DMSO).
-
Measure absorbance at 570 nm using a microplate reader.[15]
-
2. Colony Formation Assay:
-
Objective: To determine the long-term effect of GSK-J4 on cell proliferation.
-
Procedure:
-
Pre-treat cells with various concentrations of GSK-J4 for 72 hours.[16]
-
Count viable cells using Trypan Blue exclusion.
-
Seed a defined number of surviving cells (e.g., 200) in new culture dishes.[16]
-
Allow colonies to form over a period of time (e.g., 14 days).[17]
-
Stain colonies with crystal violet and count.
-
Gene Expression Analysis
1. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the mRNA expression levels of target genes.
-
Procedure:
-
Treat cells (e.g., RAW 264.7 macrophages) with GSK-J4 (e.g., 4 µmol/L) for a specified time, with or without a stimulus like LPS (100 ng/mL).[8][18]
-
Isolate total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).[19]
-
2. Western Blotting:
-
Objective: To analyze the protein levels of target molecules.
-
Procedure:
-
Treat cells with GSK-J4 for the desired duration.
-
Lyse cells in RIPA buffer and quantify protein concentration.[19]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., H3K27me3, total H3, RELA).[16][19]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Epigenetic Analysis
1. Chromatin Immunoprecipitation (ChIP):
-
Objective: To determine the enrichment of H3K27me3 at specific gene promoters.
-
Procedure:
-
Treat cells with GSK-J4.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and sonicate to shear chromatin.[20]
-
Immunoprecipitate chromatin with an antibody specific for H3K27me3.
-
Reverse cross-links and purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific promoter regions by qPCR using primers flanking the region of interest.[21]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of GSK-J4.
Caption: A typical workflow for investigating GSK-J4 involves cell treatment followed by phenotypic and molecular analyses.
Conclusion
This compound is a valuable tool for studying the role of H3K27me3 in gene regulation and has shown considerable therapeutic potential in various disease models, particularly in cancer and inflammatory disorders.[1][22] Its ability to modulate gene transcription through the inhibition of KDM6A and KDM6B provides a powerful approach to target epigenetic vulnerabilities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the multifaceted effects of GSK-J4 on gene transcription and cellular function. Further investigation into its off-target effects and in vivo efficacy will be crucial for its translation into clinical applications.[23][24]
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 21. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
The Histone Demethylase Inhibitor GSK-J4 Hydrochloride: A Technical Guide to its Role in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidney's glomeruli and tubulointerstitium. Emerging research has highlighted the significance of epigenetic modifications, particularly histone methylation, in the pathogenesis of DN. GSK-J4 hydrochloride, a potent and specific inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A, has garnered significant attention as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the use of GSK-J4 in diabetic nephropathy research.
Core Mechanism of Action
GSK-J4 exerts its therapeutic effects in diabetic nephropathy primarily by inhibiting the demethylation of histone H3 at lysine 27 (H3K27). This leads to an increase in the repressive H3K27me3 mark on the promoter regions of key pathogenic genes, thereby suppressing their transcription. The primary targets of GSK-J4 are the histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[1]
In the context of diabetic nephropathy, high glucose levels and other profibrotic stimuli lead to an upregulation of KDM6A and KDM6B. This results in the removal of the repressive H3K27me3 mark from the promoters of genes involved in fibrosis, inflammation, and podocyte injury. By inhibiting these demethylases, GSK-J4 restores the repressive epigenetic landscape, mitigating the pathological changes associated with DN.[2]
Key Signaling Pathways Modulated by GSK-J4
Wnt/DKK1 Signaling Pathway
One of the pivotal pathways modulated by GSK-J4 in diabetic nephropathy is the Wnt/β-catenin pathway, through its regulation of Dickkopf-1 (DKK1), a Wnt antagonist. In DN, the expression of DKK1 is elevated, contributing to renal fibrosis. GSK-J4 treatment has been shown to downregulate the expression of DKK1, thereby attenuating the profibrotic effects of the Wnt signaling pathway.[2][3][4]
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis in diabetic nephropathy. High glucose conditions stimulate the production of TGF-β1, which in turn activates its downstream effectors, the Smad proteins, leading to the transcription of profibrotic genes such as fibronectin and collagen IV.[3] GSK-J4 has been demonstrated to reduce the expression of TGF-β1, thereby inhibiting the activation of the Smad signaling pathway and mitigating renal fibrosis.[3]
Notch Signaling in Podocytes
Podocytes are critical components of the glomerular filtration barrier, and their injury and dedifferentiation are hallmarks of diabetic nephropathy. The Notch signaling pathway is implicated in podocyte damage. GSK-J4 has been shown to protect podocytes by increasing H3K27me3 levels, which leads to the repression of the Notch ligand Jagged-1.[5] This inhibition of Notch signaling helps to preserve podocyte differentiation and function.[5]
Quantitative Data from In Vivo and In Vitro Studies
The efficacy of GSK-J4 in ameliorating diabetic nephropathy has been demonstrated through various quantitative measures in both animal models and cell culture experiments.
In Vivo Studies in Diabetic Mouse Models
Table 1: Effects of GSK-J4 on Renal Function and Fibrosis in STZ-Induced Diabetic Mice [3]
| Parameter | Control | Diabetic (DM) | DM + GSK-J4 |
| Urine Protein/Creatinine (mg/g) | 10.2 ± 1.5 | 45.8 ± 5.2 | 22.4 ± 3.1# |
| Urine Albumin/Creatinine (μg/g) | 35.6 ± 4.8 | 152.7 ± 18.3 | 78.9 ± 9.5# |
| Kidney/Body Weight Ratio | 0.008 ± 0.001 | 0.015 ± 0.002 | 0.011 ± 0.001# |
| Glomerular DKK1 Expression (IOD/pixel) | 0.12 ± 0.02 | 0.45 ± 0.05 | 0.21 ± 0.03# |
| Glomerular TGF-β1 Expression (IOD/pixel) | 0.15 ± 0.03 | 0.52 ± 0.06 | 0.25 ± 0.04# |
| Renal Fibronectin mRNA (relative expression) | 1.0 ± 0.1 | 4.2 ± 0.5 | 2.1 ± 0.3# |
| Renal Collagen IV mRNA (relative expression) | 1.0 ± 0.2 | 3.8 ± 0.4 | 1.9 ± 0.2# |
| Renal α-SMA Protein (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.7 ± 0.2# |
| Renal Collagen IV Protein (relative expression) | 1.0 ± 0.2 | 4.1 ± 0.5 | 2.0 ± 0.3# |
| Renal Fibronectin Protein (relative expression) | 1.0 ± 0.1 | 3.9 ± 0.4 | 1.8 ± 0.2# |
| *p < 0.05 vs. Control; #p < 0.05 vs. DM. Data are presented as mean ± SEM. IOD: Integrated Optical Density. |
Table 2: Effects of GSK-J4 on Inflammatory Markers in db/db Mice [6]
| Parameter | db/m | db/db | db/db + GSK-J4 |
| Renal Kim-1 mRNA (relative expression) | 1.0 ± 0.2 | 5.8 ± 0.7 | 2.5 ± 0.4# |
| Renal Ngal mRNA (relative expression) | 1.0 ± 0.3 | 6.2 ± 0.8 | 2.8 ± 0.5# |
| Renal Il1b mRNA (relative expression) | 1.0 ± 0.1 | 4.5 ± 0.6 | 2.1 ± 0.3# |
| Renal Il6 mRNA (relative expression) | 1.0 ± 0.2 | 5.1 ± 0.7 | 2.3 ± 0.4# |
| Renal Tnfa mRNA (relative expression) | 1.0 ± 0.2 | 4.8 ± 0.6 | 2.2 ± 0.3# |
| p < 0.05 vs. db/m; #p < 0.05 vs. db/db. Data are presented as mean ± SEM. |
In Vitro Studies in Renal Cells
Table 3: Effects of GSK-J4 on High Glucose-Induced Profibrotic Factors in Mesangial Cells [3]
| Condition | DKK1 mRNA (relative expression) | Fibronectin mRNA (relative expression) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| High Glucose (HG) | 7.9 ± 0.2 | 3.9 ± 0.1 |
| HG + DKK1 siRNA | 2.4 ± 0.2# | 1.3 ± 0.0# |
| HG + GSK-J4 | 2.7 ± 0.1# | 1.5 ± 0.1# |
| *p < 0.05 vs. Control; #p < 0.05 vs. HG. Data are presented as mean ± SEM. |
Table 4: Effects of GSK-J4 on Podocyte Dedifferentiation Markers [5]
| Condition | Jagged-1 mRNA (relative expression) | α-SMA mRNA (relative expression) | Podocin mRNA (relative expression) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TGF-β1 | 3.2 ± 0.4 | 4.5 ± 0.5 | 0.4 ± 0.1 |
| TGF-β1 + GSK-J4 | 1.5 ± 0.2# | 2.1 ± 0.3# | 0.8 ± 0.1# |
| p < 0.05 vs. Control; #p < 0.05 vs. TGF-β1. Data are presented as mean ± SEM. |
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy
Detailed Methodology:
-
Animal Model: 12-week-old male C57BL/6 mice are commonly used.[3]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 200 mg/kg body weight is administered. STZ is dissolved in a sodium citrate buffer (pH 4.5) to a final concentration of 20 mg/mL immediately before use.[3]
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Mice with blood glucose levels exceeding 250 mg/dL are considered diabetic and included in the study.[7]
-
GSK-J4 Treatment: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). A common treatment regimen involves intraperitoneal injections of GSK-J4 (e.g., 10 mg/kg) three times a week for the duration of the study (e.g., 8-10 weeks).[5]
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Blood and urine samples are collected for biochemical analysis (e.g., blood glucose, HbA1c, urine protein, and creatinine). Kidneys are harvested for histopathological examination (e.g., PAS and Masson's trichrome staining), immunohistochemistry, Western blotting, and quantitative real-time PCR (qRT-PCR).[3][6]
In Vitro Model: High Glucose-Treated Mesangial Cells
Detailed Methodology:
-
Cell Culture: Rat renal mesangial cells (RMCs) are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Experimental Conditions: Cells are divided into different groups:
-
Normal Glucose (Control): Cultured in a basal medium containing normal glucose levels (e.g., 5.5 mM).
-
High Glucose: Cultured in a medium with high glucose concentrations (e.g., 30 mM) to mimic diabetic conditions.[8]
-
GSK-J4 Treatment: High glucose-treated cells are co-incubated with GSK-J4 at a specific concentration (e.g., 5 µM).
-
siRNA Transfection (for mechanistic studies): Cells may be transfected with siRNA targeting specific genes (e.g., DKK1) prior to high glucose treatment to investigate their role in the signaling pathway.[3]
-
-
Incubation: Cells are incubated under these conditions for a specified period, typically 48 hours.[3]
-
Analysis: After incubation, cells are harvested. RNA is extracted for qRT-PCR analysis to measure the mRNA levels of profibrotic and inflammatory genes.[3] Protein lysates are prepared for Western blotting to assess the expression of key proteins.[3]
Potential Role of the NLRP3 Inflammasome
While direct studies linking GSK-J4 to the NLRP3 inflammasome in diabetic nephropathy are limited, the NLRP3 inflammasome is a known critical player in the inflammatory processes of DN.[7][9][10] The activation of the NLRP3 inflammasome in renal cells leads to the production of proinflammatory cytokines IL-1β and IL-18, contributing to kidney damage.[7] Given that GSK-J4 has demonstrated anti-inflammatory effects in diabetic kidney disease,[6] it is plausible that its mechanism of action may involve indirect modulation of the NLRP3 inflammasome pathway. Further research is warranted to explore this potential connection.
Conclusion
This compound represents a promising therapeutic candidate for diabetic nephropathy by targeting the epigenetic dysregulation that drives the disease. Its ability to inhibit H3K27 demethylases, thereby modulating key signaling pathways such as Wnt/DKK1 and TGF-β/Smad, leads to a reduction in renal fibrosis, inflammation, and podocyte injury. The quantitative data from both in vivo and in vitro studies provide strong evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of GSK-J4 and to unravel the intricate epigenetic mechanisms underlying diabetic nephropathy. Future studies exploring the interplay between GSK-J4 and other inflammatory pathways, such as the NLRP3 inflammasome, will undoubtedly provide deeper insights into its comprehensive mechanism of action.
References
- 1. doaj.org [doaj.org]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shifts in podocyte histone H3K27me3 regulate mouse and human glomerular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amelioration of diabetic nephropathy in mice by a single intravenous injection of human mesenchymal stromal cells at early and later disease stages is associated with restoration of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High glucose stimulates cell proliferation and Collagen IV production in rat mesangial cells through inhibiting AMPK-KATP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Role of the NLRP3 Inflammasome in Mediating Glomerular and Tubular Injury in Diabetic Nephropathy [frontiersin.org]
The Discovery and Development of GSK-J4 Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the H3K27me3/me2 histone demethylases KDM6B (JMJD3) and KDM6A (UTX). As a prodrug, it is rapidly hydrolyzed in cells to its active form, GSK-J1. By inhibiting the demethylation of histone H3 at lysine 27, GSK-J4 leads to an increase in the repressive H3K27me3 mark, thereby modulating gene expression. This epigenetic modulator has garnered significant interest in the scientific community for its therapeutic potential in a wide range of diseases, including cancer, inflammatory disorders, and fibrotic conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for its characterization and visualization of its associated signaling pathways and experimental workflows.
Introduction
Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression and cellular function. The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark that is dynamically regulated by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX) specifically remove the methyl groups from H3K27me3 and H3K27me2. Dysregulation of these enzymes has been implicated in the pathogenesis of numerous diseases.
GSK-J4 was developed as a cell-permeable ethyl ester prodrug of GSK-J1, a potent inhibitor of KDM6A and KDM6B.[1][2] The highly polar carboxylate group of GSK-J1 restricts its cellular permeability, a limitation overcome by the esterification in GSK-J4.[2] Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to release the active inhibitor, GSK-J1.[3] This allows for the effective in vitro and in vivo study of the biological consequences of KDM6A/B inhibition.
Physicochemical Properties and Quantitative Data
This compound is a crystalline solid with the following properties:
| Property | Value |
| Chemical Formula | C₂₄H₂₇N₅O₂ · HCl |
| Molecular Weight | 454.0 g/mol [4] |
| CAS Number | 1797983-09-5[4] |
| Purity | ≥98%[4] |
| Solubility | Soluble in DMSO (30 mg/ml), DMF (30 mg/ml), Ethanol (20 mg/ml), and water (84 mg/ml).[4][5] |
In Vitro and In-Cellular Activity
The inhibitory activity of GSK-J4 and its active form, GSK-J1, has been characterized in various assays.
| Compound | Target/Assay | IC₅₀ | Reference(s) |
| GSK-J1 | KDM6B (JMJD3) (cell-free) | 60 nM | [1][5] |
| GSK-J1 | KDM6A (UTX) (cell-free) | 60 nM | [5] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | [6] |
| GSK-J4 | KDM6A (UTX) | 6.6 µM | [6] |
| GSK-J4 | LPS-induced TNF-α production (human primary macrophages) | 9 µM | [3][6] |
| GSK-J4 | In vitro mass spectrometry assay | >50 µM | [3] |
Mechanism of Action
GSK-J4 acts as a prodrug, efficiently crossing the cell membrane. Intracellular esterases then convert it to GSK-J1, the active inhibitor. GSK-J1 competitively inhibits the JmjC domain of KDM6A and KDM6B, preventing the demethylation of H3K27me3 and H3K27me2. This leads to an accumulation of these repressive histone marks at the promoter regions of target genes, resulting in the silencing of their expression.
Signaling Pathways Modulated by GSK-J4
The inhibition of KDM6A/B by GSK-J4 has been shown to impact several key signaling pathways.
-
NF-κB Signaling: In mantle cell lymphoma, GSK-J4 has been shown to suppress the NF-κB pathway. It does so by increasing the repressive H3K27me3 marks at the promoter regions of NF-κB encoding genes, which in turn reduces the protein levels of the RELA subunit and impairs its nuclear localization.[7][8]
-
PI3K/AKT Signaling: In retinoblastoma, the antitumor effects of GSK-J4 are at least partially mediated by the suppression of the PI3K/AKT/NF-κB pathway.[9] The precise mechanism of how GSK-J4 modulates the PI3K/AKT pathway is an area of ongoing investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GSK-J4.
In Vitro Histone Demethylase Activity Assay (AlphaScreen)
This assay is used to determine the IC₅₀ of inhibitors against purified histone demethylase enzymes.[1]
Materials:
-
384-well proxiplates
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20
-
Ferrous Ammonium Sulfate (FAS): 400 mM stock in 20 mM HCl, diluted to 1.0 mM in deionized water (freshly prepared)
-
Enzyme: Purified KDM6A or KDM6B
-
GSK-J4/GSK-J1 dissolved in DMSO
-
Substrate Mix: α-ketoglutarate (α-KG), L-Ascorbic Acid, and biotinylated H3K27me3 peptide substrate in assay buffer
-
Stop Solution: EDTA in assay buffer (final concentration 7.5 mM)
-
Detection Mix: Streptavidin Donor beads and Protein-A conjugated acceptor beads pre-incubated with an anti-H3K27me2/1 antibody
Procedure:
-
Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well proxiplate.
-
Transfer 0.1 µL of titrated concentrations of GSK-J4/GSK-J1 to the wells.
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate mix.
-
Incubate for the desired time at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the pre-incubated AlphaScreen bead detection mix.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate using a suitable plate reader.
-
Normalize the data and calculate the IC₅₀ using non-linear regression analysis.
Cell Viability Assay
This protocol is used to assess the effect of GSK-J4 on cell proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., Alamar blue, CCK-8, or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and determine the ED₅₀.
Western Blot for H3K27me3 Levels
This method is used to determine the effect of GSK-J4 on the global levels of H3K27me3 in cells.[10]
Materials:
-
Cells treated with GSK-J4 or vehicle control
-
RIPA buffer with protease inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Perform densitometry analysis to quantify the changes in H3K27me3 levels relative to total Histone H3.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the enrichment of H3K27me3 at specific gene promoters following GSK-J4 treatment.[11]
Materials:
-
Cells treated with GSK-J4 or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Protein A/G agarose or magnetic beads
-
Anti-H3K27me3 antibody and IgG control
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to precipitate the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Visualizations
Signaling Pathway Diagram
Caption: GSK-J4 signaling pathways.
Experimental Workflow Diagrams
Caption: In Vitro Demethylase Activity Assay Workflow.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Therapeutic Applications and Future Directions
GSK-J4 has demonstrated therapeutic potential in a variety of preclinical models.
-
Cancer: GSK-J4 has shown anti-proliferative and pro-apoptotic effects in various cancers, including acute myeloid leukemia, retinoblastoma, prostate cancer, and glioma.[8][9][12][13] Its ability to modulate the tumor microenvironment and enhance the efficacy of other anti-cancer agents makes it a promising candidate for combination therapies.[14]
-
Inflammatory and Autoimmune Diseases: By inhibiting the production of pro-inflammatory cytokines like TNF-α, GSK-J4 has shown efficacy in models of inflammatory colitis and experimental autoimmune encephalomyelitis.[6][15][16]
-
Other Conditions: The therapeutic potential of GSK-J4 is also being explored in diabetic kidney disease and lipotoxicity-induced cardiomyocyte injury.[3][14]
Future research will likely focus on further elucidating the complex downstream effects of KDM6A/B inhibition, identifying predictive biomarkers for GSK-J4 sensitivity, and exploring its potential in clinical trials. The development of more specific inhibitors for either KDM6A or KDM6B may also provide more targeted therapeutic options.
Conclusion
This compound is a valuable chemical probe and a promising therapeutic agent that has significantly advanced our understanding of the role of H3K27 demethylation in health and disease. Its cell permeability and potent inhibition of KDM6A and KDM6B have enabled a wide range of in vitro and in vivo studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of GSK-J4 and other epigenetic modulators in the development of novel therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 7. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
GSK-J4 Hydrochloride's Impact on Cellular Differentiation: A Technical Guide
Executive Summary: Epigenetic modifications are critical regulators of gene expression programs that dictate cellular differentiation and fate. Histone methylation, particularly the trimethylation of lysine 27 on histone H3 (H3K27me3), is a key repressive mark that silences lineage-inappropriate genes. The reversibility of this mark is controlled by histone demethylases. GSK-J4 hydrochloride is a potent, cell-permeable small molecule inhibitor of the KDM6/JMJD3 family of H3K27me3/me2 demethylases (KDM6A/UTX and KDM6B/JMJD3).[1][2] By preventing the removal of the repressive H3K27me3 mark, GSK-J4 serves as a powerful tool to investigate the role of this epigenetic modification in development and disease. This guide provides a comprehensive technical overview of GSK-J4's mechanism of action and its profound, often lineage-dependent, impact on cellular differentiation processes, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
GSK-J4 is the ethyl ester prodrug of GSK-J1, which is the active inhibitor.[3] Its primary mechanism involves competitive inhibition at the α-ketoglutarate binding site of the KDM6A (UTX) and KDM6B (JMJD3) enzymes.[4] This inhibition prevents the demethylation of H3K27me3, leading to the maintenance or accumulation of this repressive epigenetic mark at target gene promoters.[4][5] The functional consequence is the transcriptional repression of genes that would otherwise be activated during specific differentiation programs, thereby altering the cellular differentiation trajectory.
Impact on Cellular Differentiation Pathways
The effect of GSK-J4 is highly context-dependent, varying significantly across different cell types and differentiation lineages.
Inhibition of Mesenchymal Lineage Differentiation
Studies on mesenchymal stem cells (MSCs) have shown that GSK-J4 is a potent inhibitor of both chondrogenesis and osteogenesis.
-
Chondrogenesis: The differentiation of MSCs into chondrocytes is significantly disrupted by GSK-J4.[6] The inhibitor prevents the upregulation of the master chondrogenic transcription factor SOX9 and other cartilage-associated genes like COL2A1.[6] This leads to a marked reduction in the synthesis and deposition of essential cartilage matrix components, including glycosaminoglycans (GAGs) and total collagen.[6] Interestingly, the expression of JMJD3 (KDM6B), but not UTX (KDM6A), increases during normal chondrogenesis, suggesting that GSK-J4's inhibitory effect on this lineage is primarily mediated through the inhibition of JMJD3.[6][7]
-
Osteogenesis: GSK-J4 treatment suppresses the osteogenic differentiation of periodontal ligament cells.[8] This is achieved by inhibiting the expression of key bone-related transcription factors and markers, including Runx2, Osterix, and osteocalcin, which ultimately blocks mineralization.[8]
Modulation of Neural Differentiation
In the context of neural differentiation from embryonic stem cells (ESCs) via embryoid body (EB) formation, GSK-J4 does not simply block or promote a specific fate but rather induces significant changes in fundamental cellular processes. Treatment of EBs with GSK-J4 leads to the differential regulation of numerous genes associated with cell proliferation, cell cycle progression, and apoptosis.[9][10] The overall effect is a suppression of cellular proliferation and an induction of cell death in early differentiating cells, highlighting the critical role of H3K27me3 dynamics in the survival and expansion of neural progenitors.[9]
Promotion of Hematopoietic Lineage Differentiation
In contrast to its inhibitory effects on mesenchymal lineages, GSK-J4 promotes the differentiation of B cells. Treatment of ex vivo stimulated mouse B cells with GSK-J4 resulted in an increased frequency of differentiation into plasmablasts, the antibody-secreting effector cells of the humoral immune system. This suggests that KDM6 demethylases are required to restrain B cell differentiation, and their inhibition via GSK-J4 pushes the cells toward a more differentiated state.
Quantitative Data Summary
The following tables summarize key quantitative data on the activity and effects of this compound.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | KDM6B (JMJD3) | 8.6 µM | [2] |
| IC₅₀ | KDM6A (UTX) | 6.6 µM | [2] |
| IC₅₀ | TNF-α Production (LPS-stimulated macrophages) | 9 µM | [1][2][11] |
| Median IC₅₀ | Colorectal Cancer (CRC) Cell Proliferation | 6.20 - 6.35 µM | [12] |
| Cell Type | Treatment | Gene | Fold Change | Reference |
| Human MSCs | GSK-J4 | SOX9 | Decreased | [6] |
| Human MSCs | GSK-J4 | COL2A1 | Decreased | [6] |
| Human MSCs | GSK-J4 | Total Collagen | Decreased | [6] |
| Human MSCs | GSK-J4 | Glycosaminoglycan (GAG) | Decreased | [6] |
| Cell Type | Treatment | Gene/Marker | Effect | Reference |
| Periodontal Ligament Cells | GSK-J4 / Jmjd3 siRNA | Runx2 | Suppressed | [8] |
| Periodontal Ligament Cells | GSK-J4 / Jmjd3 siRNA | Osterix | Suppressed | [8] |
| Periodontal Ligament Cells | GSK-J4 / Jmjd3 siRNA | Osteocalcin | Suppressed | [8] |
| Periodontal Ligament Cells | GSK-J4 / Jmjd3 siRNA | Mineralization | Suppressed | [8] |
| System | Treatment | Result | Quantitative Detail | Reference |
| Differentiating EBs | 10 µM GSK-J4 (48h) | Differentially Expressed Genes | 47 up-regulated, 58 down-regulated | [9][10] |
| Differentiating EBs | 10 µM GSK-J4 (48h) | Enriched GO Terms (Up-regulated) | Regulation of cell proliferation, programmed cell death, apoptosis | [9] |
| Differentiating EBs | 10 µM GSK-J4 (48h) | Enriched GO Terms (Down-regulated) | Regulation of transcription, RNA metabolic process | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are synthesized protocols for key experiments involving GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. oncotarget.com [oncotarget.com]
- 6. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Demethylase Jmjd3 Regulates the Osteogenic Differentiation and Cytokine Expressions of Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies -Molecules and Cells [koreascience.kr]
- 11. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 12. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tumor Potential of GSK-J4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride, a potent and selective inhibitor of the H3K27 histone demethylases KDM6A/B (JMJD3/UTX), has emerged as a promising candidate in anti-cancer research. By preventing the removal of the repressive H3K27me3 mark, GSK-J4 effectively modulates gene expression, leading to the inhibition of key oncogenic pathways. This technical guide provides a comprehensive overview of the anti-tumor potential of GSK-J4, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action through signaling pathway diagrams.
Introduction
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone methylation is a key epigenetic mark, with the trimethylation of lysine 27 on histone H3 (H3K27me3) being associated with transcriptional repression. The Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM6A (UTX) and KDM6B (JMJD3), are responsible for removing this repressive mark. In various cancers, the overexpression or aberrant activity of these demethylases leads to the inappropriate activation of oncogenes.
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of KDM6A and KDM6B.[1] Its mechanism of action involves increasing global levels of H3K27me3, thereby silencing the expression of genes critical for cancer cell proliferation, survival, and migration.[2] This guide will delve into the quantitative effects of GSK-J4 across different cancer types and provide standardized protocols for its investigation in a laboratory setting.
Quantitative Data on the Anti-Tumor Effects of GSK-J4
The efficacy of GSK-J4 has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from various studies, providing a comparative look at its potency and effects on cell cycle distribution and apoptosis.
Table 1: In Vitro Cytotoxicity (IC50) of GSK-J4 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation(s) |
| Acute Myeloid Leukemia | KG-1 | 2.84 | 72 | [3] |
| Acute Myeloid Leukemia | KG-1a | 3.05 | 72 | [3] |
| Acute Myeloid Leukemia | Kasumi-1 | 5.52 | 72 | [3] |
| Acute Myeloid Leukemia | THP-1 | >20 | 72 | [3] |
| Prostate Cancer | PC3 | 1.213 | Not Specified | [4] |
| Prostate Cancer | C42B | 0.7166 | Not Specified | [4] |
| Prostate Cancer | LNCaP | ~30 (24h), ~20 (48h) | 24, 48 | [2] |
| Retinoblastoma | Y79 | 0.68 | 48 | [5] |
| Retinoblastoma | WERI-Rb1 | 2.15 | 48 | [5] |
| B-cell Precursor ALL | HAL-01 | 0.25 | Not Specified | [6] |
| B-cell Precursor ALL | REH | 0.56 | Not Specified | [6] |
Table 2: Effects of GSK-J4 on Cell Cycle Distribution and Apoptosis
| Cancer Type | Cell Line | GSK-J4 Conc. (µM) | Incubation Time (hours) | Effect on Cell Cycle | Apoptosis Induction | Citation(s) |
| Acute Myeloid Leukemia | KG-1a | 2, 4, 6, 8, 10 | 48 | S phase arrest | Increased apoptosis | [7] |
| Retinoblastoma | Y79, WERI-Rb1 | 0.2-2.4 | 48 | G2/M phase arrest | Increased apoptosis | [5] |
| Prostate Cancer | PC3, C42B | Not Specified | Not Specified | Sub-G0-G1 arrest | Increased apoptosis | [4] |
| Differentiating Embryoid Bodies | NCCIT | 10 | 48 | Accumulation in S and G2 phases | Increased necrosis and apoptosis | [8] |
| Lung Adenocarcinoma | H23 | 10 | 24 | G1 arrest | Increased apoptosis (at 48h) | [9] |
| Lung Adenocarcinoma | H1975 | 10 | 24 | No significant change | No significant change (at 48h) | [9] |
Core Signaling Pathway: PI3K/AKT/NF-κB
A key mechanism through which GSK-J4 exerts its anti-tumor effects is the modulation of the PI3K/AKT/NF-κB signaling pathway.[5] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting KDM6A/B, GSK-J4 leads to the epigenetic silencing of genes that promote this pathway, resulting in decreased cell viability and increased apoptosis.
Caption: GSK-J4 inhibits KDM6A/B, increasing H3K27me3, which represses the PI3K/AKT/NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-tumor potential of this compound.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK-J4 in complete medium. A common concentration range to test is 0.1 to 100 µM.[2] Include a vehicle control (DMSO) at the highest concentration used for GSK-J4.
-
Remove the overnight culture medium and add 100 µL of the GSK-J4 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent or 20 µL of MTT solution to each well and incubate for 1-4 hours.
-
For MTT assays, add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of GSK-J4 (e.g., IC50 concentration) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with GSK-J4 and a vehicle control for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
Protocol:
-
Pre-treat cells with GSK-J4 or vehicle control for a specified time (e.g., 24 hours).
-
Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-tumor potential of GSK-J4.
Caption: A typical experimental workflow for investigating the anti-tumor effects of GSK-J4.
Conclusion
This compound demonstrates significant anti-tumor potential across a variety of cancer types by targeting the KDM6A/B histone demethylases and subsequently modulating key oncogenic signaling pathways like PI3K/AKT/NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising epigenetic inhibitor. Future in-vivo studies are warranted to translate these preclinical findings into clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK-J4 Hydrochloride in Cell Culture
Introduction
GSK-J4 hydrochloride is a valuable chemical probe for studying the role of histone demethylation in various biological processes. It is the hydrochloride salt of GSK-J4, a cell-permeable ethyl ester prodrug that is hydrolyzed to the active inhibitor, GSK-J1.[1][2] GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][3] By inhibiting these enzymes, GSK-J4 treatment leads to an increase in the levels of the repressive histone mark H3K27me3, thereby influencing gene expression and cellular phenotypes.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments.
Mechanism of Action
This compound readily crosses the cell membrane due to its ester group. Once inside the cell, endogenous esterases cleave the ethyl ester, converting the prodrug GSK-J4 into its active form, GSK-J1. GSK-J1 then competitively inhibits the Jumonji C (JmjC) domain of the histone demethylases JMJD3 and UTX, preventing the demethylation of di- and tri-methylated Lysine 27 on histone H3 (H3K27me2/3).[1] This inhibition results in the accumulation of the H3K27me3 repressive mark, leading to the silencing of target genes.[4] This mechanism makes GSK-J4 a powerful tool to investigate the functional consequences of H3K27me3-mediated gene regulation in various pathological and physiological contexts, including cancer, inflammation, and development.[4][6]
Caption: Mechanism of action of this compound.
Data Presentation: Efficacy of this compound
The following table summarizes the reported inhibitory concentrations of GSK-J4 in various cell-based and cell-free assays. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| JMJD3/KDM6B & UTX/KDM6A | Cell-free assay (GSK-J1) | 60 nM | [1] |
| JMJD3/KDM6B | Cell-based | 8.6 µM | [7] |
| UTX/KDM6A | Cell-based | 6.6 µM | [7] |
| TNF-α Production | Human Primary Macrophages | 9 µM | [3] |
| T. gondii Proliferation | HFF cells | 2.37 µM | [8] |
| Cytotoxicity (TD50) | HFF cells | 34.6 µM | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve the this compound in DMSO. For example, dissolve 4.54 mg of this compound (Molecular Weight: 453.96 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[7]
General Protocol for Cell Treatment
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of GSK-J4.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream analysis such as cell viability assays, protein extraction, or RNA isolation.
Cell Proliferation Assay (CCK-8)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Microplate reader
Protocol:
-
Following the treatment period with GSK-J4, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cell line.
Caption: A typical experimental workflow for GSK-J4 studies.
Conclusion
This compound is a critical tool for elucidating the biological roles of JMJD3 and UTX histone demethylases. Its ability to increase H3K27me3 levels allows for the investigation of epigenetic regulation in a wide array of cellular processes, including proliferation, apoptosis, and differentiation.[4][6] The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments using this potent inhibitor. Careful optimization of concentration and treatment duration for each specific cell type is crucial for obtaining meaningful and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for GSK-J4 Hydrochloride in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of GSK-J4 hydrochloride in mouse models, including detailed dosage information, administration protocols, and insights into its mechanism of action. The information is intended to guide researchers in designing and executing experiments utilizing this potent dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.
Introduction
This compound is a cell-permeable prodrug of GSK-J1, which selectively inhibits the histone demethylases JMJD3 and UTX.[1] This inhibition leads to an increase in the repressive histone mark H3K27me3, thereby modulating gene expression.[2][3] GSK-J4 has shown therapeutic potential in various disease models, including inflammatory disorders, cancer, and diabetic complications, by altering signaling pathways such as NF-κB and TGF-β.[4][5][6]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration schedules of this compound in various mouse models.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle/Solvent | Reference |
| Diabetic Kidney Disease | 10 mg/kg | Intraperitoneal (i.p.) | Thrice-weekly for 10 weeks | Not specified | [7][8] |
| Diabetic Cardiomyopathy | 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 16 weeks | 10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS | [2] |
| Experimental Autoimmune Encephalomyelitis | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily (from days 0-5) | DMSO:ethanol (1:10 v/v), then diluted in PBS | [7][9] |
| Prostate Cancer Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 consecutive days | DMSO | [10] |
| T-cell Acute Lymphoblastic Leukemia Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | 5 days/week for 3 consecutive weeks | 10% DMSO, 90% (20% Captisol) | [11] |
| Sepsis | 1-3 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour before induction | DMSO, then diluted 1/10 with ethanol | [9] |
| Inflammatory Colitis | Not specified | Oral administration | Not specified | Not specified | [12] |
| Cone Dystrophy | Not specified | Intravitreal injection | Single injection | Not specified | [13] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Diabetic Kidney Disease
This protocol is based on studies investigating the effect of GSK-J4 on diabetic nephropathy.[7][8]
1. Materials:
- This compound
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
- Sterile syringes and needles
- Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)
2. Procedure:
- Preparation of GSK-J4 Solution:
- Prepare a stock solution of this compound in DMSO.
- For the working solution, dilute the stock solution in the vehicle to the final desired concentration (e.g., 10 mg/kg). It is recommended to prepare the working solution fresh on the day of use.[7][8] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[7][8]
- Administration:
- Administer the GSK-J4 solution to the mice via intraperitoneal injection.
- The injection volume should be calculated based on the mouse's body weight.
- Dosing Schedule:
- Inject the mice thrice-weekly for the duration of the study (e.g., 10 weeks).[7][8]
- Control Group:
- Administer an equivalent volume of the vehicle to the control group of mice following the same schedule.
Protocol 2: Intraperitoneal Administration of this compound for Cancer Xenograft Models
This protocol is adapted from studies on prostate cancer xenografts.[10]
1. Materials:
- This compound
- Vehicle (e.g., DMSO)[10]
- Sterile syringes and needles
- Mouse model with subcutaneously implanted tumor cells
2. Procedure:
- Preparation of GSK-J4 Solution:
- Dissolve this compound in DMSO to the desired concentration (e.g., 50 mg/kg).[10]
- Administration:
- Inject the GSK-J4 solution intraperitoneally.
- Dosing Schedule:
- Administer the treatment daily for a specified period (e.g., 10 consecutive days), starting one day after tumor cell injection.[10]
- Control Group:
- Treat the control group with an equivalent volume of DMSO.[10]
Signaling Pathways and Mechanisms of Action
GSK-J4 exerts its effects primarily through the inhibition of JMJD3 (KDM6B) and UTX (KDM6A), leading to increased H3K27me3 levels. This epigenetic modification represses the transcription of target genes involved in various cellular processes.
Diagram 1: GSK-J4 Mechanism of Action
Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 and repressing gene transcription.
Diagram 2: GSK-J4 Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies using GSK-J4 in mice.
Diagram 3: Downstream Signaling Pathways Affected by GSK-J4
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 3. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-J4 Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of GSK-J4 hydrochloride, a potent and cell-permeable inhibitor of the histone H3 lysine 27 (H3K27) demethylases JMJD3 (KDM6B) and UTX (KDM6A), for in vitro research.
This compound is the ethyl ester prodrug of GSK-J1. Once it permeates the cell membrane, it is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. GSK-J1 inhibits the demethylation of H3K27me3 and H3K27me2. This leads to an increase in the levels of these repressive histone marks, subsequently altering gene expression. Its ability to modulate epigenetic states makes it a valuable tool for studying the roles of JMJD3 and UTX in various biological processes, including inflammation, cancer, and cell differentiation. For instance, GSK-J4 has been shown to inhibit the production of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines, such as TNF-α, in primary human macrophages.[1][2]
Mechanism of Action
This compound acts as a selective inhibitor of the JmjC domain-containing histone demethylases JMJD3 and UTX.[3][4] These enzymes are responsible for removing methyl groups from H3K27, a key repressive mark in the genome. By inhibiting these demethylases, GSK-J4 treatment leads to an accumulation of H3K27me3 at target gene promoters, which in turn represses gene transcription. This mechanism has been shown to impact various signaling pathways, including the Sonic hedgehog (Shh) and TGF-β signaling pathways.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Parameter | Value | Solvent | Source |
| Molecular Weight | 454.0 g/mol (hydrochloride salt) | - | [3][7] |
| 417.5 g/mol (free base) | - | ||
| Solubility | 84 mg/mL (201.19 mM) | DMSO | [3][4] |
| 84 mg/mL | Water | [3] | |
| 84 mg/mL | Ethanol | [3] | |
| 100 mM | DMSO | [2] | |
| 100 mM | Ethanol | [2] | |
| IC₅₀ (JMJD3/KDM6B) | 8.6 µM | - | [8][9] |
| IC₅₀ (UTX/KDM6A) | 6.6 µM | - | [8][9] |
| IC₅₀ (TNF-α production) | 9 µM (in human macrophages) | - | [2][4][7][9] |
| Typical In Vitro Working Concentration | 2 - 30 µM | Cell Culture Media | [5][8] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 100 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a vial containing 1 mg of this compound (MW: 454.0 g/mol ), add 22.03 µL of DMSO.
-
Vortex briefly to fully dissolve the powder. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for at least 6 months to a year.[8][10]
In Vitro Treatment of Adherent Cells
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed the adherent cells in the appropriate cell culture vessel and allow them to attach and reach the desired confluency (typically 60-80%).
-
On the day of treatment, prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 100 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions.
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, the cells can be harvested for downstream analysis, such as Western blotting, qRT-PCR, or cell viability assays.
Visualizations
Signaling Pathway of GSK-J4 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro cell treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J4 HCl | CAS:1373423-53-0 | Inhibitor of H3K27 demethylase JMJD3,potent and cell-permeable | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot for H3K27me3 Following GSK-J4 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of Histone H3 lysine 27 trimethylation (H3K27me3) by Western blot in cells treated with GSK-J4 hydrochloride. GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2][3] Inhibition of these demethylases is expected to lead to an accumulation of H3K27me3, a key epigenetic mark associated with transcriptional repression. This protocol covers cell culture and treatment with GSK-J4, histone extraction, protein quantification, SDS-PAGE, Western blotting, and immunodetection.
Introduction
Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression.[4] The trimethylation of histone H3 at lysine 27 (H3K27me3) is a repressive mark that is dynamically regulated by histone methyltransferases and demethylases. The Jumonji domain-containing protein 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX) are key histone demethylases that specifically remove the methyl groups from H3K27me3.[5][6]
This compound is a cell-permeable prodrug of the selective JMJD3/UTX inhibitor, GSK-J1.[1][7] By inhibiting the activity of these demethylases, GSK-J4 treatment leads to an increase in global H3K27me3 levels.[2][8] Western blotting is a widely used technique to detect changes in the levels of specific proteins and their post-translational modifications, making it an ideal method to assess the efficacy of GSK-J4 treatment.[4]
Signaling Pathway and Mechanism of Action
GSK-J4 acts as an inhibitor of the histone demethylases JMJD3 and UTX. These enzymes are responsible for the demethylation of H3K27me3 and H3K27me2. By blocking the activity of JMJD3 and UTX, GSK-J4 prevents the removal of the trimethyl mark from histone H3 at lysine 27. This leads to an accumulation of H3K27me3 on chromatin, which is associated with the repression of target gene transcription.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
GSK-J4 Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C.[3]
-
Treatment: The next day, treat the cells with the desired concentration of GSK-J4. A typical concentration range for GSK-J4 is 1-10 µM.[9][10] A vehicle control (DMSO) should be run in parallel. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for a specific period, for example, 24 to 48 hours, to allow for changes in H3K27me3 levels.[2]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
Histone Extraction
Histones are basic proteins and can be extracted from the cell nucleus using an acid extraction method.[11][12]
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes to swell the cells.[13]
-
Homogenization: Homogenize the cells using a Dounce homogenizer to release the nuclei.
-
Nuclei Isolation: Centrifuge the homogenate to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate with rotation overnight at 4°C to extract the histones.[11]
-
Protein Precipitation: Centrifuge to pellet the debris, and transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 33%.[13]
-
Washing: Pellet the histones by centrifugation, wash the pellet with ice-cold acetone to remove the acid, and air-dry the pellet.[13]
-
Solubilization: Resuspend the histone pellet in ultrapure water.
Protein Quantification
Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions, such as the Bradford assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the histone extracts with 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 15% SDS-polyacrylamide gel to resolve the low molecular weight histones.[14]
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control on a separate blot or after stripping the H3K27me3 antibody.[4][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Supplier (Cat#) | Dilution |
| This compound | e.g., Selleck Chemicals (S7070) | 1-10 µM |
| Primary Antibody: Anti-H3K27me3 | e.g., Cell Signaling Technology (9733) | 1:1000 |
| Primary Antibody: Anti-Histone H3 | e.g., Abcam (ab1791) | 1:5000 |
| HRP-conjugated Secondary Antibody | e.g., Jackson ImmunoResearch | 1:10000 |
Table 2: Example Western Blot Quantification
| Treatment | H3K27me3 Intensity (Arbitrary Units) | Histone H3 Intensity (Arbitrary Units) | Normalized H3K27me3/Histone H3 Ratio |
| Vehicle (DMSO) | Value | Value | Value |
| 1 µM GSK-J4 | Value | Value | Value |
| 5 µM GSK-J4 | Value | Value | Value |
| 10 µM GSK-J4 | Value | Value | Value |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak H3K27me3 signal | Inefficient histone extraction | Optimize the acid extraction protocol. |
| Low antibody concentration | Increase the primary antibody concentration or incubation time. | |
| Inactive GSK-J4 | Use a fresh stock of GSK-J4. Confirm its activity with a positive control cell line. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| High secondary antibody concentration | Decrease the concentration of the secondary antibody. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Primary antibody cross-reactivity | Use a more specific antibody. Perform a peptide blocking experiment to confirm specificity. |
| Protein degradation | Add protease inhibitors to the lysis and extraction buffers. | |
| Uneven loading | Inaccurate protein quantification | Use a reliable protein assay and ensure equal loading of total protein. |
| Normalize to a loading control like total Histone H3. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 13. biochem.slu.edu [biochem.slu.edu]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. epigentek.com [epigentek.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with GSK-J4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the H3K27me3/me2 histone demethylases JMJD3/KDM6B and UTX/KDM6A.[1] As a pro-drug, it is intracellularly converted to its active form, GSK-J1. The inhibition of these demethylases leads to an increase in the cellular levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] This modulation of the epigenetic landscape by GSK-J4 has profound effects on gene expression, influencing various cellular processes and making it a valuable tool for research in oncology, immunology, and developmental biology.[1][3][4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with the use of GSK-J4, ChIP assays can elucidate the specific genomic loci where H3K27me3 levels are altered, providing critical insights into the molecular mechanisms underlying the biological effects of GSK-J4. These application notes provide an overview of the use of GSK-J4 in ChIP assays, including detailed protocols and expected outcomes.
Mechanism of Action
GSK-J4 acts by inhibiting the enzymatic activity of JMJD3 and UTX, which are responsible for removing the methyl groups from H3K27me3. This inhibition leads to an accumulation of H3K27me3 at specific gene promoters and other regulatory regions, subsequently leading to the silencing of target genes.[5][6] This targeted gene repression can, for example, suppress the expression of pro-inflammatory cytokines like TNF-α or inhibit the Sonic hedgehog (Shh) signaling pathway.[5]
Signaling Pathway Modulated by GSK-J4
GSK-J4 treatment directly impacts the histone methylation status, a critical component of the epigenetic machinery that regulates gene expression. The following diagram illustrates the simplified signaling pathway affected by GSK-J4.
References
- 1. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 3. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using GSK-J4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of GSK-J4 hydrochloride on cell viability using two common colorimetric methods: the MTT and CCK-8 assays. This compound is a potent and cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A, making it a valuable tool for epigenetic research and cancer therapeutics.[1][2][3] By inhibiting these demethylases, GSK-J4 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a histone mark associated with gene silencing.[4] This can result in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[4][5][6]
Mechanism of Action
This compound is the ethyl ester prodrug of GSK-J1, which is a selective inhibitor of JMJD3 and UTX with an IC50 of 60 nM in a cell-free assay.[1] As a cell-permeable compound, GSK-J4 is widely used in cell-based assays to study the consequences of H3K27me3 demethylation.[1][7] Its primary mode of action is the inhibition of the Jumonji C (JmjC) domain-containing histone demethylases, which play a crucial role in regulating gene expression. Dysregulation of these enzymes has been implicated in various cancers.[4][6]
Quantitative Data Summary
The following table summarizes the reported effects of GSK-J4 on the viability of various cell lines. The half-maximal inhibitory concentration (IC50) values are provided where available.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |
| PC-3 | Prostate Cancer | MTT | 24 h | ~50% viability at 20 µM | [8] |
| PC-3 | Prostate Cancer | MTT | 48 h | Not specified | [8] |
| LNCaP | Prostate Cancer | MTT | 24 h | ~30 µM | [8] |
| LNCaP | Prostate Cancer | MTT | 48 h | ~20 µM | [8] |
| Y79 | Retinoblastoma | CCK-8 | 48 h | 0.68 µM | [5] |
| WERI-Rb1 | Retinoblastoma | CCK-8 | 48 h | 2.15 µM | [5] |
| R1-AD1, R1-D567, R1-I567, CWR22Rv-1, PC3 | Prostate Cancer | Alamar Blue | 72 h | ~3 µM for CWR22Rv-1 | [9] |
| KG-1a | Acute Myeloid Leukemia | Flow Cytometry (Apoptosis) | 48 h | Significant apoptosis at 2-10 µM | [9] |
Signaling Pathways Influenced by GSK-J4
GSK-J4 has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and differentiation. A simplified diagram of its mechanism and downstream effects is presented below.
Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 levels and impacting key signaling pathways.
Experimental Protocols
The following are detailed protocols for performing MTT and CCK-8 assays to determine cell viability following treatment with this compound.
Experimental Workflow
Caption: General workflow for assessing cell viability with GSK-J4 using MTT or CCK-8 assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (serum-free for MTT incubation step is recommended)[11][12]
-
Phosphate-buffered saline (PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or acidified isopropanol)[12]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[11]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
GSK-J4 Treatment:
-
Prepare a stock solution of this compound in DMSO.[9]
-
Prepare serial dilutions of GSK-J4 in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-treated) group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[13]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
CCK-8 solution
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm[14]
Procedure:
-
Cell Seeding:
-
GSK-J4 Treatment:
-
Prepare a stock solution of GSK-J4 in DMSO.
-
Prepare serial dilutions of GSK-J4 in complete culture medium. Include a vehicle control (DMSO).
-
Add 10 µL of the various concentrations of GSK-J4 to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all readings.
-
Calculate the percentage of cell viability as described in the MTT protocol.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. immunoway.com.cn [immunoway.com.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for GSK-J4 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK-J4 hydrochloride, a potent and cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1] Optimal treatment duration is critical for achieving desired experimental outcomes, and this document outlines key considerations, protocols, and expected results based on published research.
Mechanism of Action
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[2] Once inside the cell, it is hydrolyzed to the active inhibitor, GSK-J1, which competitively binds to the α-ketoglutarate binding site of JMJD3 and UTX.[3][4] This inhibition leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark.[5][6] The accumulation of H3K27me3 at gene promoters can lead to the silencing of target genes, thereby affecting various cellular processes including proliferation, differentiation, and inflammation.[5][7]
Determining Optimal Treatment Duration
The optimal duration of this compound treatment is highly dependent on the cell type, the experimental endpoint, and the concentration of the inhibitor. Generally, effects on histone methylation can be observed within 24 to 72 hours, while phenotypic changes such as altered proliferation or apoptosis may require longer incubation periods.
Short-Term Treatment (24-48 hours)
Short-term treatment is often sufficient to observe initial changes in histone methylation and the expression of direct target genes.
-
Histone Methylation: A significant increase in global H3K27me3 levels can be detected. For example, in prostate cancer cells, treatment with 6µM and 16µM of GSK-J4 for 24 hours resulted in a drastic decrease in H3K27me1 and an accumulation of H3K27me3.[8] Similarly, in medulloblastoma cells, 30µM GSK-J4 treatment for 24 hours significantly increased H3K27me3 levels at the Gli1 promoter.[6]
-
Gene Expression: Downregulation of JMJD3/UTX target genes can be observed.
-
Cell Viability: Dose-dependent effects on cell viability can be assessed. In PC-3 prostate cancer cells, a 24-hour treatment showed a dose-dependent decrease in cell proliferation.[9]
Long-Term Treatment (72-96 hours and beyond)
Longer treatment durations are typically necessary to observe more profound and lasting phenotypic changes.
-
Cell Proliferation and Viability: The cytostatic and cytotoxic effects of GSK-J4 become more pronounced. Time-course experiments in prostate cancer cell lines showed that the effects on cell proliferation were more significant at 72 and 96 hours compared to earlier time points.[8] In acute myeloid leukemia KG-1a cells, viability decreased in a time-dependent manner up to 96 hours.[10]
-
Apoptosis and Cell Cycle Arrest: Induction of apoptosis and cell cycle arrest are often observed after prolonged exposure. In KG-1a cells, 48 hours of treatment led to S-phase cell cycle arrest.[10]
-
Colony Formation: Pre-treatment for 72 hours with GSK-J4 has been shown to persistently inhibit the colony-forming ability of prostate cancer cells even after the drug is removed.[8]
Data Summary
The following tables summarize quantitative data from various studies on the effects of GSK-J4 treatment duration.
Table 1: In Vitro Efficacy of GSK-J4 on Cell Proliferation and Viability
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| CWR22Rv-1 (Prostate Cancer) | 4µM (ED50) | 24, 48, 72, 96 h | Time-dependent inhibition of proliferation | [8] |
| R1-D567 (Prostate Cancer) | 6µM (ED50) | 24, 48, 72, 96 h | Mostly cytostatic for the first 72h, minor cytotoxicity at 96h | [8] |
| R1-AD1 (Prostate Cancer) | 20µM (ED50) | 24, 48, 72, 96 h | Minor cytotoxic effect | [8] |
| PC-3 (Prostate Cancer) | 1-100µM | 24, 48 h | Dose-dependent decrease in cell proliferation | [9] |
| LNCaP (Prostate Cancer) | 1-100µM | 24, 48 h | IC50 of ~30µM at 24h and ~20µM at 48h | [9] |
| U87 & U251 (Glioma) | 4µM | 24, 48, 72 h | Time-dependent inhibition of proliferation | [11] |
| DaoY (Medulloblastoma) | 30µM | Not specified | Significantly hindered cell viability | [6] |
| KG-1a (AML) | 2-10µM | 24, 48, 72, 96 h | Dose- and time-dependent decrease in viability | [10] |
Table 2: Effect of GSK-J4 on Histone Methylation
| Cell Line | Concentration | Treatment Duration | Effect on H3K27 Methylation | Reference |
| Prostate Cancer Cells | 6µM, 16µM | 24, 72 h | Accumulation of H3K27me3, decrease in H3K27me1 | [8] |
| NRCM & AC16 (Cardiomyocytes) | Dose-dependent | Not specified | Upregulation of H3K27me3 | [7] |
| JeKo-1 & REC-1 (Mantle Cell Lymphoma) | Dose-dependent | Not specified | Global increase in H3K27me3 | [5] |
| NIH3T3 | 30µM | 24 h | Increased H3K27me3 at Gli1 promoter | [6] |
| Mouse Podocytes | 5µM | 48 h | >3-fold increase in H3K27me3 | [12] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)
This protocol is adapted from studies on prostate cancer cells.[9]
-
Cell Seeding: Seed cells (e.g., PC-3 or LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
GSK-J4 Treatment: Prepare a stock solution of this compound in DMSO.[7] Dilute the stock solution in culture medium to achieve final concentrations ranging from 1µM to 100µM.[9] Replace the medium in the wells with the GSK-J4 containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for Histone Methylation
This protocol is based on the methodology used in studies on prostate cancer cells.[8]
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of GSK-J4 for the chosen duration (e.g., 24 or 72 hours).
-
Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3, H3K27me1, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the levels of H3K27me3 and H3K27me1 to total Histone H3.
Visualizations
Caption: Mechanism of action of GSK-J4.
Caption: General experimental workflow for GSK-J4 treatment.
Caption: Effect of GSK-J4 on the NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by GSK-J4 Hydrochloride
Introduction
GSK-J4 hydrochloride is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A) histone demethylases.[1] These enzymes are responsible for removing the methyl groups from lysine 27 on histone H3 (H3K27me2/3), a critical epigenetic mark for gene repression. By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, subsequently altering gene expression and impacting various cellular processes.[2][3][4][5] Notably, GSK-J4 has been shown to induce apoptosis in a variety of cancer cell lines, making it a compound of interest in cancer research and drug development.[2][3][4][6] This application note provides a detailed protocol for the analysis of apoptosis induced by GSK-J4 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a standard method for detecting apoptosis by flow cytometry.[7] The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[8][9] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rare population).
Data Presentation
The following tables summarize representative quantitative data on the induction of apoptosis by GSK-J4 in different cancer cell lines, as analyzed by flow cytometry.
Table 1: Effect of GSK-J4 on Apoptosis in Glioma Cells
| Cell Line | GSK-J4 Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) |
| U87 | 0 (Control) | 48 | ~5% |
| 5 | 48 | ~20% | |
| 10 | 48 | ~35% | |
| U251 | 0 (Control) | 48 | ~6% |
| 5 | 48 | ~25% | |
| 10 | 48 | ~40% |
Data synthesized from findings reported in studies on glioma cells.[2][3][4]
Table 2: Effect of GSK-J4 on Apoptosis in Acute Myeloid Leukemia (AML) Cells
| Cell Line | GSK-J4 Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) |
| KG-1a | 0 (Control) | 48 | ~4% |
| 2.5 | 48 | ~15% | |
| 5 | 48 | ~28% | |
| 10 | 48 | ~45% |
Data synthesized from findings reported in studies on AML cells.[5][10]
Table 3: Effect of GSK-J4 on Apoptosis in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells
| Cell Line Subtype | GSK-J4 Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) |
| TAL1-positive | 0 (Control) | 72 | ~10% |
| 5 | 72 | ~40% | |
| 10 | 72 | ~60% | |
| TAL1-negative | 0 (Control) | 72 | ~8% |
| 5 | 72 | ~15% | |
| 10 | 72 | ~25% |
Data synthesized from findings reported in studies on T-ALL cells, highlighting the selective effect on TAL1-positive subtypes.[11]
Experimental Protocols
Materials
-
This compound (appropriate stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included. It is also recommended to include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: Signaling pathway of GSK-J4 inducing apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for quantifying apoptosis induced by the histone demethylase inhibitor this compound. This flow cytometry-based assay is a valuable tool for researchers and drug development professionals investigating the cellular effects of GSK-J4 and other epigenetic modulators. The provided data and visualizations offer a clear understanding of the expected outcomes and the underlying mechanisms of GSK-J4-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UTX inhibition as selective epigenetic therapy against TAL1-driven T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-J4 Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 is a selective, potent, and cell-permeable small molecule inhibitor of the H3K27 demethylases, specifically targeting Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX/KDM6A).[1][2] These enzymes are responsible for removing the trimethylation mark on histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, resulting in the repression of target gene expression.[1][3] Aberrant epigenetic regulation is a hallmark of many cancers, and the dysregulation of H3K27me3 has been implicated in tumor progression.[1]
The rationale for using GSK-J4 in combination with conventional chemotherapy drugs stems from its potential to sensitize cancer cells to treatment, overcome drug resistance, and achieve synergistic anti-tumor effects at lower, less toxic concentrations.[4][5] This document provides an overview of preclinical data, relevant signaling pathways, and detailed experimental protocols for studying GSK-J4 in combination therapies.
Mechanism of Action: GSK-J4
GSK-J4 functions by blocking the enzymatic activity of KDM6A/B demethylases. This inhibition prevents the removal of the methyl groups from H3K27, leading to an accumulation of the H3K27me3 repressive mark on histone tails. This, in turn, condenses the chromatin structure, making it inaccessible to transcription factors and silencing the expression of specific genes, including oncogenes like HOX genes in Acute Myeloid Leukemia (AML).[6]
Caption: Mechanism of GSK-J4 action.
Applications in Combination Chemotherapy
GSK-J4 has demonstrated synergistic or sensitizing effects when combined with several standard chemotherapy agents across various cancer types.
Combination with Doxorubicin
-
Cancer Type: Anaplastic Thyroid Cancer (ATC) with KRAS mutation.[4]
-
Mechanism of Synergy: The combination of GSK-J4 and doxorubicin significantly enhances the inhibition of proliferation and induction of apoptosis in KRAS-mutant ATC cells.[4] GSK-J4 treatment can cause cell cycle arrest, potentially making cells more susceptible to DNA-damaging agents like doxorubicin.[4]
| Cell Line | Drug | IC50 (48h) | Combination Effect (in vitro) | In Vivo Effect (Xenograft) | Reference |
| Cal-62 (KRAS-mutant) | GSK-J4 | 1.502 µM | Synergistic (CI value: 0.673) | 38.0% tumor inhibition rate | [4] |
| Doxorubicin | 0.100 µM | [4] | |||
| 8505C (BRAF-mutant) | GSK-J4 | 5.269 µM | Less synergistic effect | Not reported | [4] |
| Doxorubicin | 1.309 µM | [4] |
Combination with Cisplatin
-
Cancer Type: Osteosarcoma (OS) and Testicular Germ Cell Tumors (TGCTs).[5][7]
-
Mechanism of Synergy: In osteosarcoma, increasing H3K27me3 levels by GSK-J4 treatment sensitizes cells to cisplatin.[5] This combination leads to increased DNA damage, as indicated by a higher number of γH2AX foci, and enhanced apoptosis.[5] In TGCTs, GSK-J4 dramatically sensitizes both cisplatin-sensitive and -resistant tumors to cisplatin, potentially by potentiating the p53-dominant transcriptional response.[7]
| Cancer Type | Cell Line | Combination | Key Outcome | Reference |
| Osteosarcoma | 143B, MG63 | GSK-J4 + Cisplatin | Increased apoptosis and DNA damage (γH2AX foci).[5] | [5] |
| Testicular Germ Cell Tumors | NTERA-2, 2102EP | GSK-J4 + Cisplatin | Dramatically sensitized cisplatin-resistant TGCTs to cisplatin in vivo.[7] | [7] |
Combination with Cytosine Arabinoside (Ara-C)
-
Cancer Type: Acute Myeloid Leukemia (AML).[6]
-
Mechanism of Synergy: GSK-J4 shows a synergistic anti-leukemic effect with Ara-C in AML cells.[6] GSK-J4 induces cell cycle arrest and apoptosis, which can enhance the cytotoxicity of cell-cycle-dependent drugs like Ara-C.[6] The combination index (CI) values calculated by the median dose-effect analysis were less than 1.0, indicating a synergistic interaction.[6]
| Cell Line | Combination | Key Outcome | Reference |
| Kasumi-1 | GSK-J4 + Ara-C | Synergistic effect (CI < 1.0), enhanced apoptosis and cell-cycle arrest.[6] | [6] |
Combination with Temozolomide (TMZ)
-
Cancer Type: Glioblastoma (GBM).[8]
-
Mechanism of Synergy: Histone demethylase inhibitors have been explored to overcome TMZ resistance in GBM.[8] While studies have focused on pan-KDM inhibitors, combining a KDM6B inhibitor like GSK-J4 with other epigenetic drugs has been suggested to increase potency against TMZ-resistant GBM cells.[8]
Modulated Signaling Pathways
PI3K/AKT/NF-κB Pathway
In retinoblastoma, GSK-J4 has been shown to suppress tumor growth by inhibiting the PI3K/AKT/NF-κB signaling pathway.[9] This pathway is crucial for cell survival, proliferation, and inflammation. Its inhibition leads to reduced cell proliferation and increased apoptosis.
Caption: GSK-J4 inhibits the PI3K/AKT/NF-κB pathway.[9]
RAF/ERK/MAPK Pathway
In osteosarcoma, alterations in H3K27me3 levels by GSK-J4 can regulate the expression of Protein Kinase C Alpha (PRKCA) and Myeloid Cell Leukemia 1 (MCL1), which in turn modulates the phosphorylation of BCL2 and the activation of the RAF/ERK/MAPK signaling cascade, affecting chemosensitivity.[5]
Caption: GSK-J4 modulates chemosensitivity via MAPK pathway.[5]
Experimental Protocols
General Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro drug combination screening.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of GSK-J4 and a combination drug on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
GSK-J4 hydrochloride (stock solution in DMSO)
-
Chemotherapy drug of interest (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) or CCK-8/WST-8 kit
-
DMSO or solubilization buffer (for MTT)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of GSK-J4 and the chemotherapy drug in culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the overnight medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls (vehicle, e.g., DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the crystals.[11]
-
For CCK-8/WST-8: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Measurement: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.[10]
-
Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
6-well tissue culture plates
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GSK-J4, the chemotherapy drug, and the combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatments.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the efficacy of a GSK-J4 combination therapy in a mouse model.[14]
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)
-
Matrigel (optional, for subcutaneous injection)
-
This compound
-
Chemotherapy drug
-
Appropriate vehicle for drug administration (e.g., DMSO, corn oil, saline)[2]
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (often resuspended in PBS or a mix with Matrigel) into the flank of each mouse. For orthotopic models, cells are injected into the relevant organ (e.g., vitreous humor for retinoblastoma).[14][15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle Control, GSK-J4 alone, Chemo drug alone, Combination).
-
Drug Administration: Administer drugs via the determined route (e.g., intraperitoneal injection, oral gavage). A typical dose for GSK-J4 might be 50 mg/kg daily.[14] Dosing schedules should be established based on preliminary studies.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the experiment for a set period (e.g., 21-30 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, excise and weigh the tumors.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between groups and assess for synergistic effects.
-
Caption: General workflow for an in vivo xenograft study.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. spotify.localizer.co [spotify.localizer.co]
- 4. Synergy of GSK-J4 With Doxorubicin in KRAS-Mutant Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated H3K27me3 levels sensitize osteosarcoma to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
GSK-J4 Hydrochloride: A Tool for Modulating Macrophage Polarization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 hydrochloride is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). As a cell-permeable ethyl ester prodrug, GSK-J4 is intracellularly hydrolyzed to its active form, GSK-J1, which competitively inhibits the demethylase activity of JMJD3 and UTX. This inhibition leads to an increase in the repressive histone mark, H3K27me3, at the promoter regions of target genes, subsequently altering gene expression. In the context of immunology, GSK-J4 has emerged as a critical tool for studying macrophage polarization, a fundamental process in which macrophages adopt distinct functional phenotypes in response to microenvironmental cues. By modulating the epigenetic landscape, GSK-J4 provides a powerful means to investigate the molecular mechanisms governing macrophage function in health and disease.
Macrophages are broadly categorized into two main phenotypes: the classically activated (M1) macrophages, which are pro-inflammatory and involved in host defense, and the alternatively activated (M2) macrophages, which are anti-inflammatory and participate in tissue repair and immune regulation. The balance between M1 and M2 polarization is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in numerous inflammatory diseases, autoimmune disorders, and cancer. GSK-J4 has been demonstrated to suppress the pro-inflammatory M1 phenotype, thereby offering a therapeutic potential for conditions characterized by excessive inflammation.
These application notes provide a comprehensive guide for utilizing this compound to study macrophage polarization. We offer detailed protocols for cell culture, macrophage polarization, GSK-J4 treatment, and subsequent analysis of macrophage phenotypes using quantitative PCR and flow cytometry. Furthermore, we present quantitative data on the effects of GSK-J4 and illustrate the key signaling pathways and experimental workflows with detailed diagrams.
Data Presentation
The following tables summarize the quantitative effects of GSK-J4 on macrophage function as reported in the literature.
Table 1: Effect of GSK-J4 on Pro-inflammatory Cytokine Production in Human Primary Macrophages
| Cytokine | Treatment | Concentration of GSK-J4 | Inhibition | Reference |
| TNF-α | LPS-stimulated | 9 µM (IC50) | 50% | [1] |
| TNF-α | LPS-stimulated | 30 µM | Significant reduction | [1] |
| IL-6 | LPS-stimulated | Not specified | Significant reduction | [2] |
| IL-1β | LPS-stimulated | Not specified | Significant reduction | [2] |
| IL-12b | LPS-stimulated | Not specified | Significant reduction | [2] |
Table 2: Effect of GSK-J4 on M1 and M2 Gene Expression in Macrophages
| Gene | Macrophage Type | Treatment | Fold Change with GSK-J4 | Reference |
| Nos2 (iNOS) | Mouse Macrophages | AngII-stimulated | Decreased | [3] |
| Il1b | Mouse Macrophages | AngII-stimulated | Decreased | [3] |
| Il12 | Mouse Macrophages | AngII-stimulated | Decreased | [3] |
| Tnfa | Mouse Macrophages | AngII-stimulated | Decreased | [3] |
| IL6 | Human THP-1 cells | LPS-stimulated | Decreased | [2] |
| TNFα | Human THP-1 cells | LPS-stimulated | Decreased | [2] |
| IL1β | Human THP-1 cells | LPS-stimulated | Decreased | [2] |
| IL12b | Human THP-1 cells | LPS-stimulated | Decreased | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of GSK-J4 and a typical experimental workflow for studying its effects on macrophage polarization.
Caption: Mechanism of Action of GSK-J4 in Macrophages.
Caption: Experimental Workflow for Studying GSK-J4 Effects.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization and GSK-J4 Treatment
This protocol describes the generation of M1 and M2 macrophages from human peripheral blood mononuclear cells (PBMCs) and subsequent treatment with GSK-J4.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IFN-γ (Interferon-gamma)
-
Lipopolysaccharide (LPS)
-
Human IL-4 (Interleukin-4)
-
Human IL-13 (Interleukin-13)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Isolation of Human Monocytes from PBMCs:
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in culture plates and allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Remove non-adherent cells by washing with warm PBS.
-
-
Differentiation of Monocytes into Macrophages (M0):
-
Culture the adherent monocytes in RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
-
Macrophage Polarization (M1 and M2):
-
After differentiation, replace the medium with fresh medium containing polarizing cytokines:
-
M1 Polarization: Add 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Add 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
-
Incubate for 24-48 hours.
-
-
GSK-J4 Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
During the last 6-24 hours of polarization, add GSK-J4 to the culture medium at a final concentration of 1-30 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
For the vehicle control, add an equivalent volume of DMSO.
-
-
Harvesting Cells and Supernatant:
-
After the treatment period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Wash the cells with cold PBS.
-
Lyse the cells directly in the plate for RNA extraction or detach them using a cell scraper for flow cytometry analysis.
-
Protocol 2: Analysis of Macrophage Polarization by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
qPCR primers (see Table 3 and 4)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the macrophage lysates using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the PCR product.
-
Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Table 3: qPCR Primer Sequences for Human Macrophage Markers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [1] |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | [1] |
| IL1B | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA | [1] |
| CXCL10 | GTGGCATTCAAGGAGTACCTC | TGATGGCCTTCGATTCTGGATT | [1] |
| CCR7 | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [2] |
| NOS2 (iNOS) | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC | [1] |
| CD163 | AGTCTGCAAGCCCAAGATTC | TCTCGGGTGATTCAGAGACA | [4] |
| CD206 (MRC1) | CTCTGTTCAGCTCATGTTGGC | GCTATTGTAGTCCGTGCCATG | [4] |
| IL10 | GACTTTAAGGGTTACCTGGGTTG | TCATGGCCTTGTAGACACCTTG | [4] |
| ARG1 | GTGGAAACTTGCATGGACAAC | AATCCTGGCACATCGGGAATC | [1] |
| CCL18 | GTTGACTATTCTGAAACCAGCCC | GTCGCTGATGTATTTCTGGACCC | [5] |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [6] |
Table 4: qPCR Primer Sequences for Murine Macrophage Markers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Tnf | GACAAGGCTGCCCCGACTACG | CTTGGGGCAGGGGCTCTTGAC | [7] |
| Il6 | GACAACCACGGCCTTCCCTACTTC | TCATTTCCACGATTTCCCAGAGA | [7] |
| Il1b | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG | [1] |
| Cxcl10 | GCCGTCATTTTCTGCCTCAT | GCTTCCCTATGGCCCTCATT | [7] |
| Nos2 (iNOS) | ACATCGACCCGTCCACAGTAT | CAGAGGGGTAGGCTTGTCTC | [1] |
| Cd163 | CTTGCTCACAAAGCACAGTC | GGCAGTCAGGAGGATTCTGT | [8] |
| Mrc1 (CD206) | CAAGGAAGGTTGGCATTTGT | CCTTTCAGTCCTCTGTCAGG | [8] |
| Il10 | GCTCTTACTGACTGGCATGAG | CGCAGCTCTAGGAGCATGTG | [8] |
| Arg1 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATCA | [1] |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | [8] |
Protocol 3: Analysis of Macrophage Polarization by Flow Cytometry
Materials:
-
Fluorescently conjugated antibodies against macrophage surface markers (see Table 5)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 for mouse, Human TruStain FcX™ for human)
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Detach macrophages from the culture plate using a cell scraper in cold PBS.
-
Centrifuge the cells and resuspend them in FACS buffer.
-
Count the cells and adjust the concentration to 1x10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate the cells with an Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Staining:
-
Add the fluorescently conjugated antibodies to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Viability Staining:
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on single, live cells.
-
Analyze the expression of M1 and M2 markers on the gated population.
-
Table 5: Flow Cytometry Markers for Macrophage Polarization
| Marker | Phenotype Association | Species |
| CD80 | M1 | Human, Mouse |
| CD86 | M1 | Human, Mouse |
| MHC Class II | M1 | Human, Mouse |
| CD64 | M1 | Human |
| CD163 | M2 | Human, Mouse |
| CD206 (MRC1) | M2 | Human, Mouse |
| CD209 (DC-SIGN) | M2 | Human |
| Arginase-1 (intracellular) | M2 | Mouse |
Conclusion
This compound is an invaluable pharmacological tool for elucidating the epigenetic regulation of macrophage polarization. By inhibiting JMJD3/UTX and subsequently increasing H3K27me3 levels, GSK-J4 allows for the targeted investigation of the transcriptional programs that define macrophage phenotypes. The protocols and data provided herein offer a solid foundation for researchers to explore the role of histone demethylation in macrophage biology and to assess the therapeutic potential of targeting this pathway in inflammatory and immune-mediated diseases. As with any experimental system, optimization of GSK-J4 concentration and treatment duration is recommended for each specific cell type and application.
References
Application of GSK-J4 hydrochloride in glioma research models
Application Notes: GSK-J4 Hydrochloride in Glioma Research
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] A key area of research focuses on epigenetic dysregulation in glioma, which involves modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence itself. One such modification is histone methylation, a process regulated by histone methyltransferases and demethylases.
This compound is a potent and selective small-molecule inhibitor of the Jumonji domain-containing protein 3 (JMJD3, also known as KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX, also known as KDM6A).[3] These enzymes are histone demethylases responsible for removing the trimethylation mark from lysine 27 on histone H3 (H3K27me3).[4] In many gliomas, particularly pediatric diffuse midline gliomas, a recurrent mutation (K27M) in the H3F3A gene leads to a global reduction in H3K27me3, driving tumorigenesis.[5][6] GSK-J4 serves as a critical tool to investigate the reversal of this epigenetic state, showing promise in preclinical models by inhibiting glioma cell growth, proliferation, and migration.[5][7]
Mechanism of Action
GSK-J4 functions by inhibiting the demethylase activity of JMJD3/KDM6B. In normal cellular processes, JMJD3 removes the repressive H3K27me3 mark, allowing for gene transcription. In gliomas, especially those with H3K27M mutations or JMJD3 overexpression, the epigenetic balance is shifted. The H3K27M mutant histone sequesters and inactivates the polycomb repressive complex 2 (PRC2), the enzyme that writes the H3K27me3 mark, leading to a global decrease in this repressive signal and aberrant gene activation.[6]
By inhibiting JMJD3, GSK-J4 prevents the removal of H3K27me3, leading to its accumulation.[5][7] This re-establishes the repressive epigenetic landscape, silencing genes involved in cancer cell proliferation and survival, and ultimately leading to anti-tumor effects such as cell cycle arrest and apoptosis.[5][8]
Caption: Mechanism of GSK-J4 in glioma cells.
Quantitative Data Summary
The efficacy of GSK-J4 has been quantified in various glioma models, both in vitro and in vivo.
Table 1: In Vitro Efficacy of GSK-J4 in Glioma Cell Lines
| Cell Line | Glioma Type | Parameter | GSK-J4 Concentration | Result | Reference |
|---|---|---|---|---|---|
| U87 | Glioblastoma (JMJD3-overexpressed) | Proliferation | Concentration-dependent | Significant inhibition | [5] |
| U251 | Glioblastoma (JMJD3-overexpressed) | Proliferation | Concentration-dependent | Significant inhibition | [5] |
| SF8628 | Pediatric Brainstem Glioma (H3.3 K27M) | Viability (IC50) | ~1.3-3.0 µM | Dose-dependent inhibition | [9] |
| SF7761 | Pediatric Brainstem Glioma (H3.3 K27M) | Viability (IC50) | ~1.3-3.0 µM | Dose-dependent inhibition | [9] |
| GBM10 | Temozolomide-resistant Glioblastoma | Cell Count | Not specified | Dose and time-dependent decrease |
| DaoY | Medulloblastoma (Shh-type) | Cell Viability | 30 µM | Significant reduction |[10] |
Table 2: In Vivo Efficacy of GSK-J4 in Glioma Xenograft Models
| Model | Glioma Type | GSK-J4 Dosage | Administration | Outcome | Reference |
|---|---|---|---|---|---|
| Athymic Mice (Subcutaneous) | SF8628 (H3.3 K27M) | 100 mg/kg/day for 10 days | Intraperitoneal | Significant tumor growth inhibition | [9] |
| Athymic Mice (Orthotopic) | SF7761 & SF8628 (H3.3 K27M) | Not specified | Intraperitoneal | Reduced tumor growth, extended survival | [9][11] |
| Athymic Mice (Orthotopic) | SF8628 (H3.3 K27M) | 100 mg/kg/day for 10 days + Radiation (3 Gy total) | Intraperitoneal | Synergistic increase in survival |[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate GSK-J4 in glioma models.
Caption: A typical workflow for in vitro evaluation of GSK-J4.
1. Cell Proliferation Assay (CCK-8)
This protocol assesses the effect of GSK-J4 on the proliferation of glioma cells.[5]
-
Materials:
-
Glioma cell lines (e.g., U87, U251)
-
96-well plates
-
Complete medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of GSK-J4 in complete medium. Typical final concentrations might range from 1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4 or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis in glioma cells following GSK-J4 treatment.[5]
-
Materials:
-
Glioma cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Plate glioma cells in 6-well plates and grow until they reach ~70% confluency.
-
Treat cells with the desired concentration of GSK-J4 (e.g., 3 µM) or vehicle control for 48 hours.[9]
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
-
3. Western Blot Analysis
This protocol is used to detect changes in protein levels, such as JMJD3 and H3K27me3, after GSK-J4 treatment.[5]
-
Materials:
-
Treated and untreated glioma cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-JMJD3, anti-H3K27me3, anti-Total H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use Total H3 or Actin as a loading control.
-
4. In Vivo Orthotopic Xenograft Model
This protocol describes the establishment of a glioma model in mice to test the in vivo efficacy of GSK-J4.[9]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioma cells (e.g., SF8628) engineered to express luciferase
-
Stereotactic apparatus
-
Hamilton syringe
-
This compound
-
Vehicle solution
-
Bioluminescence imaging system (e.g., IVIS)
-
-
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull over the desired brain region (e.g., the brainstem for DIPG models).
-
Using a Hamilton syringe, slowly inject ~200,000 glioma cells in a small volume (e.g., 2-5 µL) into the brain parenchyma.
-
Close the incision. Monitor the mice for recovery.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established (detectable bioluminescent signal), randomize mice into treatment and control groups.
-
Administer GSK-J4 (e.g., 100 mg/kg) or vehicle via intraperitoneal injection daily for a set period (e.g., 10 consecutive days).[9]
-
Continue to monitor tumor growth via imaging and record animal survival.
-
Analyze the data to determine the effect of GSK-J4 on tumor progression and overall survival.
-
References
- 1. Combinatorial Inhibition of Epigenetic Regulators to Treat Glioblastoma [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Epigenetic Targeting of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K27M mutant glioma: Disease definition and biological underpinnings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. escholarship.org [escholarship.org]
- 10. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EXTH-08. DEVELOPMENT OF NOVEL HISTONE DEMETHYLASE INHIBITOR AGAINST DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: GSK-J4 Hydrochloride for Prostate Cancer Cell Lines
Introduction
GSK-J4 is a selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] These enzymes are responsible for removing the repressive trimethylation mark on histone H3 at lysine 27 (H3K27me3).[1] In various cancers, including prostate cancer, the dysregulation of histone methylation patterns is a key driver of tumor progression.[1][3] Specifically, reduced levels of the repressive H3K27me3 mark have been observed in invasive prostate adenocarcinomas and are correlated with increased Gleason scores.[3] By inhibiting JMJD3/UTX, GSK-J4 leads to an accumulation of H3K27me3, resulting in the silencing of specific genes involved in cell proliferation, migration, and survival.[1] These application notes provide a summary of GSK-J4's effects on prostate cancer cell lines and detailed protocols for its use in vitro.
Mechanism of Action
GSK-J4 hydrochloride acts as a competitive inhibitor by binding to the α-ketoglutarate binding site within the catalytic domain of JMJD3 and UTX.[2] This inhibition prevents the demethylation of H3K27me3, a key epigenetic mark associated with transcriptional repression.[1] The resulting increase in global H3K27me3 levels leads to the silencing of oncogenic pathways, thereby reducing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[4][5] Studies have shown that GSK-J4's cytotoxic effects are particularly potent in castration-resistant prostate cancer (CRPC) cells.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes: In Vitro Histone Demethylase Assay for GSK-J4 Hydrochloride Activity
An important clarification regarding the classification of GSK-J4 hydrochloride is necessary for the user. The initial request specifies an in vitro kinase assay. However, extensive research indicates that this compound's primary targets are not protein kinases but rather histone demethylases, specifically the Jumonji C (JmjC) domain-containing enzymes JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3][4][5]. Therefore, the appropriate in vitro assay to determine its activity is a histone demethylase assay. This document will provide detailed application notes and protocols for this correct assay.
Introduction
This compound is a cell-permeable prodrug that is intracellularly converted to its active form, GSK-J1[1][3][4][6]. It is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (Jumonji domain-containing protein 3) and UTX (Ubiquitously transcribed tetratricopeptide repeat protein X-linked)[2][4]. These enzymes play a critical role in epigenetic regulation by removing the repressive trimethyl (me3) and dimethyl (me2) marks from lysine 27 on histone H3 (H3K27)[5][7][8]. The demethylation of H3K27me3 is a key step in activating the transcription of certain genes, including the HOX genes, which are crucial for development[8][9]. Dysregulation of JMJD3 and UTX has been implicated in various diseases, including cancer and inflammatory disorders[10][11]. GSK-J4 exerts its biological effects by preventing this demethylation, thereby maintaining the repressive H3K27me3 mark and suppressing the expression of target genes[1][11]. For example, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in macrophages[1][2][4].
Mechanism of Action
JMJD3 and UTX are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases[7]. They catalyze the demethylation of H3K27me3/me2 through an oxidative process that requires these cofactors. GSK-J4, after its conversion to GSK-J1, acts as a competitive inhibitor with respect to α-KG, binding to the active site of the enzyme and preventing the demethylation reaction. This leads to an accumulation of H3K27me3 at target gene promoters, resulting in transcriptional repression.
Data Presentation: this compound Activity
The inhibitory activity of GSK-J4 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for GSK-J4 against its primary targets and a key downstream inflammatory marker.
| Target/Process | Assay Type | IC50 Value (µM) | Reference |
| JMJD3/KDM6B | AlphaLISA Assay | 8.6 | [3][4][6][12][13] |
| UTX/KDM6A | AlphaLISA Assay | 6.6 | [3][4][6][12][13] |
| TNF-α Production | Cellular Assay (LPS-stimulated macrophages) | 9.0 | [2][4][6][13] |
Note: GSK-J4 is a prodrug. Its active metabolite, GSK-J1, exhibits a much higher potency in cell-free assays, with a reported IC50 of 60 nM[1][6].
Experimental Protocols
Protocol: In Vitro Histone Demethylase Assay using AlphaScreen Technology
This protocol describes a method to determine the IC50 value of this compound against JMJD3 or UTX using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This assay detects the demethylated histone peptide product.
Materials and Reagents:
-
Recombinant human JMJD3 or UTX enzyme
-
This compound
-
Biotinylated histone H3 (21-44) K27me3 peptide substrate
-
Anti-H3K27me2 antibody (or other product-specific antibody)
-
Protein A-conjugated AlphaScreen Acceptor beads
-
Streptavidin-conjugated AlphaScreen Donor beads
-
α-ketoglutarate (α-KG)
-
Ferrous Ammonium Sulfate (FAS)
-
L-Ascorbic Acid
-
HEPES buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
EDTA
-
384-well white Proxiplates
-
DMSO
Procedure:
-
Assay Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5), 0.1% (w/v) BSA, and 0.01% (v/v) Tween-20[1].
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the GSK-J4 stock solution to create a concentration gradient (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the assay should not exceed 1%[1].
-
-
Enzyme and Compound Pre-incubation:
-
Add 5 µL of assay buffer containing the recombinant demethylase enzyme (JMJD3 or UTX) to the wells of a 384-well Proxiplate[1].
-
Transfer 0.1 µL of the diluted GSK-J4 compound or DMSO (for control wells) to each well[1].
-
Allow the enzyme and compound to pre-incubate for 15 minutes at room temperature[1].
-
-
Initiation of Demethylase Reaction:
-
Prepare a substrate mix in assay buffer containing α-KG, FAS, L-Ascorbic Acid, and the biotinylated H3K27me3 peptide substrate[1].
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well[1].
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes, requires optimization).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 5 µL of EDTA solution to each well. The final concentration of EDTA should be sufficient to chelate the Fe(II) ions (e.g., 7.5 mM final concentration)[1].
-
-
Detection:
-
Prepare a detection mix containing the anti-H3K27me2 antibody, Protein A Acceptor beads, and Streptavidin Donor beads in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the amount of demethylated product formed.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the GSK-J4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of GSK-J4 that inhibits 50% of the enzyme's activity.
-
Mandatory Visualizations
Caption: Mechanism of GSK-J4 action on histone demethylation.
Caption: Experimental workflow for the in vitro demethylase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. The H3K27me3 demethylase UTX in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UTX mediates demethylation of H3K27me3 at muscle-specific genes during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GSK-J4 Hydrochloride for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 hydrochloride is a cell-permeable small molecule that functions as a selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a histone mark associated with gene silencing.[3] This epigenetic modulation has been shown to impact various cellular processes, including cell proliferation, apoptosis, and cell cycle progression, making GSK-J4 a valuable tool for cancer research and potential therapeutic development.[3][4] These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest, including its mechanism of action, protocols for key experiments, and quantitative data from various cancer cell lines.
Mechanism of Action
GSK-J4 is a prodrug that is converted intracellularly to its active form, GSK-J1. GSK-J1 is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX.[1] The primary mechanism by which GSK-J4 induces cell cycle arrest is through the inhibition of these demethylases, leading to an accumulation of the repressive H3K27me3 mark on the promoters of key cell cycle regulatory genes.[3][5] This epigenetic modification can lead to the downregulation of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), and the upregulation of cell cycle inhibitors like p21.[6][7]
In some cell types, the induction of cell cycle arrest by GSK-J4 has also been linked to the activation of the endoplasmic reticulum (ER) stress response.[7][8] The accumulation of unfolded proteins in the ER can trigger a signaling cascade that halts cell cycle progression to allow for cellular repair or, if the stress is too severe, induce apoptosis.
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (72h) | Concentration for Cell Cycle Arrest | Cell Cycle Phase Arrested | Key Molecular Changes |
| KG-1a | Acute Myeloid Leukemia | 3.05 µM[5] | 2-10 µM (48h)[9] | S Phase[6][7] | ↓ Cyclin D1, ↓ Cyclin A2, ↑ p21[6][7] |
| Kasumi-1 | Acute Myeloid Leukemia | 5.52 µM[5] | Not specified | Not specified | Not specified |
| KG-1 | Acute Myeloid Leukemia | 2.84 µM[5] | Not specified | Not specified | Not specified |
| H23 | Lung Adenocarcinoma | Not specified | 10 µmol/L (24h)[6] | S Phase[6] | Not specified |
| H1975 | Lung Adenocarcinoma | Not specified | 10 µmol/L (24h)[6] | S Phase[6] | Not specified |
| Y79 | Retinoblastoma | Not specified | 2.5-10 µM (48h)[10] | G2/M Phase[10] | ↓ phospho-cdc2, ↓ Cyclin B1[10] |
| WERI-Rb1 | Retinoblastoma | Not specified | 2.5-10 µM (48h)[10] | G2/M Phase[10] | ↓ phospho-cdc2, ↓ Cyclin B1[10] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on acute myeloid leukemia cell lines.[5]
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Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is a general guideline based on multiple studies.[6][7][10]
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide or 7-AAD) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on DNA content.
Western Blotting
This protocol is a standard procedure for analyzing protein expression changes.[6][7][10]
-
Cell Lysis: After treatment with GSK-J4, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, Cyclin A2, p21, Cyclin B1, phospho-cdc2, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Signaling Pathway of GSK-J4 Induced Cell Cycle Arrest
Caption: Signaling pathway of GSK-J4 induced cell cycle arrest.
Experimental Workflow for Investigating GSK-J4 Effects
Caption: Experimental workflow for GSK-J4 cell cycle analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK-J4 Hydrochloride for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-J4 hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable ethyl ester prodrug of GSK-J1.[1][2][3] Once inside the cell, it is hydrolyzed to its active form, GSK-J1. GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][4][5] Inhibition of these demethylases leads to an increase in the global levels of H3K27me3, a histone mark associated with gene silencing.[6] This epigenetic modification can, in turn, affect various cellular processes, including apoptosis, cell cycle progression, and inflammation.[1][6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is recommended to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1][4] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[5]
Q3: What is a typical working concentration range for GSK-J4 in cell-based assays?
A3: The optimal concentration of GSK-J4 is highly cell-type and assay-dependent. However, a general starting range for many cell lines is between 1 µM and 10 µM.[2][8] For some sensitive cell lines or specific assays, concentrations as low as 10-25 nM have been reported to be effective.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: Yes, GSK-J4 can exhibit cytotoxic effects, particularly at higher concentrations and with longer incubation times.[8] For example, in PC-3 prostate cancer cells, a dose-dependent decrease in cell viability was observed, with 50% reduction at 20 µM after 48 hours.[8] It is essential to assess the cytotoxicity of GSK-J4 in your cell line of interest using an appropriate assay, such as MTT or trypan blue exclusion, to distinguish between targeted inhibitory effects and general toxicity.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of GSK-J4 treatment. | Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration. |
| Insufficient Incubation Time: The treatment duration may be too short to induce a measurable biological response. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Compound Instability: The GSK-J4 stock solution may have degraded due to improper storage. | Prepare a fresh stock solution of GSK-J4 in high-quality, anhydrous DMSO. Ensure proper storage at -20°C or -80°C. | |
| Cell Line Resistance: The target demethylases may not be critical for the phenotype being studied in your specific cell line. | Confirm the expression of JMJD3/KDM6B and UTX/KDM6A in your cell line. Consider using a positive control cell line known to be sensitive to GSK-J4. | |
| High levels of cell death observed. | Concentration Too High: The concentration of GSK-J4 is likely causing general cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value for cytotoxicity and select a concentration that is effective but not overly toxic. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration in your experiments is below a toxic level, typically less than 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect the cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a uniform density for each experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of GSK-J4. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of GSK-J4
| Cell Line/System | Assay | IC50 / Effective Concentration | Reference |
| JMJD3/KDM6B (in vitro) | Biochemical Assay | 8.6 µM | [5] |
| UTX/KDM6A (in vitro) | Biochemical Assay | 6.6 µM | [5] |
| Human Primary Macrophages | TNF-α Production | 9 µM | [3][4] |
| Prostate Cancer Cells (CWR22Rv-1) | Cell Growth Inhibition | ~3 µM (ED50) | [2] |
| Acute Myeloid Leukemia (KG-1) | Cell Viability | 2.84 µM | [7] |
| Acute Myeloid Leukemia (KG-1a) | Cell Viability | 3.05 µM | [7] |
| Acute Myeloid Leukemia (Kasumi-1) | Cell Viability | 5.52 µM | [7] |
| Prostate Cancer Cells (PC-3) | Cell Viability | ~20 µM (for 50% viability at 48h) | [8] |
| Prostate Cancer Cells (LNCaP) | Cell Viability | ~20 µM (at 48h) | [8] |
| Toxoplasma gondii | Inhibition | 2.37 µM | [9] |
Table 2: Cytotoxicity Data for GSK-J4
| Cell Line | Assay | TD50 / Cytotoxic Concentration | Reference |
| Human Foreskin Fibroblasts (HFF) | Viability Assay | 34.6 µM (TD50) | [9] |
| Prostate Cancer Cells (PC-3) | MTT Assay | Dose-dependent decrease in viability (50% at 20 µM) | [8] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) and a vehicle control (DMSO).[8] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot for H3K27me3 Levels
-
Cell Lysis: After treating cells with GSK-J4, wash them with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K27me3. Also, probe for a loading control, such as total Histone H3 or GAPDH.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels upon GSK-J4 treatment.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Potential off-target effects of GSK-J4 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK-J4 hydrochloride. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely specific inhibitor for KDM6A and KDM6B?
A1: No, GSK-J4 is not entirely specific for KDM6A (UTX) and KDM6B (JMJD3). While it potently inhibits these two H3K27me3/me2 demethylases, it has been shown to inhibit other JmjC domain-containing histone demethylases, particularly at higher concentrations.[1] Its limited selectivity is an important consideration when interpreting experimental results.[1] Therefore, it is crucial to use appropriate controls and potentially validate findings with alternative methods, such as siRNA-mediated knockdown of KDM6A/B.
Q2: I am observing significant apoptosis in my cell line after treatment with GSK-J4, even at concentrations that should be selective for KDM6 inhibition. Is this a known off-target effect?
A2: Yes, GSK-J4 has been reported to induce apoptosis in various cancer cell lines.[2] This effect may not be solely dependent on its KDM6 inhibitory activity. GSK-J4 can induce endoplasmic reticulum (ER) stress, which in turn can trigger the apoptotic cascade.[3] It is advisable to investigate markers of ER stress (e.g., GRP78, ATF4, CHOP) alongside apoptosis markers to determine the underlying mechanism in your specific cell type.
Q3: My cells are arresting in the G2/M phase of the cell cycle after GSK-J4 treatment. Is this related to its histone demethylase activity?
A3: GSK-J4 has been observed to induce cell cycle arrest at the G2/M phase in some cell types, such as retinoblastoma cells.[2] This effect is associated with altered expression of G2/M checkpoint proteins like phospho-cdc2 and Cyclin B1.[2] While changes in histone methylation can influence the expression of cell cycle regulators, a direct causal link between KDM6 inhibition and G2/M arrest by GSK-J4 is not definitively established and could be an off-target effect.
Q4: I have read that GSK-J4 can chelate metal ions. Could this contribute to off-target effects?
A4: Yes, the chemical structure of GSK-J4 contains a metal-chelating motif. JmjC domain-containing histone demethylases are iron-dependent enzymes, and GSK-J4's inhibitory action involves the chelation of the catalytic Fe(II) in the active site. This property raises the possibility that GSK-J4 could affect other metalloenzymes or disrupt cellular metal homeostasis, leading to off-target effects.
Q5: Are there any known signaling pathways that are affected by GSK-J4 independently of its KDM6 inhibition?
A5: GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling pathway in retinoblastoma cells.[2] The directness of this effect and its independence from KDM6 inhibition are areas of ongoing research. When studying pathways known to be influenced by cellular stress or metal ion homeostasis, it is important to consider that GSK-J4 might have effects that are not directly mediated by changes in H3K27 methylation.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes Observed
Symptoms:
-
High levels of cytotoxicity at concentrations intended to be selective.
-
Cellular effects (e.g., differentiation, morphological changes) that do not correlate with expected changes in H3K27me3 levels.
-
Activation of stress response pathways.
Possible Causes & Troubleshooting Steps:
-
Off-Target Inhibition: GSK-J4 may be inhibiting other JmjC histone demethylases or other cellular targets.
-
Recommendation: Perform a dose-response experiment and use the lowest effective concentration of GSK-J4. Compare the observed phenotype with the effects of a structurally different KDM6 inhibitor or with siRNA-mediated knockdown of KDM6A/B.
-
-
Induction of Endoplasmic Reticulum (ER) Stress: GSK-J4 can induce ER stress, leading to a variety of cellular responses, including apoptosis.
-
Recommendation: Monitor the expression of key ER stress markers such as GRP78, ATF4, and CHOP via Western blot or qPCR.
-
-
Disruption of Metal Homeostasis: The metal-chelating properties of GSK-J4 may be affecting cellular processes.
-
Recommendation: While direct measurement of intracellular metal ions can be complex, consider if the observed phenotype is consistent with known effects of metal ion dysregulation.
-
Issue 2: Inconsistent Effects on Gene Expression
Symptoms:
-
Changes in the expression of genes that are not known targets of H3K27me3 regulation.
-
Discrepancies between changes in global H3K27me3 levels and the expression of specific target genes.
Possible Causes & Troubleshooting Steps:
-
Modulation of Signaling Pathways: GSK-J4 can impact signaling pathways like NF-κB and PI3K/AKT, which can have widespread effects on gene expression.
-
Recommendation: If your genes of interest are downstream of these pathways, investigate the phosphorylation status or localization of key signaling proteins (e.g., p-AKT, nuclear NF-κB).
-
-
Indirect Effects: The observed changes in gene expression may be a secondary consequence of a primary off-target effect (e.g., ER stress, apoptosis).
-
Recommendation: Correlate the kinetics of changes in gene expression with the onset of other cellular phenotypes to establish potential causal relationships.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J4 Against a Panel of JmjC Histone Demethylases
| Target | Subfamily | IC50 (µM) | Assay Type | Reference |
| KDM6B (JMJD3) | KDM6 | 8.6 | AlphaLISA | [1] |
| KDM6A (UTX) | KDM6 | 6.6 | AlphaLISA | [1] |
| KDM2A | KDM2 | >50 | Mass Spec | [4] |
| KDM3A | KDM3 | >50 | Mass Spec | [4] |
| KDM4A | KDM4 | >50 | Mass Spec | [4] |
| KDM4B | KDM4 | >50 | Mass Spec | [4] |
| KDM4C | KDM4 | >50 | Mass Spec | [4] |
| KDM5A | KDM5 | >50 | Mass Spec | [4] |
| KDM5B | KDM5 | 11 | AlphaLISA | [1] |
| KDM5C | KDM5 | 13 | AlphaLISA | [1] |
| KDM7A | KDM7 | >50 | Mass Spec | [4] |
Table 2: Reported Cellular Off-Target Effects of GSK-J4
| Off-Target Effect | Cell Type(s) | Observed Consequences | Potential Mechanism |
| Induction of ER Stress | Acute Myeloid Leukemia, Cardiomyocytes | Apoptosis, Cell Cycle Arrest | Upregulation of GRP78, ATF4, CHOP |
| Apoptosis | Various Cancer Cells | Cell Death | Intrinsic and ER Stress-Mediated Pathways |
| Cell Cycle Arrest | Retinoblastoma, Acute Myeloid Leukemia | G2/M or S Phase Arrest | Altered Cyclin and CDK activity |
| Modulation of NF-κB Signaling | Retinoblastoma | Altered Gene Expression | Inhibition of NF-κB phosphorylation |
| Modulation of PI3K/AKT Signaling | Retinoblastoma | Altered Gene Expression | Inhibition of PI3K and AKT phosphorylation |
| Disruption of Metal Homeostasis | Not fully elucidated | Potential for broad cellular effects | Metal Chelation |
Experimental Protocols
Key Experiment: Determining GSK-J4 Selectivity using an In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol provides a general framework for assessing the inhibitory activity of GSK-J4 against a panel of JmjC histone demethylases using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant human histone demethylases (KDM6B, KDM5B, etc.)
-
Biotinylated histone H3 peptide substrate corresponding to the target lysine methylation state
-
This compound
-
S-adenosyl methionine (SAM)
-
AlphaLISA anti-methylated histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Preparation: Dilute the recombinant histone demethylase and the biotinylated histone peptide substrate to their optimal concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the following in order:
-
GSK-J4 dilution or vehicle control.
-
Recombinant histone demethylase.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated histone peptide substrate and SAM.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for the desired time (e.g., 60 minutes).
-
Detection:
-
Add a suspension of AlphaLISA Acceptor beads conjugated with the anti-methylated histone antibody.
-
Incubate in the dark at room temperature (e.g., 60 minutes).
-
Add a suspension of Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature (e.g., 30 minutes).
-
-
Data Acquisition: Read the plate on a compatible microplate reader. The AlphaLISA signal is inversely proportional to the demethylase activity.
-
Data Analysis: Calculate the percent inhibition for each GSK-J4 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Logical relationships of GSK-J4's on-target and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GSK-J4 Hydrochloride in Non-Cancerous Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing GSK-J4 hydrochloride in non-cancerous cell lines. GSK-J4 is a potent and selective inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3), leading to an increase in the repressive histone mark H3K27me3.[1][2] While extensively studied for its anti-cancer properties, its effects on non-cancerous cells are a critical aspect of its overall safety and mechanism of action. This guide offers insights into its cytotoxicity, relevant signaling pathways, and practical advice for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to all non-cancerous cell lines?
A1: Not necessarily. The cytotoxic effects of GSK-J4 on non-cancerous cells appear to be cell-type dependent and often significantly lower than in cancerous cells. For instance, GSK-J4 has been shown to be non-toxic to normal human fibroblasts and human cerebral microvascular endothelial cells (hCMEC) at concentrations that are effective against certain cancer cells. Furthermore, it did not induce apoptosis in peripheral blood NK cells after 48 hours of culture. In some cases, GSK-J4 can even exhibit protective effects, such as ameliorating palmitic acid-induced injury in human cardiomyocytes.
Q2: What is the primary mechanism of action of GSK-J4 in affecting cell viability?
A2: GSK-J4's primary mechanism is the inhibition of KDM6A/B histone demethylases.[1] This leads to an accumulation of the repressive H3K27me3 mark on histone H3, which in turn alters gene expression.[1] In some cell types, this can lead to the induction of apoptosis or cell cycle arrest. However, in many non-cancerous cells, the downstream effects on viability are minimal at typical working concentrations.
Q3: What are some common issues encountered when assessing GSK-J4 cytotoxicity in non-cancerous cells?
A3: A common challenge is the relatively low cytotoxicity, which can make it difficult to determine a precise IC50 value. Researchers may also observe cytostatic effects (inhibition of proliferation) rather than direct cell death. It is also important to consider the metabolic activity of the cell line, as assays like the MTT assay rely on mitochondrial function, which could be indirectly affected by GSK-J4.
Q4: How can I be sure that the observed effects are due to KDM6A/B inhibition?
A4: To confirm that the effects are on-target, consider performing a rescue experiment by overexpressing KDM6A or KDM6B. Additionally, analyzing the global levels of H3K27me3 by western blot or immunofluorescence can verify that GSK-J4 is active at the concentrations used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable cytotoxicity at expected concentrations. | The specific non-cancerous cell line is resistant to GSK-J4-induced cytotoxicity. The concentrations used are too low. | - Increase the concentration range of GSK-J4 in your dose-response experiment.- Extend the incubation time.- Use a more sensitive cytotoxicity assay.- Confirm the activity of your GSK-J4 stock by testing it on a sensitive cancer cell line. |
| High variability between replicate wells in cytotoxicity assays. | - Uneven cell seeding.- Edge effects in the multi-well plate.- Incomplete solubilization of formazan crystals (in MTT assay). | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Ensure complete dissolution of formazan crystals by thorough mixing. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Trypan Blue). | - GSK-J4 may have a cytostatic effect without causing cell death (affecting MTT but not Trypan Blue).- Interference of GSK-J4 with the assay chemistry. | - Use multiple assays to assess both cell viability and proliferation (e.g., combine a metabolic assay with a direct cell counting method).- Run appropriate controls, including a vehicle-only control and a positive control for cytotoxicity. |
| Unexpected morphological changes in cells. | - Off-target effects of GSK-J4.- Cellular stress response. | - Document any morphological changes with microscopy.- Investigate markers of cellular stress (e.g., ER stress markers).- Lower the concentration of GSK-J4 to see if the changes are dose-dependent. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of this compound in various non-cancerous cell lines. It is important to note that data for non-cancerous cells is less extensive than for cancer cell lines.
Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Exposure Time (hours) | Reference |
| Normal Human Fibroblasts | Fibroblast | >10 (non-toxic) | WST-8 | 72 | |
| hCMEC | Endothelial | Not cytotoxic | Apoptosis Assay | Not specified | |
| AC16 | Cardiomyocyte | Protective effect observed | CCK-8 | 24 | [3] |
| Peripheral Blood NK Cells | Natural Killer Cells | No apoptosis induced | Annexin V/PI | 48 |
Note: The available data often indicates a lack of toxicity at specific concentrations rather than a determined IC50 value.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the GSK-J4 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest GSK-J4 concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Visualizations
GSK-J4's primary effect is the inhibition of KDM6A/B, leading to increased H3K27me3 levels and subsequent gene silencing. This can impact various downstream signaling pathways.
Caption: Mechanism of GSK-J4 action on cellular processes.
The alteration in gene expression due to increased H3K27me3 can influence key signaling pathways such as TGF-β and NF-κB, which are involved in cell fate decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Western blot results for H3K27me3 with GSK-J4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent Western blot results for H3K27me3, particularly when using the inhibitor GSK-J4.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and how does it affect H3K27me3 levels?
GSK-J4 is a potent and specific inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] These enzymes are responsible for removing the methyl groups from lysine 27 on histone H3. By inhibiting these demethylases, treatment with GSK-J4 is expected to lead to an accumulation or preservation of the H3K27me3 mark, resulting in an increased signal on a Western blot.[2][3]
Q2: I treated my cells with GSK-J4, but I don't see an increase in H3K27me3 signal. What could be the reason?
Several factors could contribute to this issue:
-
Ineffective GSK-J4 Treatment: The concentration or duration of GSK-J4 treatment may be insufficient. Typical concentrations used in cell culture range from 2 µM to 30 µM, with treatment times from 24 to 48 hours.[4][5] The optimal conditions can be cell-type dependent.
-
Poor Histone Extraction: Inefficient extraction of nuclear proteins can lead to low histone yields and weak signals. Acid extraction is a common and effective method for enriching histones.[6][7][8]
-
Suboptimal Western Blot Protocol: Western blotting for histones requires specific considerations due to their low molecular weight (around 17 kDa). This includes using high-percentage polyacrylamide gels and appropriate membrane types.[9][10]
-
Antibody Issues: The primary antibody against H3K27me3 may not be specific or sensitive enough. It is also crucial to use the antibody at the recommended dilution.[11]
Q3: My H3K27me3 bands appear blotchy or smeared. How can I fix this?
Blotchy or smeared bands in histone Western blots can be caused by several factors:
-
Improper Sample Preparation: Inadequate sonication of nuclear extracts can result in viscous samples that do not run cleanly on the gel.[10]
-
Gel and Transfer Issues: Using a low-percentage gel may not resolve low molecular weight proteins like histones properly.[9] Ensure the gel is fully equilibrated in transfer buffer before starting the transfer. A Ponceau S stain after transfer can help visualize the quality of the protein transfer.[10]
-
Membrane Choice: For small proteins like histones, a nitrocellulose membrane with a 0.2 µm pore size is recommended to ensure optimal capture.[9]
Q4: What are the appropriate controls for a Western blot experiment involving GSK-J4 and H3K27me3?
To ensure the reliability of your results, include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve GSK-J4 (e.g., DMSO) to control for any effects of the solvent itself.[4]
-
Total Histone H3 Loading Control: Use an antibody against total histone H3 to normalize your H3K27me3 signal. This confirms equal loading of histone proteins across lanes.[5][12]
-
Positive and Negative Cell Lines (if available): If possible, use cell lines with known high and low levels of H3K27me3 as positive and negative controls.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with H3K27me3 Western blotting when using GSK-J4.
Problem 1: No or Weak H3K27me3 Signal
| Possible Cause | Recommended Solution |
| Ineffective GSK-J4 Treatment | Optimize GSK-J4 concentration and incubation time. Perform a dose-response and time-course experiment.[4][13] |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of histone extract (typically 15-20 µg of nuclear extract).[10] Quantify protein concentration before loading. |
| Poor Histone Extraction | Use a robust histone extraction protocol, such as acid extraction, to enrich for nuclear histones.[6][14] Ensure complete cell lysis and nuclear isolation. |
| Inefficient Protein Transfer | For low molecular weight proteins like histones, use a 0.2 µm pore size nitrocellulose or PVDF membrane.[9] Optimize transfer time and voltage. Check transfer efficiency with Ponceau S staining.[10] |
| Primary Antibody Issues | Use a validated, high-quality antibody specific for H3K27me3. Titrate the antibody to find the optimal concentration. Ensure the antibody is not expired and has been stored correctly.[11] |
| Secondary Antibody/Detection Issues | Use a fresh, appropriate secondary antibody at the correct dilution. Ensure the ECL substrate has not expired and is sensitive enough. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST. The optimal blocking agent can be antibody-dependent.[9] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Antibody Cross-Reactivity | Some H3K27me3 antibodies may show cross-reactivity with other histone modifications.[11] Check the antibody datasheet for specificity information. Consider using a different antibody clone. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and treatment conditions for each experiment. |
| Inconsistent Sample Preparation | Prepare all samples for a given experiment at the same time and using the same protocol to minimize variability. |
| Reagent Variability | Prepare fresh buffers and reagents regularly. Avoid repeated freeze-thaw cycles of antibodies and other sensitive reagents. |
| Loading Inaccuracy | Carefully quantify protein concentration for all samples and ensure equal loading in each lane. Always use a loading control like total H3.[5] |
Experimental Protocols
GSK-J4 Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
GSK-J4 Preparation: Prepare a stock solution of GSK-J4 in sterile DMSO.[1] Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).[5]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing GSK-J4 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
Harvesting: After incubation, harvest the cells for histone extraction.
Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone extraction.[6][8]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Nuclear Isolation: Centrifuge to pellet the nuclei and discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight with rotation at 4°C to extract the histones.
-
Protein Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with ice-cold acetone to remove the acid.
-
Solubilization: Air-dry the pellet and resuspend it in ultrapure water.
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
Western Blot for H3K27me3
-
Sample Preparation: Mix the histone extract with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load 15-20 µg of protein per lane on a high-percentage (e.g., 15% or 4-20% gradient) SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: If necessary, strip the membrane and reprobe with an antibody for total histone H3 as a loading control.[8]
Visualizations
Caption: Mechanism of action of GSK-J4 on H3K27me3 levels.
Caption: Optimized workflow for H3K27me3 Western blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]
- 13. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochem.slu.edu [biochem.slu.edu]
Managing potential side effects of GSK-J4 hydrochloride in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GSK-J4 hydrochloride in animal studies. It is intended for scientists and drug development professionals to help manage potential side effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable prodrug of GSK-J1.[1][2] Once inside the cell, it is rapidly hydrolyzed to its active form, GSK-J1. GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] By inhibiting these enzymes, GSK-J4 leads to an increase in the levels of the repressive histone mark H3K27me3, which in turn modulates gene expression.[1] This mechanism is crucial for its effects on inflammation, cancer cell proliferation, and other biological processes.
Q2: What is the recommended vehicle for in vivo administration of this compound?
This compound has limited solubility in aqueous solutions. A common vehicle formulation for intraperitoneal (i.p.) injection in mice involves a multi-component solvent system. One frequently used vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS[3]
It is crucial to prepare this vehicle by sequentially adding and dissolving each component to ensure a clear solution. The final mixture should be prepared fresh before each use.[4]
Q3: What are the typical dosage ranges for this compound in mice?
The dosage of this compound used in mice can vary significantly depending on the disease model and experimental design. Reported dosages for intraperitoneal administration range from 0.5 mg/kg to as high as 50 mg/kg.[5][6] It is recommended to perform a pilot study to determine the optimal dose for your specific model and research question.
Q4: How stable is this compound in powder form and in solution?
In its solid powder form, this compound is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] However, aqueous working solutions are less stable and it is recommended to prepare them fresh on the day of use and not store them for more than one day.[7]
Troubleshooting Guide
Issue 1: Unexpected Animal Health Issues (Weight Loss, Lethargy)
Possible Cause:
-
Compound Toxicity: Although comprehensive public toxicology data is limited, high doses or prolonged treatment with GSK-J4 may lead to adverse effects. Some studies have reported a tendency for body weight decrease in mice treated with GSK-J4, particularly at higher doses.[4][8]
-
Vehicle Toxicity: The vehicle, particularly if not prepared correctly or if the components are of poor quality, can cause irritation or toxicity.
-
Progression of Disease Model: In some disease models, the observed health issues might be a consequence of the disease progression itself, rather than a side effect of the treatment.
Troubleshooting Steps:
-
Monitor Animals Closely: Implement a daily monitoring schedule to check for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.
-
Review Dosage: If signs of toxicity are observed, consider reducing the dose of this compound in subsequent experiments.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.
-
Refine Vehicle Formulation: Ensure the vehicle is well-mixed and the final concentration of DMSO is as low as possible.
-
Pathological Analysis: At the end of the study, or if an animal is euthanized due to poor health, perform a necropsy and consider histopathological analysis of major organs to identify any potential organ toxicity.
Issue 2: Inconsistent or Lack of Efficacy
Possible Cause:
-
Inadequate Dosing: The dose of this compound may be too low to achieve a therapeutic effect in your specific model.
-
Poor Compound Stability/Solubility: If the compound has precipitated out of the vehicle, the actual administered dose will be lower than intended.
-
Timing and Duration of Treatment: The treatment window might not be optimal for the targeted biological process.
-
Compound Quality: The purity and integrity of the this compound used may be compromised.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective dose for your model.
-
Check Vehicle Preparation: Always ensure the this compound is fully dissolved in the vehicle before administration. Prepare the formulation fresh for each injection.
-
Optimize Treatment Schedule: Review the literature for your specific disease model to determine the most appropriate timing and duration of treatment.
-
Verify Compound Quality: Source this compound from a reputable supplier and obtain a certificate of analysis to confirm its purity.
-
Confirm Target Engagement: If possible, assess the levels of H3K27me3 in your target tissue to confirm that GSK-J4 is hitting its intended target.
Data Presentation
Table 1: Summary of In Vivo Studies with this compound in Mice
| Animal Model | Dosage and Route | Treatment Duration | Key Findings | Effect on Body Weight | Reference |
| Diabetic (db/db) Mice | 10 mg/kg, i.p., every 2 days | 16 weeks | Ameliorated cardiomyocyte hypertrophy | Tendency to decrease (p=0.16) | [8] |
| Diet-Induced Obese Mice | 30 mg/kg | 21 days | Reduced body weight and food intake | Decreased | [4] |
| DSS-Induced Colitis | 1 mg/kg, daily | 5 days | Reduced loss of body weight and morbidity | Attenuated disease-induced weight loss | [9] |
| STZ-Induced Diabetic Mice | Not specified | Not specified | Reduced proteinuria and glomerulosclerosis | Decreased kidney/body weight ratio, but overall body weight decreased in diabetic mice | [10] |
| Prostate Cancer Xenograft | 50 mg/kg, i.p., daily | 10 days | Decreased tumor growth in androgen-dependent models | Not reported | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg, i.p. | Not specified | Reduced severity and delayed onset of disease | Not reported | [5][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
In a sterile, light-protected microcentrifuge tube, dissolve the this compound powder in 10% of the final volume with DMSO. Vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 to the solution. Mix thoroughly.
-
Add 5% of the final volume of Tween 80. Mix until the solution is clear.
-
Add 45% of the final volume of sterile saline or PBS to reach the final desired volume.
-
Vortex the final solution to ensure homogeneity.
-
Prepare this formulation fresh before each administration.
Protocol 2: Monitoring Animal Well-being During this compound Treatment
Procedure:
-
Daily Observations: At least once daily, visually inspect each animal for any signs of distress, including:
-
Changes in posture or gait
-
Ruffled fur
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Lethargy or reduced activity
-
Labored breathing
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Signs of dehydration (e.g., sunken eyes, skin tenting)
-
-
Body Weight Measurement: Record the body weight of each animal at least three times per week. A significant and progressive loss of body weight (e.g., >15-20% of initial body weight) may necessitate euthanasia.
-
Food and Water Intake: Monitor food and water consumption, as a significant decrease can be an early indicator of adverse effects.
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Injection Site Monitoring: After each i.p. injection, check the injection site for any signs of irritation, inflammation, or necrosis.
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Record Keeping: Maintain detailed records of all observations for each animal throughout the study.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for health issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Stability of GSK-J4 hydrochloride in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of GSK-J4 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol and water can also be used, but the solubility is generally lower.[2][3][4] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] The recommended storage conditions and approximate shelf-life are summarized in the table below. Please note that stability can be batch-specific and it is always best to refer to the manufacturer's datasheet.
| Solvent | Storage Temperature | Approximate Shelf-Life | Citations |
| DMSO | -20°C | 1 month | [1] |
| DMSO | -80°C | 6 months to over 1 year | [1][3] |
| Water | Not recommended for long-term storage; prepare fresh. If necessary, store at 4°C for up to one week. | Do not store aqueous solutions for more than one day.[4] | [1][3][4] |
Q3: How should I prepare working solutions from the stock solution?
A3: It is recommended to prepare working solutions fresh for each experiment by diluting the high-concentration stock solution with the appropriate cell culture medium or experimental buffer.[5][6] For in vivo experiments, working solutions should be prepared on the same day of use.[5][6] When preparing aqueous working solutions from a DMSO stock, ensure rapid and thorough mixing to prevent precipitation of the compound.
Troubleshooting Guide
Q1: My this compound powder won't dissolve completely in DMSO.
A1: This issue can arise from a few factors:
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Moisture in DMSO: DMSO is highly hygroscopic. Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][2]
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Concentration Too High: While this compound is highly soluble in DMSO, exceeding its solubility limit will result in an incomplete dissolution. Refer to the manufacturer's datasheet for the maximum solubility.
-
Low Temperature: Dissolution may be slower at room temperature. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolving the compound.[3]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this:
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Use a lower concentration stock solution: This will result in a lower final concentration of DMSO in your working solution.
-
Add the DMSO stock to the aqueous solution while vortexing: This ensures rapid dispersal and mixing, which can prevent localized high concentrations of the compound that lead to precipitation.
-
Consider a co-solvent: For some applications, the use of a co-solvent like PEG300 or Tween 80 in the final formulation can improve solubility.[1][2]
Q3: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I check the stability of my stock solution?
A3: To assess the stability of your this compound stock solution, you can perform a functional assay or an analytical chemistry analysis. A functional assay could involve treating a sensitive cell line with your stored compound and a freshly prepared solution to compare their biological activity. For a more direct assessment, High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products and a decrease in the peak corresponding to the intact this compound.
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability by HPLC
This protocol outlines a general procedure to assess the stability of a this compound stock solution over time.
-
Preparation of Initial Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into several small, single-use tubes.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take one aliquot for the initial analysis (T=0).
-
Dilute the stock solution to a suitable concentration for HPLC analysis with an appropriate mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Record the chromatogram, noting the retention time and peak area of the this compound peak.
-
-
HPLC Analysis (Subsequent Time Points):
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Thaw the aliquot and prepare the sample for HPLC analysis as described in step 3.
-
Analyze the sample by HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial T=0 sample. A significant decrease in the peak area suggests degradation.
-
Observe the chromatograms for the appearance of new peaks, which could indicate the formation of degradation products.
-
Visualizations
Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 and repressing target genes.
Caption: Workflow for preparing and using GSK-J4 in a typical cell-based assay.
References
Avoiding experimental artifacts with GSK-J4 hydrochloride
Welcome to the technical support center for GSK-J4 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug of GSK-J1.[1][2] Once inside the cell, it is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat protein X-linked (UTX/KDM6A).[1][3][4] This inhibition leads to an increase in the global levels of H3K27me3, a histone mark associated with transcriptional repression.
Q2: What is the difference between GSK-J4 and GSK-J1?
A2: GSK-J4 is the ethyl ester form of GSK-J1.[3] This modification makes GSK-J4 cell-permeable, whereas GSK-J1, with its polar carboxylate group, has limited ability to cross cell membranes.[3] GSK-J4 itself has a much lower affinity for JMJD3/UTX in in-vitro assays (IC50 > 50 μM) compared to the active metabolite GSK-J1 (IC50 of ~60 nM in a cell-free assay).[1][5]
Q3: What is a suitable negative control for experiments with GSK-J4?
A3: GSK-J5 is the recommended inactive isomer for use as a negative control in experiments involving GSK-J4.[1][6] GSK-J5 is also a cell-permeable ethyl ester but does not significantly inhibit JMJD3/UTX activity upon intracellular conversion.[6] Using GSK-J5 helps to distinguish the specific effects of JMJD3/UTX inhibition from any potential off-target or compound-related effects.
Q4: How should I prepare and store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least three years.[1] Stock solutions are typically prepared in DMSO.[1] For optimal stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C, where they can be stable for up to a year.[1] Avoid repeated freeze-thaw cycles.[1] Note that moisture-absorbing DMSO can reduce the solubility of GSK-J4, so it is advisable to use fresh, anhydrous DMSO for preparing stock solutions.[1]
Troubleshooting Guide
Issue 1: I am observing low or no activity of GSK-J4 in my cell-based assays.
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Possible Cause 1: Poor cell permeability or insufficient intracellular conversion.
-
Troubleshooting Steps:
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Ensure you are using GSK-J4, the cell-permeable prodrug, and not GSK-J1 for your cellular experiments.
-
Confirm the presence of active esterases in your cell type. While most cell lines have sufficient esterase activity, certain cell types may have lower levels, leading to inefficient conversion of GSK-J4 to the active GSK-J1.
-
Increase the incubation time to allow for more efficient conversion and target engagement.
-
-
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Steps:
-
Prepare fresh working solutions from a frozen stock for each experiment. Aqueous solutions of GSK-J4 should not be stored for more than a day.[3]
-
Ensure proper storage of the solid compound and stock solutions as recommended.
-
-
-
Possible Cause 3: Incorrect dosage.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Typical working concentrations in cell culture range from 1 µM to 10 µM.
-
-
Issue 2: My this compound solution is precipitating.
-
Possible Cause 1: Solubility limits exceeded.
-
Troubleshooting Steps:
-
This compound has good solubility in DMSO.[3] When preparing aqueous solutions for in vivo studies, it is crucial to follow a sequential dilution protocol, often involving co-solvents like PEG300 and Tween 80, to maintain solubility.[1]
-
For cell culture, ensure the final concentration of DMSO in the media is kept low (typically ≤ 0.1%) to avoid both solvent toxicity and compound precipitation.
-
-
-
Possible Cause 2: Use of old or hydrated DMSO.
-
Troubleshooting Steps:
-
Use fresh, high-purity, anhydrous DMSO to prepare your stock solution, as moisture can negatively impact the solubility of this compound.[1]
-
-
Issue 3: I am observing unexpected or off-target effects.
-
Possible Cause 1: Inhibition of other histone demethylases.
-
Troubleshooting Steps:
-
While GSK-J1 (the active form of GSK-J4) is highly selective for the KDM6 subfamily, some studies have suggested potential cross-reactivity with other KDM subfamilies, such as KDM5, at higher concentrations.
-
To confirm that the observed phenotype is due to the inhibition of JMJD3/UTX, consider performing rescue experiments by overexpressing these enzymes.
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Use the inactive control, GSK-J5, at the same concentration as GSK-J4 to differentiate specific from non-specific effects.[6]
-
-
-
Possible Cause 2: Cellular context-dependent effects.
-
Troubleshooting Steps:
-
The effects of GSK-J4 can be highly dependent on the cellular context, including the specific cell type and its epigenetic landscape. For instance, in some cancer cell lines, inhibition of JMJD3 by GSK-J4 has unexpectedly led to a decrease in H3K27me3 levels at certain gene promoters.
-
It is crucial to validate the on-target effect of GSK-J4 in your experimental system by measuring the global H3K27me3 levels using techniques like Western blotting or immunofluorescence.
-
-
Quantitative Data Summary
| Parameter | Value | Cell/Assay Type | Reference |
| GSK-J1 IC50 (JMJD3) | 60 nM | Cell-free assay | [1][4] |
| GSK-J4 IC50 (JMJD3/KDM6B) | 8.6 µM | In vitro | [2] |
| GSK-J4 IC50 (UTX/KDM6A) | 6.6 µM | In vitro | [2] |
| GSK-J4 IC50 (TNF-α production) | 9 µM | Human primary macrophages | [6] |
| Typical in vitro concentration | 1 - 10 µM | Various cell lines | N/A |
| Typical in vivo dosage | 0.5 - 10 mg/kg | Mouse models | [2] |
Key Experimental Protocols
1. Western Blot for H3K27me3 Levels
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of GSK-J4 (e.g., 1, 5, 10 µM) and the inactive control GSK-J5 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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Histone Extraction:
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Harvest the cells and wash with ice-cold PBS.
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Lyse the cells in a hypotonic buffer and isolate the nuclei.
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Extract histones from the nuclear pellet using a high-salt buffer or an acid extraction method (e.g., with 0.2 M H2SO4).
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Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
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Resuspend the histone pellet in distilled water.
-
-
Western Blotting:
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Quantify the protein concentration of the histone extracts.
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Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for H3K27me3.
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Incubate with a loading control antibody (e.g., total Histone H3).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
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2. Cell Viability Assay (MTT or similar)
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
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Compound Treatment: After 24 hours, treat the cells with a serial dilution of GSK-J4 and GSK-J5. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using GSK-J4.
Caption: Troubleshooting decision tree for GSK-J4 experiments.
References
- 1. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK-J5, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 4. Apexbio Technology LLC GSK J5 HCl, 5mg CAS# 1394854-51-3 (free base), Quantity: | Fisher Scientific [fishersci.com]
- 5. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GSK-J4 hydrochloride dose-response curve interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J4 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug of GSK-J1.[1][2] GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][3][4] By inhibiting these enzymes, GSK-J4 treatment leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a mark associated with gene silencing.[5][6]
Q2: What is the difference between GSK-J1 and GSK-J4?
A2: GSK-J4 is the ethyl ester prodrug of GSK-J1, which makes it more cell-permeable.[1][2] Inside the cell, GSK-J4 is hydrolyzed to the active inhibitor, GSK-J1. For cell-based assays, GSK-J4 is the recommended compound to use.
Q3: What are the typical concentrations of GSK-J4 to use in cell culture experiments?
A3: The effective concentration of GSK-J4 can vary significantly depending on the cell line and the endpoint being measured. Based on published data, a general starting range for dose-response experiments is 1 µM to 25 µM.[2][4][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] For example, a 10 mM stock solution can be prepared.[8] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Dose-Response Curve Interpretation
A key aspect of working with GSK-J4 is understanding its dose-dependent effects. Below is a summary of reported IC50 values and a guide to interpreting your own dose-response curves.
Summary of Reported IC50 Values
| Target/Assay | System | IC50 Value | Reference |
| JMJD3/KDM6B | Cell-free assay (GSK-J1) | 60 nM | [1] |
| JMJD3/KDM6B | AlphaLISA assay | 8.6 µM | [4][9] |
| UTX/KDM6A | AlphaLISA assay | 6.6 µM | [4][9] |
| TNF-α Production | LPS-stimulated human primary macrophages | 9 µM | [3][4] |
| Cell Viability | Prostate Cancer (PC3) | ~20 µM (for 50% decrease) | [7] |
| Cell Viability | Acute Myeloid Leukemia (KG-1a) | Dose-dependent decrease (2-10 µM) | [10] |
| Cell Viability | Prostate Cancer (C42B) | 0.7166 µM | [11] |
| Cell Viability | Prostate Cancer (PC3) | 1.213 µM | [11] |
Note: IC50 values can be highly dependent on the assay conditions, cell type, and incubation time. The values presented here should be used as a reference.
Interpreting Your Dose-Response Curve
-
Sigmoidal Curve: A typical dose-response curve for an inhibitor like GSK-J4 will be sigmoidal (S-shaped). The top plateau represents 100% activity (no inhibition), and the bottom plateau represents the maximum inhibition achieved. The IC50 is the concentration at which 50% of the maximal response is inhibited.
-
Shallow Curve: A shallow or biphasic curve may indicate off-target effects, cell toxicity at higher concentrations, or complex biological responses.
-
No Effect: If you do not observe a dose-dependent effect, consider the troubleshooting steps below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of cell growth/viability | 1. GSK-J4 concentration is too low.2. Incubation time is too short.3. Cell line is resistant to GSK-J4.4. Improper GSK-J4 storage or handling. | 1. Increase the concentration range in your dose-response experiment.2. Increase the incubation time (e.g., 48, 72, or 96 hours).[10]3. Verify the expression of JMJD3/UTX in your cell line. Consider using a positive control cell line known to be sensitive to GSK-J4.4. Prepare fresh stock solutions of GSK-J4 and avoid repeated freeze-thaw cycles. |
| Unexpected increase in H3K27me3 levels at baseline or inconsistent results | 1. Antibody variability in Western blot or ChIP.2. Issues with histone extraction or sample preparation.3. GSK-J4 may have differential effects depending on the cellular context and androgen receptor status.[12][13] | 1. Validate your H3K27me3 antibody with appropriate controls.2. Optimize your histone extraction protocol to ensure high-quality samples.3. Carefully characterize the hormonal status of your cell lines. Effects of GSK-J4 on H3K27me3 enrichment can be gene- and cell-type specific.[12] |
| High background or off-target effects | 1. GSK-J4 may inhibit other KDM subfamilies at higher concentrations (e.g., KDM5B, KDM4C).[7][9]2. Cellular stress response unrelated to KDM6 inhibition. | 1. Use the lowest effective concentration of GSK-J4 determined from your dose-response curve.2. Include appropriate negative controls (e.g., vehicle-treated cells) and consider performing rescue experiments or using siRNA-mediated knockdown of JMJD3/UTX to confirm specificity.[14] |
| Discrepancy between cellular and in vitro IC50 values | 1. GSK-J4 is a prodrug and needs to be converted to the active form (GSK-J1) within the cell.2. Cell permeability and efflux pumps can affect intracellular concentration. | 1. This is expected. Cellular IC50 values are typically higher than in vitro IC50 values for the active compound. |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
GSK-J4 Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of GSK-J4. Include a vehicle control (DMSO) at the same final concentration as the highest GSK-J4 dose.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the GSK-J4 concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for H3K27me3 Levels
-
Cell Treatment and Lysis: Treat cells with GSK-J4 at the desired concentrations and for the appropriate time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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As a loading control, probe for total Histone H3.[15]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment and Crosslinking: Treat cells with GSK-J4 and a vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the crosslinking reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody against H3K27me3 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody-bead complexes.
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Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR: Perform quantitative PCR using primers specific to the promoter regions of target genes of interest. Analyze the data using the percent input method or fold enrichment over IgG.[6]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in ChIP-qPCR after GSK-J4 hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low signal in their Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) experiments, with a special focus on experiments involving GSK-J4 hydrochloride treatment.
Troubleshooting Guide: Low Signal in ChIP-qPCR after this compound Treatment
Low signal in ChIP-qPCR can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue, from initial experimental setup to data analysis.
Question: I am observing a very low or no signal in my ChIP-qPCR experiment after treating my cells with GSK-J4. What are the possible causes and how can I troubleshoot this?
Answer:
A low signal in your ChIP-qPCR experiment after GSK-J4 treatment can stem from several factors, ranging from the direct biological effects of the inhibitor to technical aspects of the ChIP protocol. GSK-J4 is a potent and specific inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] Its primary mode of action is to increase the levels of the repressive histone mark H3K27me3.[2][3] Therefore, troubleshooting should be approached by considering both the expected biological outcome and potential experimental pitfalls.
Here is a step-by-step troubleshooting guide:
Step 1: Verify the Biological Effect of GSK-J4
GSK-J4 is expected to increase H3K27me3 levels at specific gene promoters.[4][5] A low signal when probing for an activating histone mark or a transcription factor at a GSK-J4-silenced gene is the expected biological result.
-
Positive Control Locus: First, confirm that your GSK-J4 treatment is effective. Design primers for a known target gene of H3K27me3-mediated repression that is expected to be enriched after GSK-J4 treatment. A successful ChIP-qPCR at this positive control locus will validate your treatment conditions.
-
Target Protein Abundance: GSK-J4 treatment might lead to a decrease in the expression of your target protein. It is advisable to perform a Western blot on whole-cell lysates from treated and untreated cells to check if the total level of your protein of interest has changed.
Step 2: Scrutinize Your ChIP-qPCR Protocol
If the biological controls suggest an issue with the experiment itself, systematically review each step of your ChIP-qPCR protocol.
Table 1: Common Causes and Solutions for Low ChIP-qPCR Signal
| Potential Problem Area | Common Causes | Recommended Solutions |
| Cellular Material | Insufficient starting cell number, especially for low-abundance targets.[6] | Increase the number of cells per immunoprecipitation (IP). A typical starting point is 1-5 million cells per IP. |
| Incomplete cell lysis.[7] | Optimize lysis buffers and consider mechanical disruption (e.g., douncing) to ensure efficient release of nuclei. | |
| Cross-linking | Over-crosslinking can mask epitopes, preventing antibody binding.[7] | Reduce formaldehyde incubation time (typically 8-10 minutes is sufficient) and ensure proper quenching with glycine. |
| Under-crosslinking may lead to the dissociation of the protein-DNA complex. | Ensure the final formaldehyde concentration is 1% and the incubation time is optimized for your cell type. | |
| Chromatin Shearing | Inefficient chromatin shearing results in large DNA fragments, which can lead to high background and low resolution.[8] | Optimize sonication or enzymatic digestion to achieve a fragment size of 200-1000 bp.[6] Run a sample of sheared chromatin on an agarose gel to verify the fragment size before proceeding with IP.[9] |
| Over-sonication can damage epitopes and lead to a loss of signal.[10] | Perform a sonication time-course to find the minimal energy required for optimal fragmentation.[8] | |
| Immunoprecipitation | The antibody may not be suitable for ChIP or may have low affinity.[11] | Use a ChIP-validated antibody. If using a new antibody, validate it with positive and negative controls.[12] |
| Incorrect antibody concentration.[6] | Titrate the antibody to determine the optimal concentration for your experiment. Too much or too little can decrease efficiency.[11][13] | |
| Inefficient immunoprecipitation. | Increase the incubation time of the antibody with the chromatin. Ensure proper mixing during incubation. | |
| Washing & Elution | Washing steps are too stringent, leading to the loss of specifically bound complexes.[7] | Reduce the salt concentration in your high-salt wash buffer. |
| Inefficient elution of the protein-DNA complexes from the beads. | Ensure the elution buffer is at the correct temperature and that beads are well-resuspended during elution. | |
| DNA Purification | Loss of DNA during purification steps. | Use columns or reagents specifically designed for low DNA concentrations. |
| qPCR | Suboptimal primer design or qPCR conditions.[14] | Design and validate primers to ensure they have high efficiency and specificity. Optimize your qPCR cycling conditions and template concentration. |
| PCR inhibitors present in the final DNA sample.[15] | Include a DNA purification step after reverse cross-linking to remove potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: How does GSK-J4 treatment affect chromatin accessibility and what impact does this have on my ChIP experiment?
A1: GSK-J4 increases H3K27me3, a mark associated with condensed chromatin and transcriptional repression.[2][16] This can lead to a more compact chromatin structure, which might reduce the accessibility of some epitopes to antibodies. If you are targeting a protein that is not a histone mark itself, its binding might be occluded by the condensed chromatin. It is crucial to have a robust chromatin shearing protocol to ensure that the chromatin is sufficiently fragmented to allow antibody access.
Q2: I am performing a ChIP for a transcription factor, and the signal is lost after GSK-J4 treatment. Is this expected?
Q3: What are the ideal positive and negative controls for a ChIP-qPCR experiment involving GSK-J4?
A3:
-
Positive Control Antibody: A ChIP using an antibody against H3K27me3 should show an increased signal at target gene promoters after GSK-J4 treatment.[4]
-
Negative Control Antibody: A non-specific IgG antibody of the same isotype should be used as a negative control to determine the background signal.[15]
-
Positive Genomic Locus: A known gene promoter that is silenced by H3K27me3 in your cell type.
-
Negative Genomic Locus: A gene desert region or the promoter of a constitutively expressed housekeeping gene that is not expected to be enriched for H3K27me3.
Q4: Can the GSK-J4 solvent (e.g., DMSO) affect my ChIP-qPCR results?
A4: Yes, it is important to include a vehicle-treated control (e.g., cells treated with the same concentration of DMSO used to dissolve GSK-J4) in your experimental design. This will allow you to distinguish the effects of GSK-J4 from any non-specific effects of the solvent.
Experimental Protocols
Detailed Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework. Optimization of specific steps, such as cross-linking time and sonication conditions, is essential for each cell type and experimental condition.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 8-10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
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Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells on ice.
-
Isolate the nuclei by centrifugation.
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Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with your specific antibody or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. Also, process the input sample in the same way.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific to your target genomic regions.
-
Analyze the data by calculating the percent input or fold enrichment over the IgG control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A simplified workflow of a ChIP-qPCR experiment.
Caption: A decision tree for troubleshooting low ChIP-qPCR signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 9. Chromatin-prep-easyshear-kit-guide | Diagenode [diagenode.com]
- 10. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. ChIPâqPCR Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 12. whatisepigenetics.com [whatisepigenetics.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
GSK-J4 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and proper storage conditions for GSK-J4 hydrochloride. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability.[1][2][3] Some suppliers indicate that the solid form is stable for at least 12 months to four years under these conditions.[1][4] For short-term storage (days to weeks), some sources suggest that storage at 0-4°C in a dry and dark environment is also acceptable.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound are typically prepared in anhydrous DMSO. For optimal stability, these stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year.[5][6][7] Storage at -20°C is also an option, with a recommended maximum storage period of one to six months.[3][8]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is not stable in aqueous solutions for extended periods. It is strongly recommended to prepare aqueous solutions fresh on the day of use.[1][2] Do not store aqueous solutions for more than one day.[1][2] The primary degradation pathway in aqueous media is the hydrolysis of the ethyl ester.
Q4: What is the main degradation pathway for this compound?
A4: this compound is a prodrug of the active histone demethylase inhibitor, GSK-J1.[2][7][9] The primary degradation pathway, particularly in biological systems, is the hydrolysis of the ethyl ester group to a carboxylic acid, converting GSK-J4 into GSK-J1.[2][7] This conversion is often facilitated by cellular esterases.[2]
Q5: Should I be concerned about the photostability of this compound?
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[4] |
| Stock Solution | DMSO | -80°C | Up to 1 year[5][6][7] |
| -20°C | 1 to 6 months[3][8] | ||
| Working Solution | Aqueous | N/A | Prepare fresh for immediate use; do not store[1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 62.5 mg/mL[8] |
| Ethanol | ~20 mg/mL[4] |
| Water | ~3.33 mg/mL[8] |
| DMSO:PBS (pH 7.2) (1:7) | ~0.1 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound (Molecular Weight: 453.96 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: Dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration. Note that the final DMSO concentration should be kept low and consistent across experiments to minimize solvent effects.
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store for later use.
Troubleshooting Guide
Below is a troubleshooting guide for common issues that may arise due to the improper handling or storage of this compound.
Diagram 1: Troubleshooting Workflow for this compound Degradation
Caption: A flowchart to diagnose potential issues with this compound.
Degradation Pathway
The primary chemical transformation of this compound in a cellular context is its conversion to the active inhibitor GSK-J1.
Diagram 2: Hydrolysis of this compound to GSK-J1
Caption: Conversion of the prodrug GSK-J4 to the active GSK-J1.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Cell Line-Specific Sensitivity to GSK-J4 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK-J4 hydrochloride in their experiments.
Overview of this compound
GSK-J4 is a cell-permeable prodrug that converts to the active inhibitor, GSK-J1. It functions as a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a histone mark associated with gene silencing[4]. This epigenetic modulation results in various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation, making GSK-J4 a valuable tool for cancer research[4][5][6]. However, the sensitivity to GSK-J4 can vary significantly across different cell lines.
Mechanism of Action
GSK-J4 exerts its biological effects primarily by inhibiting the catalytic activity of the KDM6 subfamily of histone demethylases. This inhibition prevents the removal of methyl groups from lysine 27 on histone H3 (H3K27), leading to an accumulation of the repressive H3K27me3 mark[4][5]. The increased H3K27me3 levels at gene promoters result in the silencing of target genes involved in critical cellular processes such as proliferation, survival, and development[7]. Additionally, GSK-J4 has been reported to induce endoplasmic reticulum (ER) stress and apoptosis in some cancer cell lines[2][6][8].
Signaling Pathway of GSK-J4 Action
Caption: Mechanism of GSK-J4 action on histone methylation and cellular processes.
Cell Line-Specific Sensitivity to GSK-J4
The cytotoxic and cytostatic effects of GSK-J4 vary considerably among different cell lines. This differential sensitivity can be attributed to factors such as the expression level of KDM6 enzymes, the androgen receptor (AR) status, and the presence of specific genetic mutations like KRAS. Below is a summary of reported IC50 values and observed sensitivities.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Sensitivity Level | Reference(s) |
| Prostate Cancer | ||||
| CWR22Rv-1 | Castration-Resistant Prostate | ~3 µM (ED50) | High | [2][9] |
| C42B | Prostate Cancer | 0.7166 µM | High | [10] |
| PC3 | Prostate Cancer (AR-) | 1.213 µM | Moderate | [10] |
| DU-145 | Prostate Cancer (AR-) | Not specified | Variable Effects | [11] |
| LNCaP | Androgen-Sensitive Prostate | ~20 µM (48h) | Moderate to Low | [12] |
| Leukemia/Lymphoma | ||||
| KG-1a | Acute Myeloid Leukemia | 2-10 µM range showed effects | High | [2][6] |
| REH | Acute Lymphoblastic Leukemia | 0.56 µM (EC50) | High | [13] |
| HAL-01 | Acute Lymphoblastic Leukemia | 0.25 µM (EC50) | High | [13] |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | >1 µM showed significant effect | Sensitive | [14] |
| H1299 | Non-Small Cell Lung Cancer | >1 µM showed significant effect | Sensitive | [14] |
| PC9 | Non-Small Cell Lung Cancer | >1 µM showed significant effect | Sensitive | [14] |
| H23 | Lung Adenocarcinoma | Sensitive to 10 µM | Sensitive | [15] |
| H1975 | Lung Adenocarcinoma | Resistant to 10 µM | Resistant | [15] |
| Glioma | ||||
| U87 | Glioblastoma | Concentration-dependent | Sensitive | [16] |
| U251 | Glioblastoma | Concentration-dependent | Sensitive | [16] |
| Breast Cancer | ||||
| MDA-MB-231 | Breast Cancer | Effective in vivo | Sensitive | [5] |
| Cardiomyocytes | ||||
| AC16 / NRCM | Cardiomyocyte cell lines | 2.5 - 10 µM showed protection | Protective Effect | [17] |
Experimental Protocols
Cell Viability Assay (CCK-8/WST-8 Method)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of GSK-J4 on a specific cell line.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader (450 nm absorbance)
-
CO2 incubator (37°C, 5% CO2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium[6][18].
-
Include wells with medium only to serve as a background control[18].
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
GSK-J4 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO[1][2].
-
Create a series of dilutions of GSK-J4 in complete medium to achieve the desired final concentrations (e.g., 0, 2, 4, 6, 8, 10 µM)[6].
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different GSK-J4 concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[6].
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control (0 µM GSK-J4).
-
Plot the percentage of cell viability against the logarithm of the GSK-J4 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow for Assessing Cell Line Sensitivity
Caption: Workflow for determining cell line sensitivity to GSK-J4.
Troubleshooting and FAQs
Q1: My cells are not responding to GSK-J4 treatment. What could be the reason?
A1:
-
Cell Line Resistance: Some cell lines are inherently resistant to GSK-J4. For instance, androgen-independent prostate cancer cells may show different responses compared to androgen-dependent ones[11]. Similarly, lung adenocarcinoma cell lines exhibit differential sensitivity[19].
-
Incorrect Concentration: The effective concentration of GSK-J4 can range from low micromolar to over 20 µM depending on the cell line[2][12]. You may need to perform a dose-response curve with a wider concentration range.
-
Drug Inactivity: Ensure your this compound is properly stored and the stock solution is fresh. GSK-J4 is a prodrug and needs to be hydrolyzed to the active form, GSK-J1, within the cell.
Q2: I am observing high variability in my cell viability assay results. How can I improve consistency?
A2:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or pipetting can lead to significant variability.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
-
Reagent Mixing: After adding the CCK-8/WST-8 reagent, gently tap the plate to ensure it is thoroughly mixed with the medium without disturbing the cell layer[18].
-
Bubble Formation: Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the absorbance reading[18][20].
Q3: What is the optimal concentration and treatment duration for GSK-J4?
A3: The optimal conditions are highly cell line-dependent. It is crucial to perform both a dose-response experiment (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal concentration and duration for your specific cell line and experimental goals[6][16].
Q4: How can I confirm that GSK-J4 is inhibiting its target in my cells?
A4: The most direct way is to measure the level of the H3K27me3 histone mark. You can treat your cells with an effective concentration of GSK-J4, extract histones or whole-cell lysates, and perform a Western blot using an antibody specific for H3K27me3. A successful inhibition should result in a noticeable increase in the H3K27me3 signal compared to untreated cells[17][21][22].
Q5: Are there any known off-target effects of GSK-J4?
A5: While GSK-J4 is a selective inhibitor of the KDM6 subfamily, some studies suggest it may also inhibit other histone demethylases at similar concentrations, such as KDM5B and KDM4C, in both in vitro and cell-based assays[12][23][24]. It's important to consider these potential off-target effects when interpreting your results.
Q6: How should I prepare and store this compound?
A6: this compound is soluble in DMSO[1][25]. Prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. Impact of H3K27 Demethylase Inhibitor GSKJ4 on NSCLC Cells Alone and in Combination with Metformin | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 18. dojindo.com [dojindo.com]
- 19. ovid.com [ovid.com]
- 20. vigo-avocats.com [vigo-avocats.com]
- 21. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing GSK-J4 Hydrochloride Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GSK-J4 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable prodrug of GSK-J1. It functions as a potent and selective inhibitor of the H3K27me3/me2 histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A).[1] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of the repressive histone mark H3K27me3, which results in the silencing of target gene expression. This epigenetic modification can induce anti-cancer effects such as apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.[1][2]
Q2: My cancer cell line of interest is not responding to GSK-J4 treatment. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to GSK-J4 can be multifactorial. One potential reason is the baseline level of H3K27me3 in the cancer cells. Cell lines with already high basal levels of H3K27me3 may be less sensitive to further increases induced by GSK-J4.[3] Additionally, the genetic background of the cancer cells, including the status of key oncogenic pathways, can influence sensitivity. For instance, some studies suggest that the efficacy of GSK-J4 can be context-dependent and influenced by the specific driver mutations of the cancer.[4] It is also possible that some cancer cells have redundant or compensatory mechanisms to bypass the effects of H3K27me3 accumulation.
Q3: I have been treating my cancer cell line with GSK-J4 for an extended period, and it seems to be developing resistance. What are the possible mechanisms of acquired resistance?
A3: While specific mechanisms of acquired resistance to GSK-J4 are still an active area of research, several general principles of drug resistance may apply. These include:
-
Upregulation of drug efflux pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of GSK-J4.[5][6]
-
Mutations in the drug target: Although not yet reported for GSK-J4, mutations in the catalytic domain of JMJD3/KDM6B or UTX/KDM6A could potentially prevent the binding of the inhibitor.[7]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of GSK-J4-induced gene silencing. This could involve the upregulation of pro-survival proteins or the activation of parallel epigenetic pathways.[8]
-
Alterations in the epigenetic landscape: Long-term treatment with an epigenetic modifier like GSK-J4 could lead to global changes in the epigenome, potentially leading to a more resistant state.
Q4: How can I overcome or prevent GSK-J4 resistance in my experiments?
A4: A promising strategy to combat GSK-J4 resistance is the use of combination therapies. Studies have shown that GSK-J4 can act synergistically with other anti-cancer agents, potentially preventing the emergence of resistance or re-sensitizing resistant cells. For example, GSK-J4 has been shown to enhance the efficacy of:
-
Doxorubicin in anaplastic thyroid cancer.[9]
-
Cabazitaxel in castration-resistant prostate cancer.[10]
-
Decitabine in acute myeloid leukemia.[4]
-
Cisplatin in testicular germ cell tumors.[11]
The rationale behind these combinations is often to target different, complementary pathways involved in cancer cell survival and proliferation.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| Incorrect GSK-J4 Concentration | Determine the optimal IC50 for your specific cell line. IC50 values can vary significantly between cell types. Refer to the literature for reported ranges in similar models. Perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a high concentration (e.g., 50 µM). |
| Cell Line Insensitivity | As discussed in the FAQs, some cell lines exhibit intrinsic resistance. Consider using a positive control cell line known to be sensitive to GSK-J4 to validate your experimental setup. |
| GSK-J4 Degradation | GSK-J4 is a prodrug and can be unstable. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Assay Timing | The effects of GSK-J4 on cell viability may not be immediate. Conduct time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Confluency of Cells | Cell density can influence drug response. Seed cells at a consistent and appropriate density for each experiment to ensure reproducibility. |
Problem 2: No Increase in Global H3K27me3 Levels After Treatment
| Possible Cause | Troubleshooting Step |
| Insufficient GSK-J4 Concentration or Treatment Time | Increase the concentration of GSK-J4 and/or the duration of treatment. A time-course and dose-response experiment monitoring H3K27me3 levels by Western blot is recommended. |
| Antibody Quality | Ensure the primary antibody for H3K27me3 is validated and used at the recommended dilution. Use a positive control (e.g., a cell line known to respond to GSK-J4) and a negative control (e.g., total H3 histone for loading). |
| High Basal H3K27me3 Levels | If your cell line already has very high endogenous levels of H3K27me3, the relative increase after GSK-J4 treatment may be difficult to detect. Consider using a cell line with lower basal H3K27me3 for comparison. |
| Western Blotting Technique | Optimize your Western blotting protocol, including protein extraction, gel electrophoresis, transfer, and antibody incubation steps. |
Quantitative Data Summary
Table 1: IC50 Values of GSK-J4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | ~20 | [5] |
| C42B | Prostate Cancer | 0.7166 | [12] |
| LNCaP | Prostate Cancer | ~20 (48h) | [5] |
| Cal-62 | Anaplastic Thyroid Cancer | 1.502 | [13] |
| KG-1a | Acute Myeloid Leukemia | Not specified, but sensitive | [4] |
| Kasumi-1 | Acute Myeloid Leukemia | Not specified, but sensitive | [3] |
| Y79 | Retinoblastoma | ~0.8 | [14] |
| WERI-Rb1 | Retinoblastoma | ~1.2 | [14] |
Table 2: Synergistic Combinations with GSK-J4
| Combination Agent | Cancer Type | Effect | Reference |
| Doxorubicin | Anaplastic Thyroid Cancer | Synergistic inhibition of proliferation and induction of apoptosis | [9] |
| Cabazitaxel | Castration-Resistant Prostate Cancer | Synergistic reduction in cell proliferation | [10] |
| Decitabine | Acute Myeloid Leukemia | Significant reduction in cell proliferation and induction of apoptosis | [4] |
| Hesperetin | Prostate Cancer | Synergistic inhibition of migration and invasion | [15] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
GSK-J4 Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the GSK-J4-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3
-
Cell Lysis: Treat cells with GSK-J4 or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. spotify.localizer.co [spotify.localizer.co]
- 3. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Resistance in Cancer Therapy and the Role of Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. KDM6A depletion in breast epithelial cells leads to reduced sensitivity to anticancer agents and increased TGF-β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. oaepublish.com [oaepublish.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KDM6A promotes imatinib resistance through YY1-mediated transcriptional upregulation of TRKA independently of its demethylase activity in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Epigenetic Modulators in Cancer Therapy: GSK-J4 Hydrochloride vs. EZH2 Inhibitors
In the landscape of oncology research, epigenetic modulators have emerged as a promising class of therapeutics. By targeting the enzymes that regulate gene expression, these agents can reverse aberrant cellular signaling and halt cancer progression. This guide provides a detailed comparison of two distinct but related epigenetic drug classes: GSK-J4 hydrochloride, an inhibitor of H3K27 demethylases, and Enhancer of Zeste Homolog 2 (EZH2) inhibitors. Both drug types modulate the methylation state of Histone 3 at Lysine 27 (H3K27), a critical mark for gene silencing, but they do so through opposing mechanisms of action.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Opposing Forces
The core difference between GSK-J4 and EZH2 inhibitors lies in their enzymatic targets and the resulting impact on the H3K27me3 epigenetic mark.
-
EZH2 Inhibitors (e.g., Tazemetostat, GSK126, Valemetostat): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key histone methyltransferase.[1][2][3] In many cancers, EZH2 is overexpressed or mutated, leading to excessive trimethylation of H3K27 (H3K27me3).[3][4][5] This hypermethylation silences tumor suppressor genes, promoting uncontrolled cell proliferation.[1][3][5][6] EZH2 inhibitors are S-adenosyl-methionine (SAM) competitive inhibitors that block the methyltransferase activity of EZH2.[7][8] This action leads to a decrease in global H3K27me3 levels, which reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis.[2][4][9]
-
This compound: In contrast, GSK-J4 is a selective inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3).[10][11][12][13] These enzymes are responsible for removing the methyl groups from H3K27.[10][13] By inhibiting these demethylases, GSK-J4 effectively prevents the removal of H3K27me3, leading to an increase or accumulation of this repressive mark.[10][11][12][14] This can suppress the expression of oncogenes and other pathways involved in cancer cell proliferation, migration, and survival.[11][15]
The opposing effects of these two classes of inhibitors on the H3K27me3 landscape are visualized below.
Comparative Efficacy Data
The distinct mechanisms of GSK-J4 and EZH2 inhibitors translate to varying efficacy across different cancer types. EZH2 inhibitors have shown particular promise in malignancies with specific EZH2 mutations, while GSK-J4 has demonstrated broad anti-tumor activity in a range of preclinical models.
Table 1: In Vitro Efficacy (IC50/GI50 Values)
| Inhibitor Class | Compound | Cancer Type | Cell Line | IC50 / GI50 (µM) | Citation |
| EZH2 Inhibitor | GSK126 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | KARPAS-422 | 0.0099 (IC50) | [16] |
| EZH2 Inhibitor | GSK126 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Pfeiffer | 0.0099 (IC50) | [16] |
| EZH2 Inhibitor | Tazemetostat | Follicular Lymphoma (EZH2 mutant) | WSU-DLCL2 | ~0.02 (IC50) | [7] |
| EZH2 Inhibitor | Valemetostat | Non-Hodgkin Lymphoma | Various | < 0.1 (GI50) | [17] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Prostate Cancer (CRPC) | LNCaP-C4-2B | ~5 (ED50) | [12] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Glioma | U87, U251 | ~10 (IC50) | [18] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Colorectal Cancer | HCT116 | ~5-10 (IC50) | [19] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Retinoblastoma | Y79, WERI-Rb1 | ~5-7 (IC50) | [15] |
Table 2: In Vivo & Clinical Efficacy
| Inhibitor Class | Compound | Cancer Type | Model | Key Efficacy Results | Citation |
| EZH2 Inhibitor | Tazemetostat | Follicular Lymphoma | Phase II Clinical Trial | 69% response rate in EZH2-mutant patients; 35% in wild-type. | [4] |
| EZH2 Inhibitor | Tazemetostat | Epithelioid Sarcoma | Phase II Clinical Trial | 15% objective response rate leading to FDA approval. | [5] |
| EZH2 Inhibitor | GSK126 | B-cell Lymphoma | Mouse Xenograft | Marked tumor regression at 150 mg/kg/day. | [20] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Retinoblastoma | Orthotopic Xenograft | Significantly suppressed tumor growth vs. control. | [13][15] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Colorectal Cancer | Mouse Xenograft | Significantly constrained subcutaneous tumor growth. | [19] |
| H3K27 Demethylase Inhibitor | GSK-J4 | Prostate Cancer (AR+) | Mouse Xenograft | Led to a decrease in tumor growth. | [21] |
Downstream Signaling and Cellular Effects
The opposing epigenetic alterations induced by these inhibitors trigger distinct downstream signaling cascades, culminating in anti-cancer effects such as apoptosis, cell cycle arrest, and inhibition of migration.
-
EZH2 inhibitors primarily function by reactivating silenced tumor suppressor genes. This can restore critical cell cycle checkpoints and pro-apoptotic pathways.[2][4] For instance, the EZH2 inhibitor GSK126 has been shown to induce apoptosis by upregulating genes like TNFSF10 and BAD.[8] Furthermore, EZH2 inhibition can modulate the tumor microenvironment and enhance immune responses by restoring the expression of MHC class I and II molecules.[4]
-
GSK-J4 has been shown to exert its anti-cancer effects through multiple pathways. In retinoblastoma, GSK-J4 suppresses tumor growth by inhibiting the PI3K/AKT/NF-κB signaling pathway.[13][15] In mantle cell lymphoma, it blocks the adhesion of cancer cells to stromal cells by modulating NF-κB signaling.[22] GSK-J4's induction of apoptosis is often confirmed by the upregulation of cleaved PARP and cleaved caspase-9.[15] It also causes cell cycle arrest, though the specific phase (G0/G1, S, or G2/M) can vary between different cancer types.[13][15]
Experimental Protocols & Evaluation Workflow
Evaluating the efficacy of these inhibitors involves a standardized workflow, from initial in vitro screening to in vivo validation.
Key Experimental Methodologies
1. Cell Proliferation Assay (CCK-8/MTS)
-
Principle: Measures cell viability based on the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, resulting in a colored formazan product.
-
Protocol:
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor (e.g., GSK-J4 or an EZH2 inhibitor) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the inhibitor at a predetermined concentration (e.g., IC50) for 24-48 hours.
-
Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).[15]
-
3. Western Blot Analysis
-
Principle: Detects specific proteins in a sample to confirm changes in expression or post-translational modifications (like histone methylation).
-
Protocol:
-
Treat cells with the inhibitor and lyse them to extract total protein or histone fractions.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., H3K27me3, total H3, Cleaved PARP, p-AKT, β-actin) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
4. In Vivo Xenograft Tumor Model
-
Principle: Assesses the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.
-
Protocol:
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 million cells) into immunodeficient mice (e.g., BALB/c nude mice).[21]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment (inhibitor) and control (vehicle) groups.
-
Administer the inhibitor via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily or every other day).[19]
-
Monitor tumor volume using calipers and mouse body weight regularly.[21] For orthotopic models, bioluminescence imaging can be used if cells are luciferase-tagged.[21]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and subsequent ex vivo analysis (e.g., histology, IHC).[15][23]
-
Summary and Future Directions
GSK-J4 and EZH2 inhibitors represent two powerful strategies for targeting the epigenetic machinery in cancer, but their selection depends on the specific cancer biology.
-
EZH2 inhibitors are a clinically validated approach, particularly effective in tumors with gain-of-function EZH2 mutations or dependencies on the PRC2 complex. Their mechanism of reactivating tumor suppressors is a well-established anti-cancer strategy.[4][24]
-
GSK-J4 , while still in the preclinical stage, shows broad applicability across various cancer types by targeting H3K27 demethylases.[13] Its ability to increase the repressive H3K27me3 mark offers a unique therapeutic avenue, potentially effective in cancers driven by oncogenes that are sensitive to this mode of silencing.[11]
Future research will likely focus on identifying predictive biomarkers to guide the use of each inhibitor class. Furthermore, combination strategies are a key area of exploration. For instance, combining EZH2 inhibitors with immunotherapy, chemotherapy, or other targeted agents is an active area of clinical investigation to overcome resistance and improve efficacy in solid tumors.[25] Similarly, GSK-J4 has shown synergistic effects when combined with conventional chemotherapeutics like doxorubicin, suggesting its potential role in sensitizing tumors to other treatments.[15] Understanding the distinct contexts in which to either decrease or increase H3K27me3 will be paramount to realizing the full therapeutic potential of these epigenetic modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. opastpublishers.com [opastpublishers.com]
- 7. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Valemetostat Tosilate used for? [synapse.patsnap.com]
- 10. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tazemetostat - Wikipedia [en.wikipedia.org]
- 25. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GSK-J4 Hydrochloride Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK-J4 hydrochloride with alternative inhibitors and details key experimental protocols for validating its target engagement in cellular models.
This compound is a widely utilized cell-permeable prodrug that is rapidly hydrolyzed by intracellular esterases into its active form, GSK-J1. GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases, KDM6B (JMJD3) and KDM6A (UTX). These enzymes play a crucial role in epigenetic regulation by removing the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark. Inhibition of KDM6A/B by GSK-J4 leads to an increase in global H3K27me3 levels, subsequently altering gene expression and cellular phenotypes. This guide offers a comparative analysis of GSK-J4 and other inhibitors, alongside detailed protocols for validating its engagement with its intended cellular targets.
Comparative Analysis of KDM6 Inhibitors
The selection of an appropriate chemical probe is critical for accurately dissecting the biological functions of histone demethylases. While GSK-J4 is a potent KDM6A/B inhibitor, other compounds with different selectivity profiles are available. The following table summarizes the in vitro inhibitory activity of GSK-J4 and two common alternatives, JIB-04 and IOX1. It is important to note that GSK-J2, a regioisomer of GSK-J1 that is inactive against KDM6A/B, serves as an excellent negative control for experiments.[1][2]
| Compound | Primary Target(s) | KDM6B (JMJD3) IC50 | KDM6A (UTX) IC50 | Other Notable Targets (IC50) | Notes |
| GSK-J4 (active form GSK-J1) | KDM6A, KDM6B | 8.6 µM (GSK-J4), 60 nM (GSK-J1) | 6.6 µM (GSK-J4), ~60 nM (GSK-J1) | KDM5B, KDM5C (5-10 fold less potent than against KDM6A/B)[3] | Cell-permeable prodrug of GSK-J1. GSK-J2 is the corresponding inactive control.[1] |
| JIB-04 | Pan-Jumonji Inhibitor | 855 nM | - | JARID1A (230 nM), JMJD2E (340 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1100 nM), JMJD2D (290 nM) | Broad-spectrum inhibitor of the Jumonji C domain-containing histone demethylase family. |
| IOX1 | Broad-spectrum 2-oxoglutarate oxygenase inhibitor | 1.4 µM | - | KDM4C (0.6 µM), KDM4E (2.3 µM), KDM2A (1.8 µM), KDM3A (0.1 µM), ALKBH5 | Inhibits a wide range of 2-oxoglutarate-dependent dioxygenases, including multiple KDM subfamilies. |
Experimental Protocols for Target Validation
Validating that a compound interacts with its intended target in a cellular context is a critical step in drug discovery and chemical biology. The following are detailed protocols for three key assays to confirm this compound's target engagement.
Western Blot for Global H3K27me3 Levels
A direct consequence of KDM6A/B inhibition by GSK-J4 is an increase in the global levels of H3K27me3. Western blotting is a straightforward method to assess this change.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and the inactive control GSK-J5 for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl or a commercial histone extraction kit.
-
Neutralize the acid extract with NaOH and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 10-20 µg of histone extract by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, incubate a separate membrane or strip the first one and re-probe with an antibody against total Histone H3 (e.g., 1:5000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Quantify band intensities using densitometry software.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Occupancy
ChIP followed by quantitative PCR (qPCR) can be used to determine if GSK-J4 treatment leads to an increased enrichment of the H3K27me3 mark at the promoter regions of known KDM6A/B target genes.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound as described above.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Perform qPCR using primers specific to the promoter regions of known KDM6A/B target genes.
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that can be used to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the amount of soluble KDM6B or KDM6A in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the GSK-J4-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of GSK-J4 action.
Caption: Experimental workflow for target validation.
References
GSK-J5: A Comparative Guide to its Use as an Inactive Control for GSK-J4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-J4 hydrochloride, a potent inhibitor of the H3K27 histone demethylases JMJD3/KDM6B and UTX/KDM6A, and its inactive isomer, GSK-J5. Understanding the distinct activities of these two compounds is crucial for robust experimental design and accurate interpretation of results. This document outlines their comparative inhibitory activities, provides detailed experimental protocols for their assessment, and illustrates the key signaling pathways involved.
Comparative Inhibitory Activity
GSK-J4 is a cell-permeable prodrug that is hydrolyzed to the active inhibitor GSK-J1. It potently inhibits the enzymatic activity of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX), leading to an increase in the repressive H3K27me3 mark. In contrast, GSK-J5, a regioisomer of GSK-J4, serves as an essential negative control due to its significantly reduced or absent inhibitory activity against these enzymes.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J4 and its corresponding active form, GSK-J1, against a panel of JmjC histone demethylases, highlighting the inactivity of GSK-J5 and its corresponding acid, GSK-J2. This data is critical for demonstrating the specificity of GSK-J4's effects in cellular and biochemical assays.
| Compound | KDM6B (JMJD3) | KDM6A (UTX) | KDM5B | KDM4C | KDM2A |
| GSK-J1 | 0.06 µM | 0.06 µM | >100 µM | >100 µM | >100 µM |
| GSK-J2 (Control for GSK-J1) | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| GSK-J4 (Prodrug of GSK-J1) | 8.6 µM | 6.6 µM | >50 µM | >50 µM | >50 µM |
| GSK-J5 (Control for GSK-J4) | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM |
Data adapted from an AlphaLISA-based assay.[1][2][3]
Experimental Protocols
To validate the differential activity of GSK-J4 and GSK-J5, specific and sensitive assays are required. Below are detailed protocols for a biochemical and a cell-based assay commonly used for this purpose.
Biochemical Assay: AlphaLISA for Histone Demethylase Activity
This protocol describes a homogenous, no-wash immunoassay to measure the demethylase activity of KDM6B/JMJD3 and its inhibition by GSK-J4 and GSK-J5.
Materials:
-
Recombinant human KDM6B/JMJD3 enzyme
-
Biotinylated histone H3 (21-44) peptide with trimethylated lysine 27 (H3K27me3)
-
This compound and GSK-J5 (dissolved in DMSO)
-
AlphaLISA anti-H3K27me2 antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Fe(II), Ascorbate
-
384-well white opaque assay plates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare a reaction buffer containing assay buffer and cofactors.
-
Serially dilute GSK-J4 and GSK-J5 in DMSO, then further dilute in reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Add 5 µL of the diluted compounds or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of diluted KDM6B/JMJD3 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the demethylase reaction by adding 5 µL of the biotinylated H3K27me3 substrate peptide.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing the anti-H3K27me2 Acceptor beads. This will also initiate the detection reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate IC50 values by plotting the AlphaLISA signal against the log of the inhibitor concentration.
Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol assesses the ability of GSK-J4, and the lack thereof for GSK-J5, to inhibit the production of the pro-inflammatory cytokine TNF-α in primary human macrophages.[4]
Materials:
-
Primary human macrophages
-
This compound and GSK-J5 (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Procedure:
-
Seed primary human macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of GSK-J4 or GSK-J5 for 1 hour. Include a DMSO-only control.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the effect of each compound on TNF-α production relative to the LPS-stimulated, DMSO-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by GSK-J4 and a typical experimental workflow for comparing GSK-J4 and GSK-J5.
Caption: Mechanism of action of GSK-J4 versus its inactive control, GSK-J5.
Caption: Workflow for comparing GSK-J4 and GSK-J5 activity.
References
GSK-J4 Hydrochloride: A Comparative Guide to its Specificity as a KDM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-J4 hydrochloride's specificity against other representative lysine demethylase (KDM) inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of KDM function and for drug development professionals exploring potential therapeutic applications.
Introduction to this compound
GSK-J4 is a widely utilized chemical probe that acts as a potent, cell-permeable inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] Specifically, it is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by cellular esterases into its active form. GSK-J4 primarily targets KDM6A (also known as UTX) and KDM6B (also known as JMJD3), enzymes that remove the di- and tri-methylation marks from histone H3 at lysine 27 (H3K27me2/3).[1][2][3] This demethylation activity is crucial for the regulation of gene expression in various biological processes, including development, inflammation, and cancer.[2] By inhibiting KDM6A/B, GSK-J4 leads to an increase in global H3K27me3 levels, a mark associated with transcriptional repression.[2][4]
Comparative Specificity of KDM Inhibitors
While GSK-J4 is a potent inhibitor of the KDM6 subfamily, its specificity is not absolute. Studies have shown that it can inhibit other KDM subfamilies with similar potency. This section provides a comparative analysis of the inhibitory activity (IC50 values) of GSK-J4 and other selected KDM inhibitors against a panel of KDM enzymes. The selected inhibitors for comparison are:
-
JIB-04: A pan-selective Jumonji histone demethylase inhibitor.[5]
-
KDOAM-25: A potent and selective inhibitor of the KDM5 subfamily.
-
QC6352: A potent and selective inhibitor of the KDM4 subfamily.[3][6]
Data Presentation
The following table summarizes the reported IC50 values (in µM) of GSK-J4 and the comparator inhibitors against various KDM subfamilies. Lower IC50 values indicate higher potency.
| Target | GSK-J4 (µM) | JIB-04 (µM) | KDOAM-25 (µM) | QC6352 (nM) |
| KDM6A (UTX) | 6.6[3][7] | - | >100 | >4000 |
| KDM6B (JMJD3) | 8.6[3][7] | 0.855[5] | >100 | >4000 |
| KDM5A (JARID1A) | - | 0.230[5] | 0.071 | - |
| KDM5B (JARID1B) | Similar to KDM6 | - | 0.019 | 750 |
| KDM5C (JARID1C) | - | - | 0.069 | - |
| KDM4A (JMJD2A) | Similar to KDM6 | 0.445[5] | >4.8 | 104[3] |
| KDM4B (JMJD2B) | - | 0.435[5] | >4.8 | 56[3] |
| KDM4C (JMJD2C) | Similar to KDM6 | 1.100[5] | >4.8 | 35[3] |
| KDM4D (JMJD2D) | - | 0.290 | - | 104[3] |
| KDM2B | - | - | - | >4000 |
| KDM3A | - | - | - | >4000 |
Experimental Protocols
The IC50 values presented in the table are typically determined using in vitro biochemical assays. The two most common methods are the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
AlphaLISA® Assay Protocol (General Overview)
The AlphaLISA® assay is a bead-based immunoassay that measures the demethylation of a biotinylated histone peptide substrate.
-
Enzyme Reaction: The KDM enzyme is incubated with a specific biotinylated histone peptide substrate (e.g., H3K27me3 for KDM6A/B) and the inhibitor at various concentrations. The reaction is initiated by the addition of co-factors such as α-ketoglutarate and Fe(II).
-
Detection: The reaction is stopped, and two types of beads are added: Streptavidin-coated Donor beads that bind to the biotinylated peptide and Acceptor beads conjugated to an antibody that specifically recognizes the demethylated product (e.g., H3K27me2).
-
Signal Generation: When the Donor and Acceptor beads are brought into close proximity due to the enzymatic reaction, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 615 nm.
-
Data Analysis: The intensity of the light emission is proportional to the amount of demethylated product. IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.
TR-FRET Assay Protocol (General Overview)
The TR-FRET assay is another proximity-based assay that measures the interaction between two fluorophores.
-
Enzyme Reaction: Similar to the AlphaLISA® assay, the KDM enzyme is incubated with a biotinylated histone peptide substrate and the inhibitor.
-
Detection: After the enzymatic reaction, a terbium (Tb)-labeled antibody that specifically recognizes the demethylated product and a streptavidin-conjugated fluorophore (e.g., fluorescein or GFP) are added.
-
Signal Generation: If the substrate is demethylated, the Tb-labeled antibody and the streptavidin-conjugated fluorophore are brought into close proximity. Excitation of the terbium donor at a specific wavelength results in energy transfer to the acceptor fluorophore, which then emits light at a different wavelength.
-
Data Analysis: The ratio of the emission signals from the acceptor and donor fluorophores is measured. A decrease in the TR-FRET signal corresponds to the inhibition of the demethylase activity. IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
GSK-J4's inhibition of KDM6A/B can impact various signaling pathways involved in cellular processes. Below are diagrams illustrating the general experimental workflow for assessing KDM inhibitor specificity and the signaling pathways affected by GSK-J4.
References
- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. QC6352 | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
Validating the Mechanism of GSK-J4 Hydrochloride: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
GSK-J4 hydrochloride is a potent and selective cell-permeable inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] Its mechanism of action centers on the prevention of the removal of the repressive histone mark, tri-methylated lysine 27 on histone H3 (H3K27me3). This leads to an accumulation of H3K27me3 at target gene promoters, subsequent gene silencing, and downstream cellular effects such as apoptosis, cell cycle arrest, and differentiation.[4][5] Validating that the observed cellular phenotype of GSK-J4 treatment is indeed a result of its on-target activity is crucial. This guide provides a framework for designing and interpreting rescue experiments to confirm the mechanism of action of GSK-J4, with comparative data and detailed experimental protocols.
Signaling Pathway of GSK-J4 Action
GSK-J4's primary molecular targets are the histone demethylases JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from H3K27me3, a key epigenetic mark associated with transcriptional repression. By inhibiting these enzymes, GSK-J4 effectively maintains a repressive chromatin state at specific gene loci, leading to the downregulation of target gene expression.
Rescue Experiment Workflow
A rescue experiment is designed to demonstrate the specificity of an inhibitor. The logic is that if the inhibitor's effect is truly due to the inhibition of a specific target, then reintroducing a functional, inhibitor-resistant version of that target, or a key downstream effector, should reverse the observed phenotype. In the case of GSK-J4, a classic rescue experiment involves overexpressing the target enzyme (e.g., UTX) in cells treated with the inhibitor.
Comparative Performance Data
The following table summarizes quantitative data from representative experiments investigating the effects of GSK-J4 and a rescue condition. The data is based on studies in T-cell acute lymphoblastic leukemia (T-ALL) cells, where GSK-J4 induces apoptosis. The rescue is achieved by overexpressing UTX.
| Experimental Condition | Parameter | Metric | Value | Reference |
| Control (Vehicle) | Apoptosis | % Annexin V Positive Cells | ~5% | [4] |
| GSK-J4 (10 µM) | Apoptosis | % Annexin V Positive Cells | ~40% | [4] |
| GSK-J4 + Empty Vector | Apoptosis | % Annexin V Positive Cells | ~40% | [4] |
| GSK-J4 + UTX Overexpression (Rescue) | Apoptosis | % Annexin V Positive Cells | ~15% | [4] |
| Control (Vehicle) | H3K27me3 Levels | Relative Enrichment (ChIP-qPCR) | Baseline | [4] |
| GSK-J4 (10 µM) | H3K27me3 Levels | Relative Enrichment (ChIP-qPCR) | Increased | [4] |
| Control (Vehicle) | Target Gene Expression (e.g., HOXA9) | Relative mRNA Level | 1.0 | [5] |
| GSK-J4 | Target Gene Expression (e.g., HOXA9) | Relative mRNA Level | Decreased | [5] |
Alternative Inhibitors
While this guide focuses on validating GSK-J4's mechanism, it is important to be aware of other inhibitors targeting the H3K27me3 pathway. These can be broadly categorized:
-
Other KDM6 Inhibitors: Compounds like UNC1999 have also been developed to inhibit JMJD3/UTX. Comparative studies using these inhibitors in similar rescue experiments could provide further validation of the role of this specific demethylase activity in a given phenotype.
-
EZH2 Inhibitors: EZH2 is the catalytic subunit of the PRC2 complex, which is responsible for writing the H3K27me3 mark. Inhibitors of EZH2, such as Tazemetostat or GSK126, would be expected to have opposing effects to GSK-J4 on H3K27me3 levels and target gene expression. Comparing the effects of GSK-J4 and EZH2 inhibitors can help to dissect the role of H3K27me3 dynamics in a biological process.
Detailed Experimental Protocols
Western Blot for Histone Modifications
This protocol is for assessing global changes in H3K27me3 levels in response to GSK-J4 treatment.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Histone Extraction: Lyse cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 15% SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is for measuring the enrichment of H3K27me3 at specific gene promoters.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells and isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclei in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and incubate with an anti-H3K27me3 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes and a negative control region. Calculate the enrichment of H3K27me3 as a percentage of the input DNA.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Epigenetic Landscape: A Comparative Guide to GSK-J4 Hydrochloride's Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount to unraveling the complexities of epigenetic regulation. This guide provides an objective comparison of GSK-J4 hydrochloride, a widely used inhibitor of H3K27me3/me2 demethylases, with alternative compounds. Supported by experimental data, this analysis aims to facilitate informed decisions in experimental design and drug discovery endeavors.
This compound is a cell-permeable ethyl ester prodrug of GSK-J1. It is recognized as a dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes play a crucial role in removing methyl groups from lysine 27 on histone H3 (H3K27me2/3), a key repressive epigenetic mark. By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, thereby influencing gene expression and various cellular processes. Its utility has been explored in diverse fields, including inflammation, oncology, and immunology.
At a Glance: GSK-J4 and its Alternatives
To provide a clear overview of the potency and selectivity of GSK-J4 and its common alternatives, the following tables summarize their inhibitory activities (IC50 values) against a panel of histone demethylases.
| Compound | Primary Target(s) | Reported IC50 (µM) | Assay Type |
| This compound | KDM6B (JMJD3) | 8.6 | Biochemical |
| KDM6A (UTX) | 6.6 | Biochemical | |
| TNF-α production | 9 | Cellular (human macrophages) | |
| GSK-J1 (active form) | KDM6B (JMJD3) | 0.06 | Biochemical |
Table 1: Potency of this compound and its Active Metabolite GSK-J1. This table highlights the inhibitory concentrations of GSK-J4 and its more potent, but less cell-permeable, parent compound GSK-J1 against their primary targets.
Cross-Reactivity Profile of GSK-J4
While GSK-J4 is a valuable tool for studying the roles of KDM6A and KDM6B, it is crucial to consider its activity against other histone demethylases to ensure accurate interpretation of experimental results.
| Histone Demethylase Family | Enzyme | GSK-J4 IC50 (µM) | GSK-J1 IC50 (µM) |
| KDM6 (H3K27me3/2) | KDM6B (JMJD3) | 8.6 | 0.06 |
| KDM6A (UTX) | 6.6 | Not explicitly stated but inhibited | |
| KDM5 (H3K4me3/2) | KDM5B | ~10-20 | ~1 |
| KDM5C | ~10-20 | ~1 | |
| KDM4 (H3K9me3/2) | KDM4C | ~20-40 | Not explicitly stated but inhibited |
| KDM2/3/7 | Various | Generally reported as inactive | Generally reported as inactive |
Table 2: Cross-Reactivity of GSK-J4 and GSK-J1 Against a Panel of Histone Demethylases. This table provides a summary of the inhibitory concentrations of GSK-J4 and GSK-J1 against various KDM subfamilies, demonstrating a degree of off-target activity, particularly at higher concentrations.
Comparison with Alternative Inhibitors
A broader understanding of GSK-J4's profile can be achieved by comparing it with other commonly used inhibitors that target histone demethylases.
| Compound | Target(s) | KDM6B (JMJD3) IC50 (nM) | Other Notable Targets (IC50 in nM) | Selectivity Profile |
| GSK-J4 | KDM6A/B | 8600 | KDM5B/C (~10,000-20,000), KDM4C (~20,000-40,000) | Selective for KDM6 family over other KDMs at lower concentrations. |
| JIB-04 | Pan-Jumonji | 855 | JARID1A (230), JMJD2E (340), JMJD2A (445), JMJD2B (435), JMJD2C (1100), JMJD2D (290) | Pan-selective inhibitor of the Jumonji family. |
| IOX1 | Broad-spectrum 2-OG oxygenase | 1400 | KDM4C (600), KDM2A (1800), KDM3A (100) | Broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases, including multiple KDM subfamilies. |
Table 3: Comparative Inhibitory Profile of GSK-J4 and Alternative Histone Demethylase Inhibitors. This table contrasts the potency and selectivity of GSK-J4 with the pan-Jumonji inhibitor JIB-04 and the broad-spectrum inhibitor IOX1.
Visualizing the Mechanism and Experimental Approaches
To further elucidate the context in which GSK-J4 operates and how its activity is measured, the following diagrams illustrate the relevant signaling pathway and common experimental workflows.
Caption: H3K27 Methylation Dynamics.
Caption: Biochemical Inhibition Assay Workflow.
A Comparative Analysis of the Anti-inflammatory Effects of GSK-J4, SAHA, and Tolfenamic Acid
In the landscape of anti-inflammatory research, a diverse array of compounds targeting various molecular pathways are continuously being investigated. This guide provides a comparative overview of three such compounds: GSK-J4, a histone demethylase inhibitor; Suberoylanilide Hydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor; and Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of their mechanisms of action, quantitative effects on inflammatory markers, and the experimental protocols utilized for their evaluation.
Mechanism of Action and Key Signaling Pathways
The anti-inflammatory properties of GSK-J4, SAHA, and Tolfenamic Acid stem from their distinct molecular targets and modulation of inflammatory signaling pathways.
GSK-J4 is a selective inhibitor of the Jumonji domain-containing 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), which are histone demethylases responsible for removing the repressive H3K27me3 mark.[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in H3K27me3 levels, resulting in the epigenetic silencing of pro-inflammatory genes. This action has been shown to reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][3] GSK-J4 has also been reported to modulate the NF-κB signaling pathway, a central regulator of inflammation.
SAHA , on the other hand, is a pan-inhibitor of histone deacetylases (HDACs).[4] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, SAHA promotes histone acetylation, resulting in a more open chromatin state and the altered expression of genes, including those involved in inflammation. SAHA has been demonstrated to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[4]
Tolfenamic Acid is a conventional NSAID that primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin production, Tolfenamic Acid effectively reduces the inflammatory response. Additionally, Tolfenamic Acid has been shown to suppress the activation of the NF-κB signaling pathway by inhibiting the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit.[7][8]
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the available quantitative data on the anti-inflammatory effects of GSK-J4, SAHA, and Tolfenamic Acid. It is important to note that the experimental conditions, such as cell types and stimuli, vary between studies, which should be taken into consideration when comparing the data directly.
| Compound | Target | Assay | Cell Type | Stimulus | Endpoint | Result | Citation |
| GSK-J4 | JMJD3/KDM6B | Enzymatic Assay | - | - | IC50 | 8.6 µM | [1] |
| UTX/KDM6A | Enzymatic Assay | - | - | IC50 | 6.6 µM | [1] | |
| TNF-α Production | ELISA | Human Primary Macrophages | LPS | IC50 | 9 µM | [1][9][10][11] | |
| SAHA | HDACs | Enzymatic Assay | - | - | IC50 | Varies by isozyme | [12] |
| TNF-α Production | ELISA | Human PBMCs | LPS | % Inhibition | 55% at 400 nM | [4] | |
| IL-1β Production | ELISA | Human PBMCs | LPS | % Inhibition | 45% at 100 nM | [4] | |
| Tolfenamic Acid | COX-2 | Enzymatic Assay | Canine DH82 Cells | LPS | IC50 | 13.49 µM | [6][13] |
| COX-2 | Enzymatic Assay | Not Specified | - | IC50 | 0.2 µM | [5] | |
| NF-κB Activity | Luciferase Reporter Assay | HCT116 Cells | TNF-α | % Inhibition | 22.2% at 30 µM, 43.3% at 50 µM | [7] | |
| NF-κB Activity | Luciferase Reporter Assay | HEK293 Cells | TNF-α | % Inhibition | 26.7% at 30 µM, 55.1% at 50 µM | [7] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by each compound.
Figure 1: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 and repressing pro-inflammatory genes.
Figure 2: SAHA inhibits HDACs, leading to increased histone acetylation and altered gene expression.
Figure 3: Tolfenamic Acid inhibits COX-2 and prevents NF-κB activation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are summaries of standard protocols for assays commonly used to evaluate the anti-inflammatory effects of these compounds.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Figure 4: Workflow for assessing compound effects on LPS-induced cytokine production.
1. Cell Culture: Macrophages (e.g., murine RAW 264.7 or human peripheral blood mononuclear cell-derived macrophages) are seeded in multi-well plates and allowed to adhere overnight. 2. Compound Treatment: Cells are pre-treated with various concentrations of the test compound (GSK-J4, SAHA, or Tolfenamic Acid) or a vehicle control for a specified period (e.g., 1-2 hours). 3. LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response. 4. Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 4-24 hours). 5. Supernatant Collection: The cell culture supernatant is collected. 6. Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot for NF-κB Activation
This protocol is used to determine the effect of a compound on the activation of the NF-κB pathway by assessing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Figure 5: General workflow for Western blot analysis.
1. Cell Treatment and Lysis: Cells are treated with the compound and/or an inflammatory stimulus (e.g., TNF-α, LPS). Subsequently, cells are lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins. 2. Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay. 3. SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. 4. Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, p65, or a loading control like β-actin). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. 5. Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the relative protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This is a quantitative immunoassay used to measure the concentration of a specific cytokine, such as TNF-α, in a biological sample.
1. Plate Coating: A microplate is coated with a capture antibody specific for TNF-α. 2. Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated to allow TNF-α to bind to the capture antibody. 3. Detection Antibody Incubation: A biotinylated detection antibody, also specific for TNF-α, is added to the wells. 4. Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody. 5. Substrate Addition and Color Development: A substrate solution is added, which is converted by HRP into a colored product. 6. Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
GSK-J4, SAHA, and Tolfenamic Acid represent three distinct classes of anti-inflammatory compounds with different mechanisms of action. GSK-J4 targets the epigenetic regulation of gene expression through histone demethylase inhibition, SAHA modulates gene expression via histone deacetylase inhibition, and Tolfenamic Acid acts through the well-established mechanism of COX inhibition and NF-κB pathway suppression. The quantitative data, while not directly comparable across all studies due to varying experimental conditions, indicate that all three compounds effectively reduce the production of key pro-inflammatory mediators. The choice of compound for further research or therapeutic development will depend on the specific inflammatory condition, the desired molecular target, and the required potency and selectivity. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the relative efficacy and potential applications of these and other novel anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. abmole.com [abmole.com]
- 7. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Suberoylanilide Hydroxamic Acid Reduced Drug-Associated Immune Cell Death and Organ Damage under Lipopolysaccharide Inflammatory Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Phenotypic Effects of GSK-J4 and GSK-J5 in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic differences observed in cells treated with the KDM6 histone demethylase inhibitor, GSK-J4, and its structural analog, GSK-J5. GSK-J5 is widely utilized as an inactive control for GSK-J4, a critical tool for elucidating the specific effects of KDM6 inhibition in various biological processes. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed protocols for the discussed assays.
Core Functional Distinction: KDM6 Demethylase Inhibition
GSK-J4 is a potent, cell-permeable small molecule that inhibits the catalytic activity of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), a key epigenetic modification associated with transcriptional repression. By inhibiting these demethylases, GSK-J4 leads to an accumulation of H3K27me3 at target gene loci, subsequently altering gene expression and influencing a range of cellular phenotypes.
In stark contrast, GSK-J5, a regio-isomer of GSK-J4, is also cell-permeable but serves as a crucial negative control due to its significantly attenuated inhibitory activity against KDM6A and KDM6B. This fundamental difference in their mechanism of action is the basis for the distinct phenotypic outcomes observed upon their application in cellular assays.
Quantitative Comparison of Cellular Phenotypes
The following tables summarize the differential effects of GSK-J4 and GSK-J5 on various cellular processes.
Table 1: Inhibition of KDM6 Demethylase Activity
| Compound | Target Enzyme | IC50 (in vitro) | Cellular Effect on H3K27me3 Levels |
| GSK-J4 | KDM6B (JMJD3) | ~8.6 µM | Significant Increase |
| KDM6A (UTX) | ~6.6 µM | Significant Increase | |
| GSK-J5 | KDM6B (JMJD3) | > 100 µM[1] | No significant change |
| KDM6A (UTX) | > 100 µM | No significant change |
Table 2: Effects on Cancer Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | GSK-J4 IC50 | GSK-J5 IC50 |
| Y79 | Retinoblastoma | 0.68 µM (48h)[2] | Not reported, expected to be inactive |
| WERI-Rb1 | Retinoblastoma | 2.15 µM (48h)[2] | Not reported, expected to be inactive |
| Kasumi-1 | Acute Myeloid Leukemia | 5.52 µM | Not reported, expected to be inactive |
| PC-3 | Prostate Cancer | ~20 µM (48h) | Not reported, expected to be inactive |
| LNCaP | Prostate Cancer | ~20 µM (48h) | Not reported, expected to be inactive |
Table 3: Induction of Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) |
| H23 | GSK-J4 (10 µM, 48h) | Significant increase vs. control |
| H1975 | GSK-J4 (10 µM, 48h) | Significant increase vs. control |
| Y79 & WERI-Rb1 | GSK-J4 | Significant increase in apoptotic cells[2] |
| Y79 & WERI-Rb1 | GSK-J5 | Not reported, expected to be similar to control |
Table 4: Modulation of Inflammatory Response in Macrophages
| Treatment (LPS-stimulated) | Effect on TNF-α Production |
| GSK-J4 | Dose-dependent inhibition (IC50 ~9 µM)[3][4] |
| GSK-J5 | No significant effect[4] |
Signaling Pathways and Experimental Workflows
The phenotypic outcomes of GSK-J4 treatment are underpinned by its influence on critical cellular signaling pathways.
Caption: Comparative mechanism of action of GSK-J4 and GSK-J5.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of GSK-J4 and GSK-J5.
-
Reagents and Materials:
-
Cell culture medium appropriate for the cell line
-
GSK-J4 and GSK-J5 (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK-J4 and GSK-J5 in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration wells.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of GSK-J4, GSK-J5, or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curves to determine IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol outlines the steps to quantify apoptosis in cells treated with GSK-J4 and GSK-J5.
-
Reagents and Materials:
-
Cell culture medium
-
GSK-J4 and GSK-J5
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture dishes and treat with the desired concentrations of GSK-J4, GSK-J5, or vehicle control for the specified duration (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Measurement of TNF-α Production (ELISA)
This protocol describes the quantification of secreted TNF-α from macrophages stimulated with lipopolysaccharide (LPS) and treated with GSK-J4 or GSK-J5.
-
Reagents and Materials:
-
Human or mouse TNF-α ELISA kit
-
Primary macrophages or a macrophage cell line (e.g., RAW 264.7)
-
LPS
-
GSK-J4 and GSK-J5
-
Cell culture medium
-
Wash buffer and other reagents provided in the ELISA kit
-
Microplate reader
-
-
Procedure:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of GSK-J4, GSK-J5, or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours) to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and TNF-α standards to the antibody-coated microplate.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody, followed by another incubation and wash.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin), followed by an incubation and wash.
-
Adding the substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
-
Conclusion
The available data robustly support the differential phenotypic effects of GSK-J4 and GSK-J5, primarily driven by the potent inhibitory activity of GSK-J4 on KDM6 histone demethylases, a characteristic that GSK-J5 lacks. GSK-J4 treatment leads to significant alterations in gene expression, resulting in reduced cell proliferation, induction of apoptosis in cancer cells, and modulation of the inflammatory response in immune cells. In contrast, GSK-J5-treated cells largely resemble vehicle-treated controls in these assays, validating its use as an appropriate negative control. This guide provides researchers with a foundational understanding and practical protocols to effectively utilize these chemical probes in their studies of epigenetic regulation and its role in health and disease.
References
- 1. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Validation of GSK-J4 hydrochloride's anti-cancer effects in different cell lines
A Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of the anti-cancer effects of GSK-J4 hydrochloride, a selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), across various cancer cell lines. We present quantitative data on its efficacy, benchmark it against other histone demethylase inhibitors, and provide detailed experimental protocols for key assays to support further research.
I. Overview of this compound's Anti-Cancer Activity
This compound is a cell-permeable small molecule that has demonstrated potent anti-proliferative, pro-apoptotic, and cell cycle arresting effects in a wide range of cancer cell lines. By inhibiting the demethylation of H3K27me3, a repressive histone mark, GSK-J4 leads to an increase in its global levels, subsequently altering gene expression programs that are critical for cancer cell survival and proliferation.[1][2][3]
II. Quantitative Comparison of Anti-Cancer Effects
The efficacy of this compound, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, highlighting a degree of cancer type-specific activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Acute Myeloid Leukemia | KG-1 | 2.84 | [1] |
| KG-1a | 3.05 | [1] | |
| Kasumi-1 | 5.52 | [1] | |
| THP-1 | >20 | [1] | |
| Retinoblastoma | Y79 | 0.68 | [3] |
| WERI-Rb1 | 2.15 | [3] | |
| Prostate Cancer | PC3 | 1.213 | [4] |
| C42B | 0.7166 | [4] |
III. Comparison with Alternative Histone Demethylase Inhibitors
While direct head-to-head studies are limited, a comparison of reported IC50 values for other histone demethylase inhibitors in similar cancer cell lines can provide a preliminary assessment of relative potency.
EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that catalyzes the methylation of H3K27. Inhibitors of EZH2, therefore, have an opposing effect to GSK-J4 on H3K27 methylation.
Table 2: IC50 Values of the EZH2 Inhibitor GSK126
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Endometrial Cancer | HEC50B | ~4 | [5] |
| HEC1B | ~5 | [5] | |
| Multiple Myeloma | MM.1S | ~15 | |
| LP1 | ~17 | ||
| RPMI8226 | ~13 |
LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a histone demethylase that primarily targets H3K4me1/2 and H3K9me1/2.
Table 3: IC50 Values of the LSD1 Inhibitor ORY-1001 (Iadademstat)
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Acute Myeloid Leukemia | MOLM-13 | 1.7 | |
| MV4-11 | 2.1 | ||
| Small Cell Lung Cancer | NCI-H510A | 0.8 | [6] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
IV. Experimental Protocols
A. Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and other inhibitors
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
B. Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or other inhibitors at the desired concentrations for 48 hours.[7]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or other inhibitors for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
V. Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the mechanism of action and a typical experimental workflow for its validation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating GSK-J4's anti-cancer effects.
References
- 1. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oryzon.com [oryzon.com]
- 7. EZH2 and KDM6B Expressions Are Associated with Specific Epigenetic Signatures during EMT in Non Small Cell Lung Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of GSK-J4 Hydrochloride Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of GSK-J4 hydrochloride with alternative methodologies. Supported by experimental data, this document summarizes key findings, details experimental protocols, and visualizes affected pathways to inform future research and drug development strategies.
GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). By inhibiting these enzymes, GSK-J4 leads to an increase in the repressive histone mark H3K27me3, subsequently altering gene expression. This guide explores the transcriptomic consequences of GSK-J4 treatment in various cell types, primarily focusing on cancer cells, and compares its effects to genetic knockdown of its targets and treatment with other anti-cancer agents.
Comparative Performance: GSK-J4 vs. Alternatives
The transcriptomic signature of GSK-J4 treatment has been characterized in multiple cell lines, revealing significant alterations in gene expression that impact key cellular processes. This section compares the effects of GSK-J4 with genetic inhibition of KDM6A/B and with the CDK4/6 inhibitor, palbociclib.
Transcriptomic Impact of GSK-J4 Treatment
GSK-J4 induces widespread changes in the transcriptome of sensitive cell lines. In neuroblastoma, for instance, treatment with GSK-J4 resulted in more than 7,000 significantly altered genes.[1] The primary cellular pathways affected by GSK-J4 across different cancer types include cell cycle progression, apoptosis, the p53 signaling pathway, and stress responses.[2][3] A consistent observation in multiple myeloma cells is the strong upregulation of metallothionein genes, indicating an induction of a metal and metabolic stress response.[4][5][6]
Table 1: Summary of Differentially Expressed Genes in GSK-J4 Treated Cancer Cells
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| Neuroblastoma (IMR5, LAN5, SK-N-F1) | 72 hours | >3500 (approx.) | >3500 (approx.) | Differentiation, ER Stress, p53 pathway | [1] |
| Multiple Myeloma (JJN3) | 3, 6, 24 hours | >1000 (across all timepoints) | >1000 (across all timepoints) | Metal and metabolic stress response (MTF1, ATF4 motifs) | [4] |
| Testicular Germ Cell Tumors (NT2/D1-A4, 2102EP-C1) | GSK-J4 alone | Not specified | Not specified | p53 target genes | [2] |
| Differentiating Embryoid Bodies | 10 µM for 48 hours | 47 | 58 | Cell cycle suppression, Apoptosis | [3] |
GSK-J4 vs. KDM6A/KDM6B Knockdown
A key question in pharmacological studies is whether a small molecule inhibitor phenocopies the genetic ablation of its target. A study in testicular germ cell tumors compared the transcriptomic effects of GSK-J4 treatment with a dual knockdown of KDM6A and KDM6B. The results indicated a substantial overlap in the transcriptional response, particularly in the upregulation of p53 target genes, suggesting that GSK-J4's effects are largely on-target.[2] Both GSK-J4 treatment and KDM6A/B knockdown sensitized cells to cisplatin, highlighting a shared functional outcome.[2]
Table 2: Comparative Transcriptomic Effects of GSK-J4 and KDM6A/B Knockdown
| Comparison Aspect | GSK-J4 Treatment | KDM6A/KDM6B Dual Knockdown | Shared Outcome | Reference |
| Primary Affected Pathway | Upregulation of p53 target genes | Upregulation of p53 target genes | Basal activation of p53 signaling | [2] |
| Functional Consequence | Sensitization to cisplatin | Sensitization to cisplatin | Enhanced response to chemotherapy | [2] |
GSK-J4 vs. Palbociclib (CDK4/6 Inhibitor)
Interestingly, the transcriptomic signature of GSK-J4 treatment in neuroblastoma cells shows a remarkable similarity to that induced by palbociclib, a CDK4/6 inhibitor.[7] This suggests that despite their different primary targets, these two drugs converge on a common set of downstream pathways that regulate the cell cycle and differentiation. This finding opens up possibilities for combination therapies and for understanding resistance mechanisms.
Key Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in GSK-J4's mechanism of action and its analysis, the following diagrams are provided.
Experimental Protocols
This section provides a generalized protocol for conducting a comparative transcriptomic analysis of cells treated with this compound. This protocol is a synthesis of methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., neuroblastoma cell lines IMR5, LAN5; multiple myeloma cell line JJN3).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of GSK-J4 (e.g., 2 µM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control group treated with the same concentration of the solvent.
-
For comparative studies, include arms with alternative treatments (e.g., another KDM6 inhibitor, palbociclib) or with cells subjected to KDM6A/B knockdown.
-
RNA Extraction and Quality Control
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of >8 is generally recommended for RNA-seq.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with high-quality total RNA (e.g., 1 µg).
-
Enrich for mRNA using oligo(dT) magnetic beads (for most gene expression studies) or deplete ribosomal RNA (for total RNA sequencing).
-
Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Library Quality Control: Validate the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
Bioinformatic Analysis
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases if necessary.
-
Alignment: Align the processed reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis:
-
Use R packages such as DESeq2 or edgeR to normalize the read counts and perform statistical analysis to identify differentially expressed genes between treatment and control groups.
-
Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
-
Functional Annotation and Pathway Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify over-represented biological processes and pathways.
-
This comprehensive guide provides a foundation for understanding and investigating the transcriptomic effects of GSK-J4. The provided data, protocols, and visualizations are intended to facilitate the design and interpretation of future studies in this area.
References
- 1. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GSK-J4 Hydrochloride
For researchers and scientists in the dynamic field of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of GSK-J4 hydrochloride, a potent cell-permeable inhibitor of the histone H3 lysine 27 (H3K27) demethylase JMJD3. Adherence to these protocols is critical not only for personnel safety but also for environmental protection.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₅O₂ • HCl | [1] |
| Molecular Weight | 453.97 g/mol | [2] |
| Appearance | Powder | [3] |
| Solubility | - Water: 84 mg/mL- DMSO: 50 mg/mL (110.14 mM)- Ethanol: 20 mg/mL (44.06 mM) | [1][4] |
| Storage Temperature | Powder: -20°CIn solvent: -80°C | [5] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[5][6]
-
Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[5]
-
Skin corrosion/irritation (Category 2) [6]
-
Serious eye damage/eye irritation (Category 2A) [6]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [6]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing (laboratory coat)
-
A suitable respirator if dust or aerosols are generated
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] An accessible safety shower and eye wash station are mandatory.[5][6]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for laboratory personnel.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous waste.
- Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.
2. Preparing Solid Waste for Disposal:
- Carefully collect any remaining solid this compound powder.
- Place the powder and any contaminated disposable items (e.g., weighing paper, gloves) into a clearly labeled, sealable hazardous waste container.
- The container should be made of a material compatible with the chemical.
3. Preparing Liquid Waste for Disposal:
- Collect all solutions containing this compound.
- Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.[5]
- Transfer the liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container. If the solvent is volatile, ensure the container is properly vented or stored in a fume hood.
4. Labeling and Storage of Waste:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Toxic," "Environmentally Hazardous").
- Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, while awaiting pickup by a certified waste disposal service.[5][6]
5. Arranging for Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
- Disposal must be conducted at an approved waste disposal plant.[5]
6. Decontamination of Reusable Labware:
- Thoroughly decontaminate any reusable labware that has come into contact with this compound.
- Rinse the labware with a suitable solvent (such as ethanol or DMSO, in which GSK-J4 is soluble) in a fume hood. Collect the rinse solvent as hazardous liquid waste.
- After the initial solvent rinse, wash the labware with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]
- 3. GSK J4 HCl | CAS:1373423-53-0 | Inhibitor of H3K27 demethylase JMJD3,potent and cell-permeable | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 5. GSK J4 HCl|1373423-53-0|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling GSK-J4 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of GSK-J4 hydrochloride, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Communication
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. It is also very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be thoroughly familiar with its potential hazards. A summary of its key chemical and physical properties is provided below.
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₅O₂ • HCl |
| Molecular Weight | 453.97 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This table provides specific recommendations to ensure adequate protection.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides splash protection against this compound and common laboratory solvents. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. Nitrile has been shown to be a suitable material for handling a wide range of chemicals, including those with amine and pyridine-like structures.[1][2][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling powder: Use a NIOSH-approved N95 or P100 filtering facepiece respirator (dust mask) or a higher level of protection, such as a powered air-purifying respirator (PAPR), especially when weighing or transferring powder outside of a certified chemical fume hood.[4][5][6] | Minimizes inhalation of fine particles. |
| For handling solutions: Respiratory protection is generally not required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation for vapors. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound at every stage of your experimental workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store the container upright in a designated, well-ventilated, and secure location at -20°C.
Weighing and Solution Preparation
Note: All procedures involving the handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolving: Add the solvent (e.g., DMSO, ethanol) to the powder slowly and carefully to avoid splashing. Ensure the container is securely capped before mixing.
-
Cleaning: After preparation, decontaminate the weighing area and any equipment used. Dispose of all contaminated disposable materials as hazardous waste.
Use in Experiments
-
Labeling: Clearly label all solutions of this compound with the compound name, concentration, solvent, and date of preparation.
-
Handling Solutions: When working with solutions, always wear appropriate PPE. Avoid direct contact with skin and eyes.
-
Aerosol Prevention: Take care to avoid the generation of aerosols during pipetting and other manipulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Protocol: Inhibition of JMJD3/UTX
GSK-J4 is a cell-permeable prodrug that is rapidly hydrolyzed to the active inhibitor, GSK-J1, inside the cell. GSK-J1 selectively inhibits the H3K27 demethylases JMJD3 and UTX.
Cellular Assay for H3K27me3 Levels
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Treat the cells with the this compound-containing media for a specified period (e.g., 24-48 hours).
-
Histone Extraction: Following treatment, harvest the cells and perform histone extraction using a commercially available kit or a standard laboratory protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).
-
Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels upon treatment with this compound.
Signaling Pathway Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
